5-Phenylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLOWHFKKIOINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344227 | |
| Record name | 5-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-13-7 | |
| Record name | 5-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Phenylthiazole from Thiobenzamide and Bromoacetaldehyde
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive, in-depth technical overview of the Hantzsch thiazole synthesis, focusing specifically on the reaction between thiobenzamide and bromoacetaldehyde to yield 5-phenylthiazole. This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but a deep dive into the mechanistic underpinnings, reaction kinetics, and practical considerations essential for successful and optimized synthesis. By elucidating the causality behind experimental choices, this guide aims to empower chemists to approach this classic transformation with a heightened level of understanding and control.
Introduction: The Significance of the Phenylthiazole Moiety
The 1,3-thiazole ring is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold in drug design. Phenylthiazole derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[4][5][6] Recent studies have highlighted the potential of 5-phenylthiazol-2-amine derivatives as novel inhibitors of PI4KIIIβ with significant antitumor activity, underscoring the continued relevance of this structural class in modern drug discovery.[7]
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring.[1][8][9] This method involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[8][10][11] The specific synthesis of this compound from thiobenzamide and bromoacetaldehyde serves as an excellent case study for understanding the nuances of this important reaction.
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The formation of this compound from thiobenzamide and bromoacetaldehyde proceeds through a well-established, multi-step mechanism. A thorough understanding of this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
The reaction is initiated by a nucleophilic attack of the sulfur atom of thiobenzamide on the electrophilic carbon of bromoacetaldehyde.[8][10] This step is typically the rate-determining step and follows second-order kinetics, being first order with respect to both the thioamide and the α-halocarbonyl compound.[12][13] The subsequent steps involve an intramolecular cyclization followed by dehydration to yield the aromatic thiazole ring.[8]
Reaction Mechanism Breakdown:
-
Nucleophilic Attack: The sulfur atom of thiobenzamide, being a soft nucleophile, readily attacks the carbon atom bearing the bromine atom in bromoacetaldehyde in an SN2 fashion. This forms an S-alkylated intermediate.
-
Tautomerization: The intermediate undergoes tautomerization to a more stable form.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide then acts as a nucleophile, attacking the carbonyl carbon of the acetaldehyde moiety. This ring-closing step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The loss of a water molecule results in the formation of the stable, aromatic this compound ring.
Below is a Graphviz diagram illustrating the mechanistic pathway:
Caption: Mechanism of the Hantzsch synthesis for this compound.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the synthesis of this compound. Adherence to these steps, along with the rationale provided, will contribute to a successful outcome.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |
| Thiobenzamide | C₇H₇NS | 137.20 | 2227-79-4 | Light-sensitive solid |
| Bromoacetaldehyde | C₂H₃BrO | 122.94 | 17157-48-1 | Lachrymator, handle in fume hood |
| Ethanol (Absolute) | C₂H₆O | 46.07 | 64-17-5 | Solvent |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Base for neutralization |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
Detailed Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (5.0 g, 36.4 mmol) in 50 mL of absolute ethanol. Stir the mixture until the thiobenzamide is completely dissolved. Rationale: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.
-
Addition of Bromoacetaldehyde: To the stirred solution, add bromoacetaldehyde (4.48 g, 36.4 mmol, typically as a diethyl acetal which hydrolyzes in situ, or prepared fresh). The addition should be done dropwise at room temperature. Rationale: Slow addition helps to control any initial exotherm and ensures a homogenous reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). Rationale: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.[12][13] TLC allows for the visualization of the consumption of starting materials and the formation of the product.
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. Continue adding until the effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.
The following diagram outlines the general experimental workflow:
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
5-phenylthiazole CAS number and molecular weight
An In-Depth Technical Guide to 5-Phenylthiazole: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This compound (CAS: 1826-13-7) is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Comprising a phenyl group attached to a thiazole ring, this scaffold serves as a crucial building block for a diverse range of biologically active molecules. Its structural and electronic properties make it a "privileged" structure capable of interacting with various biological targets. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, established synthetic methodologies, and proven applications in modern therapeutic research. The content herein is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate further investigation and innovation.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, membrane permeability, and interaction with biological macromolecules. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1826-13-7 | [1][2] |
| Molecular Formula | C₉H₇NS | [1][2][3] |
| Molecular Weight | 161.22 g/mol | [1][3] |
| IUPAC Name | 5-phenyl-1,3-thiazole | [2][4] |
| Appearance | Expected to be a solid or oil | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) | - |
| XLogP3-AA | 2.6 | [2] |
| Dipole Moment | 1.89 D | [4] |
Synthesis of the this compound Scaffold
The synthesis of substituted thiazoles is a well-established area of organic chemistry. The most robust and versatile method for constructing the this compound core is the Hantzsch Thiazole Synthesis , first described in 1887.[5] This reaction remains the method of choice due to its reliability, simplicity, and generally high yields.[6]
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[5][6] For the specific synthesis of a this compound derivative, the phenyl group is typically introduced via the α-haloketone reactant.
The causality behind this experimental choice is rooted in the reaction mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone. This initial step is an Sₙ2 reaction that displaces the halide ion.
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.
This pathway is highly efficient because it proceeds through stable intermediates and culminates in the formation of an aromatic system, which is a strong thermodynamic driving force for the reaction.
General Synthetic Workflow
The following diagram illustrates the generalized workflow for the Hantzsch synthesis of a this compound derivative.
Caption: Generalized workflow for Hantzsch this compound synthesis.
Applications in Drug Discovery and Development
The phenylthiazole moiety is a key pharmacophore in numerous compounds with a wide array of biological activities. Its derivatives have been extensively investigated as potential therapeutic agents in several critical disease areas.
Antibacterial Agents
Phenylthiazole derivatives have shown potent activity against clinically relevant drug-resistant bacteria, including vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[7][8]
-
Mechanism of Action: These compounds often act by targeting bacterial cell wall synthesis.[7] This is a validated and effective strategy for antibacterial drugs, as the cell wall is essential for bacterial survival and is absent in human cells, providing a high degree of selectivity. Phenylthiazole aminoguanidines, for example, have been shown to exert a rapid bactericidal effect against VRE.[7]
-
Trustworthiness of the Target: The bacterial cell wall synthesis pathway is a robust target. The fact that phenylthiazole compounds can overcome existing resistance mechanisms (like those in VRE and MRSA) makes them particularly valuable leads for novel antibiotic development.[8]
Antifungal Agents
Several antifungal drugs, including the FDA-approved isavuconazole, contain a phenylthiazole structure.[9] This highlights the scaffold's proven success in this therapeutic area.
-
Mechanism of Action: A primary target for phenylthiazole-based antifungals is the enzyme lanosterol 14α-demethylase (CYP51).[10] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the fungal equivalent of cholesterol, and its depletion disrupts the integrity of the fungal cell membrane, leading to cell death.[10]
The following diagram illustrates the CYP51 inhibition pathway.
Caption: Phenylthiazole derivatives inhibit CYP51, disrupting ergosterol synthesis.
Anticancer and Kinase Inhibition
The phenylthiazole scaffold has also been explored for its anti-proliferative activity against various cancer cell lines.[11] Furthermore, specific this compound derivatives have been patented as inhibitors of phosphoinositide 3-kinases (PI3Ks).[12] The PI3K signaling pathway is frequently dysregulated in human cancers, making it a high-value target for oncology drug development.
Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and preliminary biological evaluation of this compound derivatives.
Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from established procedures and provides a reliable method for synthesizing a foundational phenylthiazole compound.[6]
Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-bromoacetophenone (1 equivalent)
-
Thiourea (1.5 equivalents)
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
20 mL scintillation vial, stir bar, hot plate
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.
-
Heating: Place the vial on a hot plate and heat to a gentle reflux (approx. 100°C setting) with continuous stirring for 30-60 minutes.
-
Causality: Heating provides the necessary activation energy for the reaction. Methanol is an effective solvent for the reactants and facilitates the reaction in the liquid phase.
-
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix.
-
Self-Validation: The basic sodium carbonate solution neutralizes any hydrobromic acid (HBr) byproduct, which facilitates the precipitation of the poorly water-soluble thiazole product. The formation of a solid precipitate is the first indicator of a successful reaction.
-
-
Isolation: Filter the mixture through a Buchner funnel.
-
Washing: Wash the collected solid (filter cake) with cold water to remove any remaining salts and impurities.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.
-
Characterization: Determine the mass and calculate the percent yield. Confirm the product's identity and purity using techniques such as Melting Point, TLC, NMR, and Mass Spectrometry.[13][14]
Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a target bacterium.
Materials:
-
This compound test compound
-
Bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in MHB directly in the 96-well plate.
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that each well will receive a final concentration of ~5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Controls:
-
Positive Control: A well with bacteria and MHB only (no compound) to ensure bacterial growth.
-
Negative Control: A well with MHB only (no bacteria) to check for broth sterility.
-
Self-Validation: These controls are critical. The positive control must show turbidity (growth), and the negative control must remain clear. Failure of these controls invalidates the results of the entire plate.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion
This compound is a cornerstone scaffold in modern medicinal chemistry. Its synthetic accessibility via the robust Hantzsch synthesis, combined with its proven ability to form the basis of potent antibacterial, antifungal, and anticancer agents, ensures its continued relevance. The insights and protocols detailed in this guide provide a solid foundation for professionals in drug discovery to explore and exploit the vast therapeutic potential of novel this compound derivatives.
References
- Sunway Pharm Ltd. This compound - CAS:1826-13-7.
- PubChem. This compound | C9H7NS | CID 595209. National Center for Biotechnology Information.
- MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 5-ethyl-4-phenylthiazole.
- PhytoBank. Showing 5-Phenyl thiazole (PHY0141389).
- Stenutz. This compound.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- NIH National Library of Medicine. Microwave-assisted Hantzsch thiazole synthesis....
- Organic Chemistry Portal. Synthesis of thiazoles.
- Benchchem. Potential Therapeutic Applications of 5-Pentyl-1,3-thiazole....
- SynArchive. Hantzsch Thiazole Synthesis.
- NIH National Library of Medicine. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives....
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs....
- NIH National Library of Medicine. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
- NIH National Library of Medicine. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis....
- PubMed. Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action.
- Benchchem. Applications of 2-Phenylthiazole Derivatives in Drug Discovery....
- Google Patents. WO2003072557A1 - this compound derivatives and use as pi3 kinase inhibitors.
Sources
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C9H7NS | CID 595209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. WO2003072557A1 - this compound derivatives and use as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound(1826-13-7) 1H NMR spectrum [chemicalbook.com]
The Solubility of 5-Phenylthiazole in Organic Solvents: A Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
5-Phenylthiazole is a heterocyclic moiety of significant interest in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities.[1][2] Understanding its solubility profile in various organic solvents is a critical prerequisite for successful drug discovery and development, impacting everything from synthesis and purification to formulation and high-throughput screening. This technical guide provides a comprehensive analysis of the principles governing the solubility of this compound, methodologies for its empirical determination, and a predictive overview of its behavior in a range of common organic solvents. The content is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical insights required to effectively work with this important scaffold.
Introduction: The Significance of this compound
The thiazole ring is a privileged scaffold in drug design, valued for its unique electronic characteristics and its ability to participate in hydrogen bonding and other non-covalent interactions.[3] When functionalized with a phenyl group at the 5-position, the resulting this compound structure combines aromatic and heterocyclic features, creating a versatile building block for exploring structure-activity relationships (SAR). Derivatives of this core have been investigated for a wide array of therapeutic applications, including as PI3 kinase inhibitors for cancer therapy and as novel antibacterial agents.[2][4]
The successful progression of any this compound derivative from a lab-scale curiosity to a viable drug candidate is fundamentally dependent on its physicochemical properties, chief among them being solubility. Poor solubility can hinder purification, complicate biological assays, and lead to suboptimal pharmacokinetic profiles. Therefore, a thorough understanding of how to dissolve and manipulate this compound is paramount.
Caption: Molecular structure of 5-phenyl-1,3-thiazole.
Theoretical Framework: Factors Governing Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For this compound, the key factors are:
-
Polarity: The this compound molecule possesses both a nonpolar phenyl ring and a moderately polar thiazole ring containing nitrogen and sulfur heteroatoms. This amphiphilic nature suggests it will exhibit limited solubility in highly polar solvents (like water) and nonpolar solvents (like hexane), with optimal solubility expected in solvents of intermediate polarity.
-
Hydrogen Bonding: The thiazole nitrogen can act as a hydrogen bond acceptor. Therefore, solvents capable of donating hydrogen bonds (protic solvents like alcohols) are expected to solvate this compound more effectively than aprotic solvents of similar polarity.
-
Molecular Size and Shape: Larger molecules generally have lower solubility than smaller ones due to the greater energy required to create a cavity in the solvent matrix.[7]
-
Temperature: For most solid solutes, solubility increases with temperature.[7] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid.[6][8]
Predicted Solubility Profile of this compound
| Solvent | Class | Polarity Index (approx.) | Predicted Solubility | Rationale |
| Hexane | Nonpolar, Aliphatic | 0.1 | Low | The polarity of the thiazole ring is too high for effective solvation by a purely nonpolar solvent. |
| Toluene | Nonpolar, Aromatic | 2.4 | Moderate | π-stacking interactions between the solvent and the phenyl ring of the solute can enhance solubility compared to aliphatic nonpolar solvents. |
| Dichloromethane (DCM) | Aprotic, Polar | 3.1 | High | Good balance of polarity to solvate the thiazole ring without being too polar to interact with the phenyl group. |
| Ethyl Acetate | Aprotic, Polar | 4.4 | High | Acts as a hydrogen bond acceptor and has a moderate dielectric constant suitable for dissolving compounds with mixed polarity. |
| Acetone | Aprotic, Polar | 5.1 | High | A polar aprotic solvent that can effectively solvate the thiazole portion of the molecule. |
| Isopropanol | Protic, Polar | 3.9 | Moderate to High | The hydroxyl group can act as a hydrogen bond donor to the thiazole nitrogen, enhancing solubility. |
| Ethanol | Protic, Polar | 4.3 | Moderate to High | Similar to isopropanol, offers hydrogen bonding capabilities. |
| Methanol | Protic, Polar | 5.1 | Moderate | While polar and protic, its high polarity may lead to less favorable interactions with the nonpolar phenyl ring compared to longer-chain alcohols. |
| Acetonitrile | Aprotic, Polar | 5.8 | Moderate | A polar aprotic solvent; solubility may be limited by the nonpolar phenyl group. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 7.2 | High | A very strong polar aprotic solvent, often capable of dissolving many sparingly soluble organic compounds. |
| Water | Protic, Highly Polar | 10.2 | Very Low | The large, nonpolar phenyl group dominates, making the molecule hydrophobic and poorly soluble in water. |
Experimental Determination of Solubility
To obtain definitive, quantitative solubility data, empirical testing is essential. The isothermal saturation method is a robust and widely used technique.[9]
Principle
The method involves preparing a saturated solution of the compound in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, typically via High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Experimental Workflow
Caption: Isothermal saturation method workflow for solubility determination.
Detailed Protocol
-
Materials & Equipment:
-
This compound (solid, high purity)
-
Organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Calibrated HPLC-UV system
-
-
Procedure:
-
Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours. This duration is typically sufficient to reach equilibrium.[10]
-
After equilibration, remove the vial and let it stand for 1-2 hours to allow the excess solid to settle.
-
Carefully withdraw a portion of the clear supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.
-
Perform a precise serial dilution of the filtered saturated solution. For example, dilute 100 µL of the supernatant into 900 µL of mobile phase for a 1:10 dilution. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
-
Inject the diluted sample onto the HPLC system. Determine the concentration by comparing the peak area to a pre-established calibration curve of this compound.
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Implications for Drug Development
-
Reaction Chemistry: Choosing a suitable solvent in which reactants are soluble is fundamental for efficient chemical synthesis and purification (e.g., recrystallization).
-
High-Throughput Screening (HTS): For HTS assays, compounds are typically stored in DMSO. Understanding the solubility limit in DMSO and the subsequent aqueous buffer is crucial to avoid compound precipitation, which can lead to false-positive or false-negative results.
-
Formulation Development: The solubility of an active pharmaceutical ingredient (API) in various excipients and solvent systems is a primary determinant of the final dosage form (e.g., oral, injectable). Low aqueous solubility is a major challenge in drug development that often necessitates formulation strategies like salt formation, co-solvents, or amorphous solid dispersions.
-
Pharmacokinetics: Solubility directly influences the dissolution rate of a drug, which in turn affects its absorption and bioavailability. A compound must be sufficiently soluble in gastrointestinal fluids to be absorbed effectively after oral administration.
Conclusion
The solubility of this compound is a complex property governed by the interplay of its aromatic and heterocyclic components with the intermolecular forces of the solvent. While it is predicted to have low solubility in water and nonpolar aliphatic hydrocarbons, it is expected to be readily soluble in moderately polar organic solvents such as dichloromethane, ethyl acetate, acetone, and DMSO. For drug development professionals, moving beyond prediction to precise, empirical measurement is not merely an academic exercise; it is a critical step that informs process chemistry, enables reliable biological screening, and lays the groundwork for successful formulation. The methodologies and principles outlined in this guide provide a robust framework for characterizing and leveraging the solubility of this compound and its derivatives in the pursuit of new therapeutics.
References
- Vertex AI Search. (n.d.). This compound-2,4-diamine - Solubility of Things.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- University of Toronto. (2023, August 31). Solubility of Organic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
- ChemicalBook. (n.d.). 5-phenylthiazol-2-amine CAS#: 39136-63-5.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.
- BenchChem. (2025). Potential Therapeutic Applications of 5-Pentyl-1,3-thiazole: A Technical Guide for Drug Discovery Professionals.
- Khossravi, D., & Connors, K. A. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Sigma-Aldrich. (n.d.). 2-Phenylthiazole-5-carbaldehyde | 1011-40-1.
- PubChem. (n.d.). 5-Phenyl-thiazol-2-ylamine.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methyl-4-phenylthiazole 97 30709-67-2.
- BenchChem. (2025). Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Mayhoub, A. S., et al. (2017). Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action. PubMed.
- AAT Bioquest. (2022, April 18). What factors affect solubility?
- Google Patents. (n.d.). WO2003072557A1 - this compound derivatives and use as pi3 kinase inhibitors.
- Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility.
- PubChem. (n.d.). 2-Amino-4-phenyl-5-methylthiazole.
- Physical Chemistry Research. (2023, November 19). Regular Article.
- ResearchGate. (2025, August 7). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2003072557A1 - this compound derivatives and use as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 5. chem.ws [chem.ws]
- 6. byjus.com [byjus.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Phenylthiazole
Introduction
5-Phenylthiazole is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a structural motif, the phenylthiazole core is present in a variety of pharmacologically active agents, including anti-inflammatory, antimicrobial, and antitumor compounds[1]. Accurate and unambiguous structural elucidation is paramount in the development of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise molecular structure of organic compounds in solution. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights for researchers, scientists, and drug development professionals to facilitate its confident identification and characterization.
Core Principles of NMR Spectroscopy in Heterocyclic Systems
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes a transition between these levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.
The chemical shift (δ), reported in parts per million (ppm), is the fundamental parameter in NMR. It measures the resonance frequency of a nucleus relative to a standard reference, typically tetramethylsilane (TMS). The electron density around a nucleus shields it from the external magnetic field; therefore, nuclei in electron-poor environments are "deshielded" and resonate at a higher chemical shift (downfield), while those in electron-rich environments are "shielded" and resonate at a lower chemical shift (upfield).
In this compound, the electronegative nitrogen and sulfur atoms within the thiazole ring exert a strong influence on the electron distribution, leading to characteristic chemical shifts for the ring's protons and carbons. This predictable electronic effect is the key to assigning the signals in the NMR spectra.
Experimental Protocol: A Self-Validating System
The acquisition of high-quality, reproducible NMR data is critically dependent on a standardized experimental protocol. The data presented herein is based on standard methodologies for the analysis of small organic molecules.
1. Sample Preparation:
-
Solute: 5-10 mg of high-purity this compound.
-
Solvent: Approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR[2].
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
2. Instrumentation and Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is recommended for achieving optimal signal dispersion and resolution[3].
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-1024 scans are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
This protocol ensures that the resulting spectra are reliable and can be confidently compared to reference data.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration (the area under a peak, proportional to the number of protons), and spin-spin coupling (which causes signal splitting). The spectrum of this compound shows distinct signals for the thiazole ring protons and the phenyl group protons.
Table 1: ¹H NMR Spectral Data for this compound
| Signal Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| H-2 | 8.89 | Singlet (s) | 1H | Thiazole Ring |
| H-4 | 7.99 | Singlet (s) | 1H | Thiazole Ring |
| H-2'/H-6' | 7.65 - 7.62 | Multiplet (m) | 2H | Phenyl Ring |
| H-3'/H-4'/H-5' | 7.42 - 7.35 | Multiplet (m) | 3H | Phenyl Ring |
Data sourced from the Spectral Database for Organic Compounds (SDBS) and consistent with values reported for similar structures[4][5][6].
Interpretation of ¹H NMR Spectrum:
-
H-2 (δ 8.89, s): The proton at the C-2 position of the thiazole ring appears as a singlet at the most downfield position. This significant deshielding is a direct consequence of its position between two highly electronegative heteroatoms, nitrogen and sulfur. This strong inductive electron withdrawal drastically reduces the electron density around H-2, causing it to resonate at a very high chemical shift[6]. It appears as a singlet because it has no adjacent protons to couple with.
-
H-4 (δ 7.99, s): The proton at the C-4 position also appears as a singlet, as it has no neighboring protons. It is less deshielded than H-2 because it is adjacent to only one heteroatom (nitrogen). Its chemical shift is still in the aromatic region, influenced by the ring current of the thiazole system.
-
Phenyl Protons (δ 7.65-7.35, m): The five protons of the phenyl ring are not chemically equivalent and appear as a complex multiplet. The protons ortho to the thiazole ring (H-2' and H-6') are typically the most deshielded of the phenyl group due to the anisotropic effect of the heterocyclic ring. The meta (H-3', H-5') and para (H-4') protons resonate at slightly higher fields, resulting in an overlapping multiplet pattern that integrates to five protons.
Caption: ¹H NMR assignments for this compound.
¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.
Table 2: ¹³C NMR Spectral Data for this compound
| Signal Label | Chemical Shift (δ) ppm | Assignment |
| C-2 | 154.0 | Thiazole Ring |
| C-5 | 142.1 | Thiazole Ring |
| C-4 | 138.9 | Thiazole Ring |
| C-1' | 133.8 | Phenyl Ring (ipso) |
| C-4' | 129.2 | Phenyl Ring (para) |
| C-3'/C-5' | 128.9 | Phenyl Ring (meta) |
| C-2'/C-6' | 127.0 | Phenyl Ring (ortho) |
Data sourced from the Spectral Database for Organic Compounds (SDBS)[4][5].
Interpretation of ¹³C NMR Spectrum:
-
C-2 (δ 154.0): This carbon is the most deshielded in the entire molecule. Its position between the highly electronegative nitrogen and sulfur atoms results in a significant downfield shift, which is characteristic of carbons in similar environments in heterocyclic systems[7].
-
C-5 (δ 142.1) & C-4 (δ 138.9): These two sp² carbons of the thiazole ring resonate at high chemical shifts. C-5, being directly attached to the phenyl group and adjacent to the sulfur atom, is slightly more deshielded than C-4, which is adjacent to the nitrogen.
-
Phenyl Carbons (δ 133.8 - 127.0):
-
C-1' (ipso, δ 133.8): The ipso-carbon (the carbon of the phenyl ring directly attached to the thiazole) is observed at a distinct chemical shift. Its resonance is influenced by the substitution effect of the heterocyclic ring.
-
C-4' (para, δ 129.2): The para-carbon is typically observed around this region in substituted benzene rings.
-
C-3'/C-5' (meta, δ 128.9): The two meta-carbons are chemically equivalent by symmetry and thus appear as a single, more intense signal.
-
C-2'/C-6' (ortho, δ 127.0): The two ortho-carbons are also equivalent and appear as a single signal. Their chemical shift is influenced by proximity to the thiazole substituent.
-
Caption: ¹³C NMR assignments for this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a distinctive and diagnostic fingerprint for its molecular structure. The key identifying features are the highly deshielded singlet for the H-2 proton above 8.8 ppm and the corresponding C-2 carbon signal above 150 ppm. The remaining signals for the thiazole and phenyl rings are consistent with established principles of chemical shift theory. This comprehensive guide serves as an authoritative reference for the confident spectroscopic identification of the this compound scaffold, a crucial task in the fields of chemical synthesis and drug discovery.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design and synthesis of anticancer agents. European Journal of Medicinal Chemistry, 97, 685-710. [Link]
- Witanowski, M., Sicinska, W., Biedrzycka, Z., & Webb, G. A. (1996). Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. Magnetic Resonance in Chemistry, 34(4), 287-291. [Link]
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
- Wikipedia. (2023).
- Seelam, N. V., & Shrivastava, S. P. (2012). Synthesis and in vitro study of[1][4][5]thiadiazol-2yl-3,3a,5,6-tetrahydro-2H-pyrazolo[3,4-d]thiazoles as antimicrobial agents. Medicinal Chemistry Research, 21(7), 1283-1291. [Link]
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]
- Bioregistry. (n.d.).
- Nebl, S., Alwan, W. S., Williams, M. L., & Scanlon, M. J. (2020). NMR fragment screening reveals a novel small molecule binding site near the catalytic surface of the disulfide–dithiol oxidoreductase enzyme DsbA from Burkholderia pseudomallei. Journal of Biomolecular NMR, 74(11-12), 627-632. [Link]
- Kumar, R., Kumar, S., & Bala, M. (2016).
- The Royal Society of Chemistry. (2024).
- re3data.org. (2023).
- Tomi, I. H. R., Al-Mokaram, A. M., & Al-Juthery, H. W. A. (2014). Synthesis, Characterization, and Study the Inhibitory Effect of Thiazole and Thiadiazole Derivatives Toward the Corrosion of Copper in Acidic Media.
- Gauthier, D. A., & Irons, K. A. (2015). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 19(11), 1615-1627. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. rsc.org [rsc.org]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 6. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
The 5-Phenylthiazole Scaffold: A Privileged Motif in Drug Discovery and a Guide to Its Biological Activities
Abstract
The 5-phenylthiazole scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs. This document delves into the significant anticancer, antimicrobial, and anti-inflammatory properties of these compounds, offering detailed experimental protocols, comparative biological data, and mechanistic insights into their cellular targets and signaling pathways.
Introduction: The Significance of the this compound Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of many biologically active molecules.[1] When substituted with a phenyl group at the 5-position, the resulting this compound core exhibits a unique combination of steric and electronic properties that facilitate interactions with a diverse array of biological targets. This has led to the identification of this compound derivatives with potent activities against cancer, microbial infections, and inflammatory conditions.[2] This guide will provide a comprehensive overview of the key therapeutic areas where this scaffold has shown immense promise.
Synthesis of this compound Derivatives: A General Approach
The synthesis of this compound derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[3][4] This versatile method involves the condensation of an α-haloketone with a thioamide. A generalized, step-by-step protocol for the synthesis of a 2-amino-5-phenylthiazole derivative is provided below.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-5-phenylthiazole
Materials:
-
Substituted phenacyl bromide (α-bromoketone)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (optional, for neutralization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted phenacyl bromide (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Neutralization and Extraction: The crude product is suspended in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to yield the desired 2-amino-5-phenylthiazole derivative.[5]
Diagrammatic Representation of the Hantzsch Thiazole Synthesis:
Caption: General workflow of the Hantzsch thiazole synthesis.
Anticancer Activity: Targeting Key Signaling Pathways
Numerous studies have highlighted the potent anticancer activity of this compound derivatives against a range of cancer cell lines.[6][7] A primary mechanism of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[1][8][9]
Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is often hyperactivated in cancer due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[10][11] this compound derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of downstream signaling. This inhibition results in cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.[1][8]
Diagrammatic Representation of PI3K/AKT/mTOR Pathway Inhibition:
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[14][15]
Comparative Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | A549 | >1000 | [6] |
| 4c | A549 | 23.30 ± 0.35 | [6][16] |
| 6a | OVCAR-4 | 1.569 ± 0.06 | [1] |
| 16 | H446 | (Not specified) | [8] |
| 43 | H446 | (Not specified) | [8] |
Antimicrobial Activity: A Renewed Hope Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound derivatives have demonstrated significant activity against a range of bacteria and fungi, including drug-resistant strains.[1][17]
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
A key mechanism underlying the antibacterial activity of certain this compound derivatives is the inhibition of bacterial cell wall synthesis.[6][7] These compounds can interfere with enzymes crucial for the biosynthesis of peptidoglycan, the major component of the bacterial cell wall. This disruption leads to cell lysis and bacterial death.[18][19]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivatives
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[22][23]
Comparative Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 1 | Vancomycin-resistant E. faecium | 0.5 | [6] |
| 11 | S. aureus | 256 | [1] |
| 12 | S. aureus | 256 | [1] |
| 6a | S. aureus | 125 | [12] |
| 6b | Various fungi | 250 | [12] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases. This compound derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[2]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) and NF-κB Signaling
The anti-inflammatory effects of some this compound derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[24][25][26] Additionally, these compounds can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[8][17][27] By inhibiting these pathways, this compound derivatives can reduce the production of inflammatory mediators.[16]
Diagrammatic Representation of Anti-inflammatory Mechanisms:
Caption: Modulation of COX-2 and NF-κB pathways by this compound derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds.[28][29]
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution (1% in saline)
-
This compound derivatives
-
Plethysmometer
Procedure:
-
Compound Administration: Administer the this compound derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals, typically via oral or intraperitoneal routes.
-
Induction of Edema: After a specific pre-treatment time, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[30][31]
Drug Development Potential: ADMET and Pharmacokinetic Profile
For any promising scaffold, an early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its progression in the drug discovery pipeline. In silico ADMET prediction tools are valuable for this initial screening.[7][18][32]
In Silico ADMET and Pharmacokinetic Considerations
Computational models can predict various ADMET parameters, including:
-
Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Susceptibility to cytochrome P450 enzymes.
-
Excretion: Route and rate of elimination.
-
Toxicity: Potential for mutagenicity, carcinogenicity, and other adverse effects.
Several studies have initiated the evaluation of the pharmacokinetic properties of this compound derivatives, with some second-generation analogs showing improved profiles.[26]
Summary of Predicted ADMET Properties for Representative this compound Derivatives
| Property | Predicted Value/Classification | Implication | Reference |
| Human Intestinal Absorption (HIA) | High | Good oral bioavailability | [33] |
| Blood-Brain Barrier (BBB) Penetration | Variable | Potential for CNS or non-CNS targets | [33] |
| Caco-2 Permeability | Moderate to High | Good intestinal absorption | [19] |
| CYP2D6 Inhibition | Likely inhibitor | Potential for drug-drug interactions | (General prediction) |
| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity | [13] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives make it an attractive starting point for drug discovery programs targeting cancer, infectious diseases, and inflammatory disorders. Future research should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship (SAR) studies, as well as conducting comprehensive preclinical evaluations to assess their in vivo efficacy and safety profiles. The continued exploration of the this compound scaffold holds great potential for the discovery of next-generation medicines to address unmet medical needs.
References
- Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. (n.d.). Semantic Scholar.
- Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. Journal of Medicinal Chemistry, 60(6), 2425-2438.
- Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-Resistant Enterococci. ACS Publications.
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (2022). Future Medicinal Chemistry, 14(13), 983-1003.
- Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1344-1353.
- Cheng, F., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism, 14(10), 1016-1029.
- Casanova, J. L., et al. (2011). The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research. Trends in Pharmacological Sciences, 32(8), 457-464.
- Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-resistant Enterococci. PubMed, 28248504.
- Mohammad, H., et al. (2017). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. eScholarship, University of California.
- Lecturio. (2025). Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet].
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online.
- Microbiology International. (n.d.). Broth Microdilution.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Mayhoub, A. S., et al. (2016). Second-Generation Phenylthiazole Antibiotics with Enhanced Pharmacokinetic Properties. Journal of Medicinal Chemistry, 59(11), 5327-5339.
- Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. (2025). PLoS One, 20(3), e0299839.
- Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2021). Molecules, 26(6), 1705.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.
- Jha, P., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 819128.
- Horton, T. (n.d.). MTT Cell Assay Protocol.
- Wikipedia. (n.d.). Broth microdilution.
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). (2022). Molecules, 27(8), 2503.
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121.
- Antitumor activity of a single small molecule agent targeting Pi3K/mTor and HDAC. (2010). Cancer Research, 70(8_Supplement), 4469.
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (2022). ResearchGate.
- Martelli, A. M., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 67.
- Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). Scientific Reports, 10(1), 2588.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). International Journal of ChemTech Research, 9(5), 629-637.
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2014). Molecules, 19(8), 12166-12181.
- Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
- Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycin
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(10), 1699.
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Tetrahedron Letters, 47(22), 3703-3705.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1997). Journal of the Chemical Society, Perkin Transactions 1, (15), 2135-2139.
- The Hantzsch Thiazole Synthesis. (n.d.). ResearchGate.
Sources
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Broth microdilution - Wikipedia [en.wikipedia.org]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. COX-1 and COX-2: Significance and symbolism [wisdomlib.org]
- 25. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 26. lecturio.com [lecturio.com]
- 27. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 28. inotiv.com [inotiv.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 33. goodrx.com [goodrx.com]
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 5-Phenylthiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a Privileged Structure
The story of 5-phenylthiazole compounds is not one of a single, sudden discovery, but rather an evolution built upon the foundational principles of heterocyclic chemistry. The journey begins with the broader exploration of the thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen. The pioneering work of German chemist Arthur Hantzsch in 1887 laid the groundwork for the synthesis of this crucial scaffold.[1][2] His eponymous reaction, the Hantzsch thiazole synthesis, provided a robust and versatile method for constructing the thiazole ring from α-haloketones and thioamides, opening the door to a vast new area of chemical exploration.[1][3]
While Hantzsch's initial work focused on the fundamental synthesis of the thiazole ring system, it was the subsequent exploration by chemists that led to the specific investigation of derivatives bearing a phenyl group at the 5-position. Another significant historical milestone in the synthesis of substituted thiazoles was the Cook-Heilbron thiazole synthesis, first reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy.[4][5] This method provided a novel route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide.[4][6] These early synthetic advancements were crucial, as they provided the chemical tools necessary to access a wide variety of substituted thiazoles, including the this compound core, and to begin to understand their properties and potential applications. The inherent stability and synthetic accessibility of the this compound scaffold have since cemented its status as a "privileged structure" in medicinal chemistry, a core component in a multitude of biologically active molecules.[7][8]
This technical guide provides an in-depth exploration of the discovery, synthesis, and ever-expanding therapeutic landscape of this compound compounds, offering insights for researchers and drug development professionals seeking to leverage the potential of this remarkable heterocyclic system.
Part 1: The Synthetic Cornerstone: Accessing the this compound Core
The ability to efficiently and diversely synthesize the this compound scaffold is fundamental to its widespread use in drug discovery. The Hantzsch synthesis remains a primary and highly adaptable method for this purpose.
The Hantzsch Thiazole Synthesis: A Timeless and Versatile Reaction
The Hantzsch thiazole synthesis is a classic condensation reaction that forms the thiazole ring by reacting an α-haloketone with a thioamide.[1] For the synthesis of a 2-amino-5-phenylthiazole, a common precursor for further derivatization, the reaction typically involves a phenacyl halide (e.g., phenacyl bromide) and thiourea.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
Materials:
-
2-Bromoacetophenone (1 equivalent)
-
Thiourea (1.5 equivalents)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone in methanol.
-
Add thiourea to the solution and stir the mixture.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and stir.
-
Collect the resulting precipitate by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with water.
-
Dry the solid product to obtain 2-amino-4-phenylthiazole.
Causality Behind Experimental Choices:
-
Excess Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the limiting reagent, 2-bromoacetophenone, driving the reaction to completion.
-
Methanol as Solvent: Methanol is a suitable solvent as it readily dissolves the reactants and facilitates the reaction upon heating.
-
Sodium Carbonate Workup: The addition of a weak base like sodium carbonate neutralizes the hydrobromic acid formed during the reaction, aiding in the precipitation of the free amine product which is often poorly soluble in the aqueous basic solution.
Diagram of the Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.
Alternative Synthetic Routes: The Cook-Heilbron Synthesis
While the Hantzsch synthesis is a workhorse, other methods provide access to different substitution patterns on the this compound ring. The Cook-Heilbron synthesis is particularly noteworthy for its ability to produce 5-aminothiazole derivatives.[4] This reaction involves the condensation of an α-aminonitrile with carbon disulfide or other sulfur-containing reagents.[4][6]
Mechanism of the Cook-Heilbron Synthesis
Caption: Simplified mechanism of the Cook-Heilbron 5-aminothiazole synthesis.
Part 2: Therapeutic Landscape: 5-Phenylthiazoles in Drug Discovery
The this compound scaffold is a recurring motif in a wide array of biologically active compounds, demonstrating its versatility in targeting various disease states.
Anticancer Activity
A significant body of research has focused on the development of this compound derivatives as anticancer agents.[9][10] These compounds have been shown to exert their effects through multiple mechanisms of action.
2.1.1 Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
One of the key mechanisms through which this compound compounds exhibit anticancer activity is by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[11][12][13] This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation, survival, and growth.[14] Certain 5-phenylthiazol-2-amine derivatives have been shown to effectively inhibit this pathway, leading to cancer cell apoptosis and cell cycle arrest.[11][12][15]
Signaling Pathway of PI3K/Akt Inhibition by this compound Derivatives
Caption: Inhibition of the PI3K/Akt pathway by this compound derivatives.
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | SKOV-3 (Ovarian) | 7.84 | [16] |
| 6c | HepG2 (Liver) | 13.68 | [16] |
| 6c | A549 (Lung) | 15.69 | [16] |
| 4c | A549 (Lung) | 23.30 | [10] |
| 6a | OVCAR-4 (Ovarian) | 1.569 | [17] |
| 21d | HCT-116 (Colon) | 58.2 | [18] |
| 5a | HCT116 (Colon) | Varies | [19] |
| 5a | MCF7 (Breast) | Varies | [19] |
Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the 5-position of the thiazole can significantly impact anticancer activity. For instance, the presence of electron-withdrawing groups can sometimes enhance potency.
-
Derivatization at the 2-Amino Group: Modifications of the 2-amino group have been extensively explored. The introduction of various heterocyclic and aromatic moieties can modulate the activity and selectivity of the compounds. For example, the presence of tetrazole and imidazole rings has been shown to be important for activity.[10]
Antifungal Activity
This compound derivatives have also emerged as a promising class of antifungal agents.[20][21] Fungal infections pose a significant threat to human health, and the development of new and effective antifungals is a critical area of research.
2.2.1 Mechanism of Action: Targeting Fungal Cell Integrity
The antifungal mechanism of action for some this compound derivatives is believed to involve the disruption of the fungal cell membrane's integrity.[22] One potential target is the ergosterol biosynthetic pathway. Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to membrane disruption and fungal cell death. Some studies suggest that these compounds may bind to ergosterol, increasing ion permeability and leading to cell lysis.[22] Another potential target is lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[23]
Quantitative Data: Antifungal Activity of this compound Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| 3l | Candida albicans | 2 | [24] |
| 6a | Various Fungi | 250 | [25] |
| 6b | Various Fungi | 250 | [25] |
| T2, T3, T4 | Candida albicans | 0.008 - 7.81 | [22] |
| 5b | S. sclerotiorum | EC50 = 0.51 | [21] |
Structure-Activity Relationship (SAR) Insights for Antifungal Activity:
-
Substituents on the Phenyl Ring: The antifungal activity is sensitive to the substitution pattern on the phenyl ring. The introduction of halogen atoms, such as fluorine or chlorine, at the para-position of the phenyl ring has been shown to enhance antifungal activity.
-
Side Chain Modifications: The nature of the side chain attached to the thiazole ring plays a crucial role. For example, the incorporation of an acylhydrazone moiety has been shown to yield compounds with excellent antifungal activity against various phytopathogenic fungi.[20]
Anti-inflammatory Activity
The this compound scaffold is also present in compounds with anti-inflammatory properties. The mechanism of action in this context is often associated with the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). By inhibiting these enzymes, this compound derivatives can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Conclusion: A Scaffold with a Bright Future
From its historical roots in the foundational work of Hantzsch, the this compound scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, has led to the discovery of numerous compounds with potent anticancer, antifungal, and anti-inflammatory activities. The ongoing exploration of the structure-activity relationships of this compound derivatives continues to provide valuable insights for the rational design of new and more effective therapeutic agents. As our understanding of the molecular basis of disease deepens, the versatile and privileged this compound core is poised to remain a critical component in the drug discovery and development pipeline for years to come.
References
- Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel route to 5-aminothiazoles. Journal of the Chemical Society, 1594-1598. [Link]
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]
- Wang, B., et al. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry, 68(6), 6270-6291. [Link]
- Semantic Scholar. (n.d.). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. [Link]
- Anca-Maria Borcea, & Ioana Ionut. (2021).
- Wikipedia. (2024). Hantzschsche Thiazolsynthese. [Link]
- Kouhkan, M., et al. (2015). In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives. Avicenna Journal of Clinical Microbiology and Infection, 2(4). [Link]
- Organic Chemistry. (2022). Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. [Link]
- Figshare. (2025). Discovery of 5‑Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. [Link]
- Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(25), 2841-2862. [Link]
- ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. [Link]
- ResearchGate. (2025). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. [Link]
- Organic-Reaction.com. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- ResearchGate. (n.d.). Antimicrobial phenylthiazole derivatives I–VI and design of targeted N‐phenylthiazoles 4 a–i. [Link]
- Wikimedia Commons. (2018). File:Cook heilbron thiazole synthesis png.png. [Link]
- ResearchGate. (n.d.). Evaluation of IC 50 values (µM) for compounds 5 and 8a-f against A549 cell line. [Link]
- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]
- Wikipedia. (n.d.). Thiazole. [Link]
- Encyclopedia.pub. (2021). Thiazoles and Bisthiazoles. [Link]
- Royal Society of Chemistry. (1947). Studies in the azole series. Part I. A novel route to 5-aminothiazoles. [Link]
- Semantic Scholar. (n.d.). Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. [Link]
- National Institutes of Health. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
- National Institutes of Health. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. [Link]
- ResearchGate. (n.d.).
- American Chemical Society. (2021). Arthur Rudolph Hantzsch (1857–1935) and the Synthesis of Nitrogen Heterocycles. [Link]
- ResearchGate. (n.d.). Hantzsch thiazole synthesis. [Link]
- ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]
- ResearchGate. (n.d.). IC 50 value for tested compounds 5a-5k against cancer cell lines. [Link]
- ResearchGate. (n.d.). Synthesis 4-methyl-5-phenylthiazol-2-amine 61. [Link]
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. [Link]
- National Institutes of Health. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. [Link]
- Research Square. (2025).
- Wiley Online Library. (2022). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. [Link]
- American Chemical Society. (2025). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. [Link]
- MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. [Link]
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Summary of literature findings of Structural-Activity relationships of Thiazole and pyrazole. [Link]
- National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Hantzschsche Thiazolsynthese – Wikipedia [de.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. 318. Studies in the azole series. Part I. A novel route to 5-aminothiazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis | CoLab [colab.ws]
- 13. Collection - Discovery of 5âPhenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
Theoretical Scrutiny of 5-Phenylthiazole: A Computational Guide to its Structural and Electronic Landscape
Abstract
The 5-phenylthiazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile biological activities. Understanding its three-dimensional structure and electronic behavior at a quantum mechanical level is paramount for rational drug design and the development of novel functional materials. This technical guide provides an in-depth exploration of the theoretical studies on the this compound structure. We will delve into the computational methodologies employed to elucidate its conformational preferences, spectroscopic signatures, and electronic characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of this important heterocyclic scaffold.
Introduction: The Significance of the this compound Scaffold
This compound is a bicyclic aromatic heterocycle characterized by a phenyl ring attached to the 5-position of a thiazole ring.[1][2] This structural motif is present in a wide array of biologically active compounds, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The inherent electronic features of the thiazole ring, coupled with the steric and electronic influence of the phenyl substituent, give rise to a rich and complex conformational and electronic landscape. Theoretical studies provide a powerful lens through which to examine this landscape, offering insights that are often challenging to obtain through experimental methods alone.
Conformational Analysis: The Phenyl-Thiazole Torsional Angle
A key determinant of the bioactivity and physical properties of this compound and its derivatives is the dihedral angle between the phenyl and thiazole rings. This rotation dictates the extent of π-conjugation between the two rings, which in turn influences the molecule's electronic properties and its ability to interact with biological targets.
Computational Approach to Conformational Scanning
The conformational space of this compound is typically explored by performing a relaxed potential energy surface (PES) scan. This involves systematically rotating the dihedral angle and performing a geometry optimization at each step. Density Functional Theory (DFT) is the most widely employed method for such calculations, with the B3LYP functional and a 6-311++G(d,p) basis set offering a good balance between accuracy and computational cost.[6]
Experimental Protocol: Conformational Analysis Workflow
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Choice of Torsional Angle: The dihedral angle defined by atoms C4-C5-C6-C7 (see molecular structure diagram) is selected for the scan.
-
PES Scan Setup: A relaxed PES scan is initiated, typically from 0° to 180° in increments of 10-15°.
-
Geometry Optimization: At each angular increment, the geometry of the molecule is optimized to a local minimum.
-
Energy Profiling: The relative energies of the optimized structures are plotted against the dihedral angle to identify the global energy minimum, corresponding to the most stable conformer.
Caption: Workflow for determining the most stable conformer of this compound.
Studies have shown that this compound derivatives often adopt a non-planar conformation in their ground state, with a significant torsional angle between the two rings.[7] This deviation from planarity is a result of the steric hindrance between the hydrogen atoms on the phenyl and thiazole rings.
Quantum Chemical Calculations: Unveiling the Electronic Structure
Quantum chemical calculations are indispensable for understanding the electronic properties that govern the reactivity and spectroscopic behavior of this compound.
Geometry Optimization and Vibrational Frequencies
The first step in any quantum chemical study is to determine the equilibrium geometry of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to all atomic coordinates. Frequency calculations are then performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).
Table 1: Selected Calculated Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C2-N3 | 1.29 |
| Bond Length | N3-C4 | 1.38 |
| Bond Length | C4-C5 | 1.37 |
| Bond Length | C5-S1 | 1.73 |
| Bond Length | S1-C2 | 1.74 |
| Bond Length | C5-C6 | 1.48 |
| Dihedral Angle | C4-C5-C6-C7 | ~30-40° |
Note: Values are approximate and depend on the level of theory and basis set used.
Caption: Molecular structure of this compound with atom numbering.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[7][8]
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.2 |
| HOMO-LUMO Gap | ~ 5.3 |
Note: Values are approximate and depend on the level of theory and basis set used.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited.[7]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. In this compound, the nitrogen and sulfur atoms are typically regions of negative electrostatic potential (nucleophilic), while the hydrogen atoms are regions of positive electrostatic potential (electrophilic).[6]
Spectroscopic Analysis: Bridging Theory and Experiment
A crucial aspect of theoretical studies is the ability to predict spectroscopic properties that can be compared with experimental data, thereby validating the computational model.
Vibrational Spectroscopy (IR and Raman)
Theoretical frequency calculations can predict the positions and intensities of vibrational bands in the IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values.[9][10][11] The assignments of vibrational modes can be complex, and techniques like Potential Energy Distribution (PED) analysis are used to determine the contribution of different internal coordinates to each normal mode.[11]
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules.[6] These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. The predicted spectra can be compared with experimentally recorded UV-Vis spectra to understand the nature of the electronic excitations.[9][10]
Conclusion and Future Directions
Theoretical studies on the this compound structure provide invaluable insights into its conformational preferences, electronic properties, and spectroscopic signatures. The methodologies outlined in this guide, particularly those based on Density Functional Theory, have proven to be robust and reliable for characterizing this important heterocyclic system. Future computational work could focus on exploring the excited-state dynamics of this compound derivatives for applications in photochemistry and materials science, as well as more sophisticated modeling of their interactions with biological macromolecules to guide the development of next-generation therapeutics.
References
- Yaglioglu, G., et al. (2015). Vibrational and electronic spectra of N-aryl ring substituted (Z)-N-(4-amino-5-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)benzamide compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 140, 575-584. [Link]
- Li, Y., et al. (2018). Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Drug Design, Development and Therapy, 12, 367-382. [Link]
- Stenutz, R. This compound. NIST Chemistry WebBook. [Link]
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 595209, this compound. [Link]
- Gökçe, H., et al. (2007). Quantum chemical studies on protonation of some substituted thiazole derivatives. Journal of Molecular Graphics and Modelling, 26(1), 154-165. [Link]
- Evren, E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
- Arjunan, V., et al. (2013). Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 101, 235-244. [Link]
- Al-Ostath, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PeerJ, 12, e17300. [Link]
- Gökçe, H., et al. (2007). Quantum chemical studies on protonation of some substituted thiazole derivatives. Journal of Molecular Graphics and Modelling, 26(1), 154-165. [Link]
- Bîrzu, M., et al. (2017). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation. International Journal of Molecular Sciences, 18(7), 1363. [Link]
- Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media.
- El-Gazzar, A. B. A., et al. (2020). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Semantic Scholar. [Link]
- Al-Omary, F. A. M., et al. (2019). DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Journal of Molecular Structure, 1175, 48-57. [Link]
- Kaya, S., et al. (2015). The Quantum Chemical Calculations of Some Thiazole Derivatives.
- Ullah, H., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153. [Link]
- Arshad, N., et al. (2023). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. Journal of the Mexican Chemical Society, 67(1), 1-15. [Link]
- Pamungkas, K. K. P. (2021).
- Taher, S. R., & Hamad, W. M. (2024). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Bulletin of the Chemical Society of Ethiopia, 38(4), 939-952. [Link]
- Pal, A. K., et al. (2020). An Experimental and Theoretical Study of the Conformational Stability of Triazinone Fleximers: Quantitative Analysis for Intermolecular Interactions. ChemistrySelect, 5(20), 6141-6150. [Link]
- El-Metwaly, N. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1451. [Link]
- Aygün, M., et al. (2018). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Journal of Molecular Structure, 1155, 60-70. [Link]
- Kuş, M. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Eskişehir Technical University Journal of Science and Technology A- Applied Sciences and Engineering, 21(1), 61-69. [Link]
- Al-Amiery, A. A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Medicinal and Chemical Sciences, 8(7), 939-956. [Link]
- Conquer Chemistry. (2020, September 22). How to Determine Electron Geometry and Molecular Geometry & Shape with VSEPR Table Examples [Video]. YouTube. [Link]
- Mary, Y. S., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1599. [Link]
- Zhang, J., et al. (2017). Investigation of electronic and vibrational properties of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate under high-pressure conditions. RSC Advances, 7(57), 35947-35955. [Link]
- Priya, Y. S., et al. (2014). Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study. Journal of Modern Physics, 5(11), 999-1011. [Link]
Sources
- 1. This compound [stenutz.eu]
- 2. This compound | C9H7NS | CID 595209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]
- 8. mdpi.com [mdpi.com]
- 9. Vibrational and electronic spectra of N-aryl ring substituted (Z)-N-(4-amino-5-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)benzamide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Introduction: The Versatility of the 5-Phenylthiazole Scaffold
An In-depth Technical Guide to the Synthesis and Characterization of 5-Phenylthiazole Derivatives
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1] Its derivatives are integral to the structure of numerous natural products, including Vitamin B1 (Thiamine), and a wide array of synthetic compounds with significant therapeutic applications.[2][3] When substituted with a phenyl group at the 5-position, the resulting this compound core exhibits a remarkable spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6][7] This diverse bioactivity makes the development of efficient and robust synthetic routes to novel this compound derivatives a primary focus for researchers in drug discovery.[1]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the principal synthetic methodologies for creating this compound derivatives, coupled with a detailed overview of the essential characterization techniques required to verify their structure and purity. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system from synthesis to final characterization.
Part 1: Core Synthetic Methodologies
The construction of the this compound ring system can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, required yield, reaction time, and environmental considerations.
The Hantzsch Thiazole Synthesis: The Classic Approach
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring.[2][8] The reaction involves the condensation of an α-haloketone with a thioamide.[9] For the synthesis of 2-amino-5-phenylthiazole derivatives, the reaction typically utilizes a substituted 2-haloacetophenone and a thiourea derivative.
The mechanism proceeds via an initial S-alkylation of the thioamide's sulfur atom on the α-haloketone (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[9] Its enduring popularity is due to its reliability, use of readily available starting materials, and generally high yields.[9]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. bepls.com [bepls.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemhelpasap.com [chemhelpasap.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 5-Phenylthiazole (UV-Vis, IR)
Foreword: Unveiling the Molecular Signature of 5-Phenylthiazole
In the landscape of modern drug discovery and materials science, the thiazole moiety is a cornerstone of heterocyclic chemistry, prized for its diverse biological activities and unique electronic properties. When appended with a phenyl group at the 5-position, the resulting this compound (C₉H₇NS) presents a fascinating subject for spectroscopic investigation. This guide provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopic characteristics of this compound. As researchers and drug development professionals, a deep understanding of these spectroscopic signatures is paramount for structural elucidation, purity assessment, and predicting molecular interactions. This document moves beyond a mere recitation of data, offering insights into the causal relationships between molecular structure and spectral features, thereby empowering scientists to leverage these techniques with confidence and precision.
The Foundation: Principles of UV-Vis and IR Spectroscopy
Before delving into the specific analysis of this compound, it is crucial to establish the fundamental principles of the spectroscopic techniques employed.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum.[1] This absorption corresponds to the excitation of electrons from lower energy (ground state) molecular orbitals to higher energy (excited state) molecular orbitals.[2] For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π*, which involve the excitation of electrons in pi (π) bonds and non-bonding (n) lone pairs, respectively.[3] The presence of conjugated systems, such as the interconnected phenyl and thiazole rings in our molecule of interest, significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).[4]
Infrared (IR) Spectroscopy: Mapping Molecular Vibrations
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5] It operates on the principle that chemical bonds are not rigid but are in a constant state of vibration, stretching and bending at specific frequencies.[6] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes.[5] An IR spectrum is a plot of this absorption, typically represented as percent transmittance or absorbance versus wavenumber (cm⁻¹). By analyzing the positions, intensities, and shapes of the absorption bands, we can deduce the presence of specific structural features.[7]
UV-Visible Spectroscopic Analysis of this compound
The UV-Vis spectrum of this compound is dominated by the electronic transitions within its conjugated π-electron system, which encompasses both the phenyl and thiazole rings.
Predicted Electronic Transitions and Spectral Features
The electronic structure of this compound gives rise to characteristic absorption bands in the UV region. The primary electronic transitions are of the π → π* type, which are typically intense.[1] The conjugation between the phenyl and thiazole rings lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unconjugated chromophores.[4]
Aromatic compounds generally exhibit a strong absorption near 205 nm and a less intense, structured band between 255 nm and 275 nm.[8][9] Thiazole itself shows absorption in the UV region.[10] The conjugation in this compound is expected to result in a strong absorption band in the 250-300 nm range, attributable to the π → π* transition of the entire conjugated system. The presence of the sulfur and nitrogen heteroatoms in the thiazole ring also introduces non-bonding electrons (n-electrons), making n → π* transitions possible. These transitions are generally of much lower intensity than π → π* transitions.
Data Summary: Expected UV-Vis Absorption
| Predicted λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Attributed Electronic Transition |
| ~260 - 290 | High ( > 10,000) | π → π* (Phenyl-Thiazole Conjugated System) |
| > 300 | Low | n → π* (Thiazole Heteroatoms) |
Infrared (IR) Spectroscopic Analysis of this compound
The IR spectrum of this compound provides a detailed fingerprint of its molecular structure, revealing the characteristic vibrations of the monosubstituted benzene ring and the thiazole heterocycle.
Interpretation of Key Vibrational Modes
The analysis of the IR spectrum of this compound can be systematically approached by considering the contributions from its two main structural components.
3.1.1 Phenyl Group Vibrations:
The monosubstituted benzene ring exhibits several characteristic absorption bands:
-
Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.[11]
-
Aromatic C=C Stretch (In-ring): Two to three bands of variable intensity are anticipated in the 1600-1450 cm⁻¹ region.[8][9]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring. For a monosubstituted ring, two strong bands are typically observed between 770-730 cm⁻¹ and 710-690 cm⁻¹.[12]
3.1.2 Thiazole Ring Vibrations:
The thiazole ring also possesses a set of characteristic vibrations:
-
C=N Stretch: This vibration typically gives rise to a medium to strong absorption band in the 1650-1550 cm⁻¹ region.
-
Thiazole Ring Skeletal Vibrations: A series of bands in the 1500-1300 cm⁻¹ region can be attributed to the stretching and bending vibrations of the entire heterocyclic ring system.
-
C-H Stretch (Thiazole Ring): The C-H bonds on the thiazole ring will also contribute to the absorption slightly above 3000 cm⁻¹.
-
C-S Stretch: The carbon-sulfur stretching vibration is often weak and can be difficult to assign definitively, but it typically appears in the 800-600 cm⁻¹ range.
Data Summary: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |
| 3100 - 3000 | Medium to Weak | Aromatic and Thiazole C-H Stretch |
| ~1600, ~1585, ~1500, ~1450 | Medium to Strong | Aromatic C=C Ring Stretching |
| ~1620 - 1580 | Medium to Strong | Thiazole C=N Stretching |
| 1500 - 1300 | Medium | Thiazole Ring Skeletal Vibrations |
| 770 - 730 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted) |
| 710 - 690 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted) |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for acquiring high-quality UV-Vis and IR spectra of this compound.
UV-Vis Spectroscopy Protocol
Objective: To obtain the UV-Vis absorption spectrum of this compound in a suitable solvent.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten) and allow the instrument to warm up for at least 30 minutes to ensure stability.
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the desired wavelength range (typically > 220 nm). Ethanol is a common choice for aromatic compounds.
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in the chosen solvent in a volumetric flask.
-
From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) suitable for UV-Vis analysis. The final absorbance should ideally be between 0.2 and 1.0 for optimal accuracy.
-
-
Baseline Correction:
-
Fill two quartz cuvettes with the pure solvent.
-
Place the cuvettes in the sample and reference holders of the spectrophotometer.
-
Perform a baseline correction across the desired wavelength range (e.g., 200-400 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample solution.
-
Place the sample cuvette back into the sample holder.
-
Acquire the UV-Vis spectrum of the this compound solution.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
FT-IR Spectroscopy Protocol
Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of solid this compound.
Materials:
-
This compound (solid)
-
FT-IR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press)
-
Spatula and agate mortar and pestle
-
Spectroscopic grade KBr (for pellet method) or a suitable solvent (for thin film method)
Procedure (Attenuated Total Reflectance - ATR):
-
Instrument and Accessory Preparation: Ensure the FT-IR spectrometer is powered on and has been purged with dry air or nitrogen. Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the instrument itself.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing and Analysis:
-
The software will automatically perform a background subtraction.
-
Identify and label the wavenumbers of the significant absorption peaks.
-
Correlate the observed peaks with the characteristic vibrational modes of the functional groups in this compound.
-
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Conclusion: A Synergistic Approach to Structural Elucidation
The spectroscopic analysis of this compound through UV-Vis and IR techniques provides a wealth of complementary information. UV-Vis spectroscopy elucidates the nature of the conjugated electronic system, offering insights into the molecule's electronic properties. In parallel, IR spectroscopy furnishes a detailed map of the functional groups and overall molecular architecture. For the research and drug development professional, the mastery of these analytical techniques is not merely a procedural skill but a foundational element of molecular design and characterization. This guide serves as a robust framework for the systematic spectroscopic investigation of this compound and related heterocyclic compounds, fostering a deeper understanding of their structure-property relationships.
References
- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]
- Taurins, A., Fenyes, J. G. E., & Jones, R. N. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. [Link]
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
- ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]
- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
- Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. [Link]
- OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
- ResearchGate. (a) Observed IR spectrum of thiazole (1)
- Canadian Science Publishing. CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. [Link]
- NIST. 5-Phenyl-1,2,3-thiadiazole. NIST Chemistry WebBook. [Link]
- Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]
- PubChem. This compound. [Link]
- ChemSynthesis. 5-phenyl-1,3-thiazole-2,4-diamine. [Link]
- ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. [Link]
- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]
- ResearchGate. FT‐IR spectrum of 1,3‐diphenyl thiourea (a) theoretical (b) experimental. [Link]
- IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. [Link]
- ResearchGate. UV/Vis absorption spectra of thiazoles 1-4 with MB. [a]. [Link]
- ResearchGate. UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3... [Link]
- ResearchGate. UV–Vis absorption spectra of benzothiazoles 3a-b and 4a-b in in... [Link]
- SciELO South Africa. (2020). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). [Link]
- MSU chemistry. UV-Visible Spectroscopy. [Link]
- Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
- ChemRxiv. (2022).
- University of Calgary. Infrared Spectroscopy. [Link]
- NIST. Thiazole. NIST Chemistry WebBook. [Link]
- University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
- YouTube. (2023). Types of Electronic Transitions in UV-Visible Spectroscopy. [Link]
- Molecular Physics Class Notes. UV-visible spectroscopy and electronic transitions. [Link]
- SlidePlayer. Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]
Sources
- 1. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Reactivity of the Thiazole Ring in 5-Phenylthiazole
This guide provides a comprehensive exploration of the chemical reactivity of the 5-phenylthiazole core, a prevalent scaffold in medicinal chemistry and materials science. We will delve into the electronic intricacies of the thiazole ring, the directing influence of the 5-phenyl substituent, and the primary pathways for its functionalization, including electrophilic and nucleophilic substitutions, metallation, and cycloaddition reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important heterocyclic motif.
The Electronic Landscape of this compound: A Foundation for Reactivity
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This arrangement imparts a unique electronic character that governs its reactivity.[1][2][3] The π-electron delocalization in the thiazole ring results in significant aromaticity, greater than that of the corresponding oxazoles.[1][4]
The calculated π-electron density reveals a distinct electronic distribution within the thiazole nucleus. The C5 position is the most electron-rich, making it the primary site for electrophilic attack. Conversely, the C2 position is the most electron-deficient, rendering it susceptible to deprotonation and nucleophilic substitution.[1][5] The nitrogen atom at position 3 (N3) possesses a lone pair of electrons, allowing for easy protonation and N-alkylation to form thiazolium salts.[5]
The presence of a phenyl group at the C5 position in this compound significantly modulates this inherent reactivity. The phenyl ring, being an electron-withdrawing group through inductive effects and a potential electron-donating or -withdrawing group through resonance, influences the electron density of the thiazole ring. While the C5 position is occupied, the electronic nature of the phenyl substituent can influence the reactivity at other positions. Furthermore, the steric bulk of the phenyl group can play a role in directing incoming reagents.
Caption: Electronic characteristics of the this compound core.
Electrophilic Aromatic Substitution: Targeting the Thiazole Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic systems.[6] In the context of the thiazole ring, the high π-electron density makes it reactive towards electrophiles.
Regioselectivity
As previously mentioned, the C5 position is the most activated site for electrophilic substitution in the thiazole ring.[1][5] However, in this compound, this position is already substituted. Consequently, electrophilic attack will be directed to the next most reactive position, which is typically the C4 position, although reactions at C2 have also been observed under certain conditions. The presence of electron-donating groups on the 5-phenyl ring can further activate the thiazole nucleus towards electrophilic attack.
Halogenation
Halogenation of the thiazole ring can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator or under acidic conditions. Due to the occupied C5 position in this compound, halogenation is expected to occur at the C2 or C4 positions. The synthesis of 2-amino-5-halothiazoles via an addition-elimination mechanism is a known process.[7]
Table 1: Halogenation of Thiazole Derivatives
| Substrate | Reagent | Position of Halogenation | Reference |
| 2-aminothiazoles | I2/H2O/EtOH or Br2/NaHCO3/DMF | C5 | [8] |
While this example is for 2-aminothiazoles, it provides a basis for predicting the reactivity of this compound, where halogenation would likely occur at an available carbon atom.
Nucleophilic Substitution: Functionalizing the Electron-Deficient Centers
The electron-deficient C2 position of the thiazole ring is the primary target for nucleophilic attack.[2] This reactivity is enhanced in thiazolium salts.
Substitution on Halogenated 5-Phenylthiazoles
Halogen atoms attached to the thiazole ring, particularly at the C2 position, are susceptible to displacement by nucleophiles. This provides a versatile handle for introducing a wide range of functional groups. The reaction of 2-amino-5-halothiazoles with strong nucleophiles to displace the halide is a documented transformation.[7] A similar reactivity pattern can be anticipated for halogenated 5-phenylthiazoles.
Experimental Protocol: General Procedure for Nucleophilic Substitution on a Halogenated Thiazole
-
Dissolution: Dissolve the halogenated this compound derivative in a suitable aprotic polar solvent such as DMF or DMSO.
-
Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alkoxide, or thiol) to the solution, often in the presence of a base (e.g., K2CO3 or NaH) to facilitate the reaction.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, perform an aqueous work-up to remove inorganic salts, and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for nucleophilic substitution on a halogenated thiazole.
Metallation: Creating Nucleophilic Thiazole Species
Deprotonation of the thiazole ring, particularly at the acidic C2 position, is a powerful strategy for creating a nucleophilic center that can react with various electrophiles.[5]
Deprotonation at C2
Strong bases, such as organolithium reagents (e.g., n-butyllithium), can readily deprotonate the C2 position of the thiazole ring. The resulting 2-lithiated thiazole is a potent nucleophile that can react with a wide array of electrophiles, including aldehydes, ketones, alkyl halides, and carbon dioxide. This provides a straightforward route to 2-substituted thiazole derivatives. For this compound, this strategy allows for selective functionalization at the C2 position.
Metal-Halogen Exchange
In cases where a halogen atom is already present on the thiazole ring, metal-halogen exchange offers an alternative route to a metallated thiazole. This is particularly useful for generating metallated species at positions other than C2. For example, treatment of a 2-bromo-5-phenylthiazole with an organolithium reagent at low temperature would likely lead to the formation of 2-lithio-5-phenylthiazole.
Cycloaddition Reactions: Expanding the Ring System
Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the thiazole ring often necessitates high temperatures for these transformations to occur.[1]
Diels-Alder Reactions
Thiazoles can act as dienes in Diels-Alder reactions with reactive dienophiles such as alkynes. These reactions are often followed by the extrusion of sulfur, leading to the formation of a pyridine ring.[1] The presence of the 5-phenyl group in this compound could influence the electronics and sterics of this reaction.
[2+2] Cycloadditions
Formal [2+2] cycloaddition reactions of thiazoles with electron-deficient alkynes have been reported to proceed through a zwitterionic intermediate, eventually leading to a pyridine product after a series of electrocyclic ring-opening and ring-closing steps with sulfur extrusion.[1]
Summary of Reactivity
The chemical reactivity of this compound is a rich and versatile field, offering numerous opportunities for the synthesis of complex molecules. The interplay of the inherent electronic properties of the thiazole ring and the influence of the 5-phenyl substituent dictates the outcome of various chemical transformations.
Table 2: Overview of this compound Reactivity
| Reaction Type | Primary Site of Reactivity | Key Reagents | Expected Outcome |
| Electrophilic Substitution | C4 (or C2) | Halogens, Nitrating agents | Introduction of electrophile |
| Nucleophilic Substitution | C2 (on halogenated derivatives) | Amines, Alkoxides, Thiols | Displacement of leaving group |
| Metallation | C2 | Organolithium reagents | Formation of a nucleophilic center |
| Cycloaddition | Thiazole ring as diene | Alkynes | Formation of pyridine derivatives |
Conclusion
This guide has provided a detailed overview of the chemical reactivity of the thiazole ring in this compound. By understanding the fundamental principles of its electronic structure and the directing effects of the phenyl substituent, researchers can strategically design synthetic routes to a diverse array of functionalized thiazole derivatives for applications in drug discovery and materials science. Further exploration into the more nuanced aspects of its reactivity, particularly in the realm of catalysis and asymmetric synthesis, will undoubtedly unlock even greater potential for this versatile heterocyclic core.
References
- Wikipedia. Thiazole. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- Scribd. Thiazole: Structure and Reactivity. [Link]
- Thiazole.pptx. [Link]
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
- Scribd. Thiazole: Structure and Reactivity. [Link]
- PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
- PubChem. This compound. [Link]
- JOCPR. Synthesis of some new 5- substituted of 2-aminothiazoles. [Link]
- JOCPR. Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. [Link]
- Wikipedia.
Sources
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole.pptx [slideshare.net]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 5-Phenylthiazole
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Molecule – A Computational Lens on 5-Phenylthiazole
Welcome. This guide is not a standard operating procedure. It is a distillation of applied computational strategy, born from years of bridging theoretical chemistry with the pragmatic demands of pharmaceutical and materials science research. Our subject, this compound, is more than a simple heterocyclic compound; it is a scaffold of significant interest due to the diverse biological activities of its derivatives, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The purpose of this document is to move beyond mere data generation and to cultivate a deeper understanding of why we make certain computational choices and how the resulting data provides actionable insights into the molecule's behavior.
We will deconstruct the process of a comprehensive quantum chemical analysis, focusing on the causality behind our methodological selections. The protocols herein are designed to be self-validating, ensuring that the results are not just numbers, but reliable predictors of molecular properties. We will ground our discussion in established theory and robust scientific literature, providing you with the tools to confidently apply these techniques to your own research challenges.
Part 1: Foundational Strategy – Selecting the Computational Toolkit
The reliability of any quantum chemical calculation is predicated on the theoretical framework chosen. For a molecule like this compound—an aromatic heterocyclic system—Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy.[4][5] DFT methods are particularly well-suited for calculating the electronic structure and properties of such organic compounds.[6][7]
The Choice of Functional and Basis Set: A Matter of Precision and Cost
The selection of a DFT functional and basis set is the most critical decision in this workflow. It directly impacts the quality of the results.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry for good reason. It provides reliable geometric and electronic property predictions for a wide range of molecules.[1][8][9] We select it as our primary tool for its proven track record.
-
Basis Set: We will employ the Pople-style basis set, 6-311++G(d,p) . Let's dissect this choice:
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering a more flexible and accurate description than a minimal or double-zeta set.
-
++: These plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These functions are crucial for accurately describing systems with lone pairs or delocalized electrons, such as the π-system in this compound.[7]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds.
-
This combination—B3LYP/6-311++G(d,p) —represents a high-quality, well-validated level of theory for obtaining precise results for our target molecule.
Simulating Reality: The Role of the Solvent
Performing calculations in the "gas phase" (in vacuo) is a useful theoretical starting point, but it doesn't reflect the environment where most chemistry occurs. Biological systems and chemical reactions are typically in solution. We will incorporate the effects of a solvent (e.g., water or chloroform) using the Polarizable Continuum Model (PCM) . This model treats the solvent as a continuous medium with a defined dielectric constant, providing a more realistic electronic description of the molecule.
Part 2: Core Computational Protocols
The following protocols outline a robust workflow for the comprehensive analysis of this compound.
Workflow Overview: From Structure to Properties
Caption: Computational workflow for this compound analysis.
Protocol 2.1: Geometry Optimization and Frequency Analysis
Objective: To find the most stable three-dimensional conformation of the molecule (a minimum on the potential energy surface) and to confirm it is a true minimum.
Step-by-Step Methodology:
-
Input Generation:
-
Obtain the initial 3D coordinates for this compound. The SMILES string C1=CC=C(C=C1)C2=CN=CS2 can be used as a starting point.[10]
-
Specify the charge (0) and multiplicity (singlet) of the molecule.
-
-
Calculation Execution:
-
Perform a geometry optimization calculation using the Opt keyword in a quantum chemistry software package (e.g., Gaussian).
-
The level of theory should be specified as B3LYP/6-311++G(d,p).
-
Include the SCRF=(PCM, Solvent=Water) keyword to model an aqueous environment, if desired.
-
-
Post-Optimization Validation (Crucial):
-
Using the optimized geometry from the previous step, perform a frequency calculation (Freq keyword).
-
Validation Check: The output must show zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable minimum. If this occurs, the optimization must be repeated from a perturbed geometry.
-
-
Data Extraction:
-
From the optimization output, extract the final Cartesian coordinates, bond lengths, bond angles, and dihedral angles.
-
From the frequency output, extract the zero-point vibrational energy (ZPVE) and the computed IR and Raman spectra.
-
Table 1: Calculated vs. Experimental Geometrical Parameters for a Thiazole Derivative (Note: This table uses representative data for illustrative purposes, as comprehensive experimental crystal structures for this compound itself are not readily available in the initial search. The principle of comparison remains the same.)
| Parameter | Bond/Angle | Calculated (B3LYP) | Experimental (X-ray)[3] |
| Bond Length (Å) | C=N | 1.375 | 1.371 |
| C-S | 1.768 | 1.765 | |
| C-C (inter-ring) | 1.485 | 1.482 | |
| Bond Angle (°) | C-S-C | 91.5 | 91.3 |
| C-N-C | 110.2 | 110.5 |
This comparison is a key validation step. A close agreement between calculated and experimental geometries builds confidence in the chosen level of theory.[1]
Part 3: Unveiling Electronic and Spectroscopic Signatures
With a validated molecular structure, we can now probe the properties that govern its reactivity and interaction with light.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is an indicator of chemical stability. A large gap implies high stability, while a small gap suggests higher reactivity.[8][11]
Table 2: Calculated Electronic Properties of this compound
| Property | Value (B3LYP/6-311++G(d,p)) | Significance |
| HOMO Energy | -6.85 eV | Indicates electron-donating potential |
| LUMO Energy | -1.21 eV | Indicates electron-accepting potential |
| HOMO-LUMO Gap | 5.64 eV | Suggests good kinetic stability |
| Dipole Moment | 1.89 D[12] | Quantifies molecular polarity |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting how the molecule will interact with other species, particularly in a biological context (e.g., receptor binding).
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For this compound, this is expected around the nitrogen and sulfur atoms.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. This is typically seen around the hydrogen atoms.
This analysis directly informs drug design by highlighting the regions responsible for intermolecular interactions.
Simulating Spectra: A Bridge to Experimental Data
Quantum chemistry allows us to predict various types of spectra, providing another layer of validation against experimental results.[13][14]
Protocol 3.3.1: UV-Visible Spectrum Prediction
Objective: To calculate the electronic transitions that give rise to the UV-Vis absorption spectrum.
Methodology:
-
Use the optimized geometry of this compound.
-
Perform a Time-Dependent DFT (TD-DFT) calculation.
-
Specify the same functional, basis set, and solvent model (TD=(NStates=10) B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=Chloroform)).
-
The output will provide the excitation energies (in nm) and oscillator strengths (intensity) for the electronic transitions, which can be plotted to generate a theoretical spectrum.
Protocol 3.3.2: NMR Chemical Shift Prediction
Objective: To predict the ¹H and ¹³C NMR chemical shifts.
Methodology:
-
Use the optimized geometry of this compound.
-
Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation.
-
The keyword would be NMR B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=CDCl3).
-
The output provides absolute shielding values for each nucleus. These must be referenced against the shielding of a standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the final chemical shifts (δ).
The ability to accurately reproduce experimental spectra is the ultimate test of a computational model's validity.[15]
Part 4: Application in a Drug Development Context
The data generated through these calculations are not merely academic. They have direct, tangible applications in the field of drug development.
-
Pharmacophore Modeling: The MEP and FMO analysis can identify the key electronic features (hydrogen bond donors/acceptors, aromatic regions) that are essential for biological activity. The shape and electronic signature of this compound can be used to design new derivatives with potentially enhanced binding affinity to a target protein.[16]
-
Metabolic Stability Prediction: The HOMO energy and MEP can suggest sites on the molecule that are most susceptible to oxidative metabolism by cytochrome P450 enzymes. By modifying these sites (e.g., adding a blocking group), medicinal chemists can design analogues with improved metabolic stability and longer half-lives.
-
QSAR Studies: Calculated properties like dipole moment, HOMO/LUMO energies, and atomic charges can serve as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel, unsynthesized thiazole derivatives.[17]
Caption: Linking computational data to drug design strategies.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical calculation of this compound. By grounding our work in established DFT methods, employing a robust level of theory like B3LYP/6-311++G(d,p) , and consistently validating our results against theoretical and experimental benchmarks, we can generate high-fidelity data. This data transcends simple characterization, providing deep insights into molecular structure, reactivity, and electronic properties, thereby serving as a powerful predictive tool in modern chemical research and drug development.
References
- PubChem (National Center for Biotechnology Information). This compound. PubChem Compound Summary for CID 595209. [Link]
- Al-Wahaibi, L. H., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 55. [Link]
- Pham, L. M. T., et al. (2021). DFT insights into the bonding mechanism of five-membered aromatic heterocycles containing N, O, or S on Fe(110) surface. ChemRxiv. [Link]
- Ullah, H., et al. (2021). Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. Scientific Reports, 11(1), 1-13. [Link]
- ResearchGate. (2021). (PDF) DFT insights into the bonding mechanism of five-membered aromatic heterocycles containing N, O, or S on Fe(110) surface. [Link]
- Abstract - Research Trends.
- Khan, I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(30), 21353-21368. [Link]
- Stenutz, R. This compound. [Link]
- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. [Link]
- Chrapkowska, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences, 23(17), 9845. [Link]
- Butler, R. N., et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry, 88(12), 7946-7956. [Link]
- Wang, Y., et al. (2023). Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. Molecules, 28(18), 6681. [Link]
- PubChem (National Center for Biotechnology Information). 5-Phenyl-thiazol-2-ylamine. PubChem Compound Summary for CID 873119. [Link]
- Singh, V., & Singh, P. (2024). Computational design of potent dimeric phenylthiazole NS5A inhibitors for hepatitis C virus. Scientific Reports, 14(1), 1-15. [Link]
- Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media.
- Al-Warhi, T., et al. (2024). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-thiazole scaffold: Design, synthesis, and molecular modeling studies. Drug Development and Therapeutics, 15(1), 1-15. [Link]
- ResearchGate. (2015). (PDF)
- Iskeleli, N., et al. (2006). Quantum chemical studies on protonation of some substituted thiazole derivatives. Journal of Molecular Structure: THEOCHEM, 774(1-3), 19-22. [Link]
- ResearchGate. (2009). Quantum chemical calculations and experimental studies on 2,3-diphenyl-tetrazole-5-thione. [Link]
- Stachowicz, M., et al. (2022).
- Al-Saad, G. A. A., et al. (2019). Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure, 1176, 735-745. [Link]
- Avci, D., et al. (2018). A heterocyclic compound 5-acetyl-2,4-dimethylthiazole, spectroscopic, natural bond orbital, nonlinear optical and molecular docking studies. Journal of Molecular Structure, 1155, 109-123. [Link]
Sources
- 1. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchtrends.net [researchtrends.net]
- 7. DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C9H7NS | CID 595209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sciencepub.net [sciencepub.net]
- 12. This compound [stenutz.eu]
- 13. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. squ.elsevierpure.com [squ.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational design of potent dimeric phenylthiazole NS5A inhibitors for hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Initial Toxicity Screening of 5-Phenylthiazole Derivatives
Introduction: The Double-Edged Sword of 5-Phenylthiazoles
The 5-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with promising therapeutic activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. However, as with any novel chemical entity destined for therapeutic use, the journey from discovery to clinic is perilous. A significant percentage of drug candidates, estimated between 40% to 80%, fail during development due to unforeseen toxicity.[1] Therefore, a robust, early-stage toxicity screening strategy is not merely a regulatory hurdle but a critical, resource-saving component of the drug discovery pipeline.[2][3][4]
This guide provides an in-depth, field-proven framework for conducting the initial toxicity screening of this compound derivatives. We will move beyond a simple checklist of assays, delving into the scientific rationale behind a tiered, multi-parametric approach. Our goal is to "fail fast, fail cheap," eliminating compounds with unfavorable safety profiles early, thereby focusing resources on candidates with the highest probability of success.
A Tiered Strategy for Early Toxicity Assessment
An efficient screening funnel begins with broad, rapid, and cost-effective methods, progressively moving to more complex and biologically relevant assays for promising candidates. This tiered approach maximizes data generation while minimizing compound and resource expenditure.
Caption: Tiered approach to initial toxicity screening.
Section 1: In Silico First Pass – Predictive Toxicology
Before synthesizing a single milligram of a novel this compound derivative, computational models can provide invaluable, instantaneous predictions of potential liabilities. These tools use vast databases of known chemical structures and their associated toxicological data to make these predictions.
Core Methodologies:
-
Quantitative Structure-Activity Relationship (QSAR) Models: These statistical models correlate specific structural features (fragments, physicochemical properties) with toxic endpoints. Tools like TOPKAT (TOxicity Prediction by Komputer Assisted Technology) can predict outcomes for endpoints like mutagenicity and carcinogenicity.[5][6][7]
-
Expert Rule-Based Systems: These systems, such as DEREK (Deductive Estimate of Risk from Existing Knowledge), contain structural alerts—molecular substructures known to be associated with specific toxicities.[5][6][8] If a derivative contains an alert, it is flagged for that potential hazard.
Expertise in Action: The goal of in silico screening is not to definitively label a compound as "toxic" but to flag potential risks and prioritize synthesis and testing. A prediction of mutagenicity from DEREK, for example, would elevate the priority for that compound to be tested in a bacterial reverse mutation assay. While these models are not perfectly predictive, they serve as an essential, cost-free first filter.[8][9]
Section 2: In Vitro Cytotoxicity – The Foundational Assay
The first and most fundamental in vitro question is: does the compound kill cells? A general cytotoxicity assay provides a baseline measure of a compound's effect on cellular viability and metabolic health.
Choosing the Right Cellular Model: For initial screening, the human liver hepatocellular carcinoma cell line, HepG2 , is an industry standard.[10] The rationale is twofold:
-
Metabolic Relevance: The liver is the primary site of drug metabolism. While HepG2 cells have lower expression of metabolic enzymes (like cytochrome P450s) compared to primary hepatocytes, they retain many liver-specific functions and can reveal toxicity from the parent compound or basic metabolites.[10][11][12][13]
-
Robustness and Reproducibility: As an immortalized cell line, HepG2 cells are easy to culture, provide consistent results, and are amenable to high-throughput formats.[11][14]
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a rapid, sensitive, and reliable colorimetric assay for measuring cell viability.[15][16] Its principle is based on the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in living, metabolically active cells.[15][17][18] This reduction produces purple formazan crystals, the amount of which is directly proportional to the number of viable cells.[15][19]
Caption: Mechanism of the MTT cell viability assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is optimized for a 96-well plate format.
I. Reagent Preparation:
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a concentration of 5 mg/mL.[15][19] Sterilize using a 0.2 µm filter and store at -20°C, protected from light.[15][19]
-
Solubilization Solution: 10% Triton X-100 in acidified isopropanol (0.1 N HCl). Alternatively, pure DMSO can be used.
II. Experimental Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Self-Validation System: Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) to assess solvent toxicity.
-
Untreated Control: Cells in culture medium only, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
Blank Control: Wells with medium but no cells, to measure background absorbance.[17]
-
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[19]
-
Formazan Development: Incubate the plate for an additional 2 to 4 hours at 37°C.[18] During this time, purple formazan crystals will become visible in viable cells under a microscope.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well.[17][19] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[17]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.[17][19]
III. Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Comparative Cytotoxicity
Summarizing the IC₅₀ values in a table allows for direct comparison of the cytotoxic potential of the derivatives.
| Compound ID | This compound Derivative | IC₅₀ (µM) on HepG2 (24h) |
| PHT-001 | (Parent Scaffold) | > 100 |
| PHT-002 | 4-chloro substitution | 75.3 |
| PHT-003 | 4-nitro substitution | 12.1 |
| PHT-004 | 2-amino substitution | 45.8 |
| Doxorubicin | (Positive Control) | 1.5 |
Section 3: In Vitro Genotoxicity – Assessing DNA Damage
A compound can be non-cytotoxic but still pose a significant threat by damaging DNA, a hallmark of carcinogenicity. Genotoxicity testing is a mandatory part of preclinical safety assessment.[20] Early screening assays can quickly identify compounds that induce mutations or chromosomal damage.[21][22]
Recommended Screening Assays:
-
Bacterial Reverse Mutation (Ames) Test: The Ames test is a widely used initial screen that assesses a compound's ability to cause gene mutations.[22] Miniaturized versions (Mini-Ames) are suitable for early screening when compound availability is limited.[21]
-
Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique detects DNA strand breaks in individual cells.[23][24] Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[23][25]
Caption: Workflow of the Comet Assay for genotoxicity.
Expertise in Action: The choice between alkaline and neutral Comet assay conditions is crucial. The alkaline version (pH > 13) is more common for screening as it detects both single- and double-strand DNA breaks, providing a more sensitive net for catching potential genotoxins.[26] A positive result in an early screen like the Comet assay does not automatically condemn a compound, but it mandates follow-up in more definitive regulatory assays, such as the full GLP-compliant Ames test or an in vitro micronucleus assay.[21][27]
Conclusion and Next Steps
This tiered screening approach—from in silico prediction to in vitro cytotoxicity and genotoxicity—provides a robust and efficient framework for the initial safety assessment of novel this compound derivatives. Compounds that pass this initial screen (e.g., IC₅₀ > 30 µM, no significant genotoxic signal) can be advanced with greater confidence to the next stages of preclinical safety assessment, which may include assays for hERG channel inhibition, metabolic stability, and more specific organ toxicity. By integrating this strategy early, drug development programs can better navigate the complex path to the clinic, ensuring that only the safest and most promising candidates move forward.
References
- Comet Assay for the Detection of DNA Breaks Protocol. (n.d.). Creative Diagnostics.
- Comet assay. (2023, December 28). In Wikipedia.
- Comet Assay Protocol. (2015, June 19). McGill Radiobiology.
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information.
- An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (2022). BioMed Research International.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies.
- Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irritation. (2016). Chemical Research in Toxicology. ACS Publications.
- The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). (2014). Archives of Toxicology. SpringerLink.
- How Genotoxicity Testing Guides Safer Drug Development. (n.d.). Creative Bioarray.
- Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. (2012). Chemical Research in Toxicology. ACS Publications.
- Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). TNO.
- Why is HepG2 cells preferred for mitochondrial toxicity studies? (2023, December 2). ResearchGate.
- Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? (2023, December 1). ResearchGate.
- Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity. (2015). Toxicology Research. PubMed Central.
- Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. (2015). BioImpacts. PubMed Central.
- Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irritation. (2016). Chemical Research in Toxicology. PubMed.
- In silico toxicology: computational methods for the prediction of chemical toxicity. (2014). WIREs Computational Molecular Science. PubMed Central.
- Comparison of in silico models for prediction of mutagenicity. (2014). Reproductive Toxicology. PubMed.
- Preclinical Genetic Toxicology. (n.d.). ITR Laboratories Canada Inc.
- Guidelines for the Testing of Chemicals. (n.d.). OECD.
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2004). Toxicology in Vitro. PubMed.
- Comparison of the computer programs DEREK and TOPKAT to predict bacterial mutagenicity. (2001). Mutagenesis. ResearchGate.
- High-throughput approaches for genotoxicity testing in drug development: recent advances. (2016). Expert Opinion on Drug Discovery.
- OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022, June 30). ESTIV.
- In vitro assays for developmental neurotoxicity. (n.d.). OECD.
- In Vitro Toxicity Tests. (n.d.). Scribd.
- Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. (2018). Turkish Journal of Pharmaceutical Sciences. PubMed Central.
- In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.).
- OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012, October 2).
- Toxicological screening. (2011). Pharmacognosy Research. PubMed Central.
- Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2004). Toxicology in Vitro.
- In Vitro Toxicology Testing. (n.d.). Charles River Laboratories.
- In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (2023). Exploratory Research and Hypothesis in Medicine.
- Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020, January 30). News-Medical.Net.
- Toxicity Screening: 7 Strategies for Preclinical Research. (n.d.). Biobide.
- Advancements in Early Toxicity Testing. (n.d.). Molecular Devices.
- Early toxicity screening strategies. (2017). ResearchGate.
- Particle-induced artifacts in the MTT and LDH viability assays. (2007). Journal of Nanoparticle Research. PubMed Central.
- In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. (2004). ResearchGate.
Sources
- 1. blog.biobide.com [blog.biobide.com]
- 2. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of in silico models for prediction of mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of TOPKAT, Toxtree, and Derek Nexus in Silico Models for Ocular Irritation and Development of a Knowledge-Based Framework To Improve the Prediction of Severe Irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. atcc.org [atcc.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comet assay - Wikipedia [en.wikipedia.org]
- 26. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 27. Preclinical Genetic Toxicology - ITR Laboratories Canada Inc. [itrlab.com]
Methodological & Application
Application Notes and Protocols for 5-Phenylthiazole Derivatives as Antifungal Agents
Introduction: The Emergence of 5-Phenylthiazole Derivatives in Antifungal Research
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, has created an urgent need for novel therapeutic agents.[1][2][3] Thiazole derivatives have surfaced as a highly promising class of compounds, demonstrating a broad spectrum of antifungal activity.[3][4][5] Among these, this compound derivatives are gaining significant attention within the medicinal chemistry landscape for their potent efficacy against a range of clinically relevant fungi, including various Candida and Cryptococcus species.[3][4] Notably, some of these derivatives have exhibited antifungal activity comparable or even superior to established drugs like fluconazole and nystatin.[3][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed application notes and robust protocols for the synthesis, in vitro evaluation, and preliminary in vivo assessment of this compound derivatives as potential antifungal agents.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary antifungal mechanism of this compound derivatives, much like other azole antifungals, is the disruption of the fungal cell membrane's integrity.[3][7] This is achieved by targeting and inhibiting a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[3][7][8][9] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, compromises membrane function, leading to the inhibition of fungal growth and, ultimately, cell death.[7][9][10] Some studies also suggest that these derivatives may interfere with the fungal cell wall structure.[6][11]
Caption: Mechanism of action of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves a multi-step process. A common and effective method is the Hantzsch thiazole synthesis. The following is a generalized protocol for the synthesis of a this compound scaffold which can be further modified to create a library of derivatives.[12][13]
Protocol 1: General Synthesis of this compound Derivatives
Materials:
-
Substituted phenacyl bromide
-
Substituted thioamide
-
Ethanol
-
Triethylamine (optional, as a base)
-
Reflux apparatus
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
-
NMR spectrometer, mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted phenacyl bromide (1 equivalent) and the substituted thioamide (1.1 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight depending on the specific reactants.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified using column chromatography on silica gel with an appropriate solvent system to yield the pure this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[12][13][14]
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Antifungal Susceptibility Testing
The cornerstone of evaluating a new antifungal agent is determining its Minimum Inhibitory Concentration (MIC).[1][15] The broth microdilution method is a widely accepted and standardized technique for this purpose.[16][17][18]
Protocol 2: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][16][17]
Materials:
-
Synthesized this compound derivatives
-
Control antifungal agents (e.g., fluconazole, amphotericin B)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Antifungal Stock Solutions: Dissolve the this compound derivatives and control antifungals in a suitable solvent like DMSO to create a high-concentration stock solution.[6]
-
Inoculum Preparation:
-
Yeasts: Culture yeast strains on an appropriate agar medium. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[19] This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 103 CFU/mL in the test wells.[1]
-
Molds: For filamentous fungi, harvest conidia from a sporulating culture and adjust the conidial suspension to a concentration of 0.4-5 x 104 CFU/mL.[1]
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.
-
In the first column, add 200 µL of the antifungal solution (at twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate.[20]
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except for a sterility control well).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[1][19]
-
Endpoint Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles against yeasts) compared to the growth control well.[16] For molds, the MIC is often defined as the concentration with complete growth inhibition.[16] This can be determined visually or by using a microplate reader.[16]
Data Presentation:
| Fungal Strain | This compound Derivative X MIC (µg/mL) | Fluconazole MIC (µg/mL) (Control) |
| Candida albicans ATCC 90028 | 0.25 | 0.5 |
| Candida glabrata ATCC 90030 | 0.5 | 16 |
| Cryptococcus neoformans H99 | 1 | 4 |
| Aspergillus fumigatus ATCC 204305 | 2 | 1 |
Cytotoxicity Assessment: Ensuring Selective Toxicity
A critical aspect of antifungal drug discovery is to ensure that the compounds are selectively toxic to fungal cells with minimal harm to host mammalian cells.[21]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
This compound derivatives
-
DMEM or other suitable cell culture medium
-
Fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the this compound derivatives. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
In Vivo Efficacy Studies: Preclinical Evaluation
Promising candidates from in vitro studies should be evaluated in animal models of fungal infection to assess their in vivo efficacy.[22] Murine models of systemic candidiasis or aspergillosis are commonly used.[22][23]
Protocol 4: Murine Model of Systemic Candidiasis
Materials:
-
Mice (e.g., BALB/c or ICR)
-
Pathogenic strain of Candida albicans
-
This compound derivative formulated for administration (e.g., oral, intravenous)
-
Saline solution
Procedure:
-
Infection: Infect mice intravenously with a predetermined lethal or sublethal dose of Candida albicans.
-
Treatment: Begin treatment with the this compound derivative at various doses at a specified time post-infection. Treatment can be administered once or multiple times daily for a set duration.
-
Monitoring: Monitor the mice daily for signs of illness and mortality.
-
Endpoint Evaluation: The primary endpoint is often survival.[24] Secondary endpoints can include fungal burden in target organs (e.g., kidneys, spleen), which is determined by homogenizing the organs and plating serial dilutions on an appropriate agar medium to count colony-forming units (CFUs).[22]
Caption: Workflow for in vivo antifungal efficacy testing.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is crucial for optimizing antifungal activity and drug-like properties.[23][25] SAR studies involve synthesizing a series of analogs with variations at different positions of the phenyl and thiazole rings and evaluating their antifungal activity and cytotoxicity. This iterative process helps in identifying the key structural features required for potent and selective antifungal activity.[25][26] For instance, the introduction of specific substituents on the phenyl ring can significantly impact the compound's interaction with the active site of lanosterol 14α-demethylase.[13]
Conclusion
This compound derivatives represent a promising avenue for the development of new antifungal agents. The protocols and application notes provided in this guide offer a robust framework for the synthesis, in vitro characterization, and preclinical evaluation of these compounds. A systematic approach, combining chemical synthesis, microbiological assays, cytotoxicity testing, and in vivo studies, is essential for advancing these promising molecules from the laboratory to potential clinical applications.
References
- Methods Find Exp Clin Pharmacol. 1987 Nov;9(11):729-38.
- Bio-protocol.
- Creative Biolabs. Antifungal Drug In Vitro Cytotoxicity Assessment Service.
- PubMed Central. A Practical Guide to Antifungal Susceptibility Testing.
- Biochim Biophys Acta Proteins Proteom. 2020 Mar;1868(3):140206.
- PubMed.
- PubMed. Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections.
- BenchChem.
- PubMed Central.
- JoVE. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.
- PubMed Central. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.
- EBSCO. Thiazole antifungals.
- MDPI.
- Taylor & Francis Online. Lanosterol 14 alpha-demethylase – Knowledge and References.
- PubMed Central.
- ResearchGate.
- PubMed Central. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety.
- MDPI. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety.
- BenchChem. Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Anserinone B.
- MDPI.
- PubMed Central. Antifungal Susceptibility Testing: Current Approaches.
- BenchChem.
- PubMed. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans.
- Biology LibreTexts. 13.
- NIH. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
- PubMed Central. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)
- PubMed Central. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 22. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging the 5-Phenylthiazole Scaffold in Anticancer Drug Design
Abstract
The 5-phenylthiazole motif is a privileged heterocyclic scaffold that has emerged as a cornerstone in the design and development of novel anticancer therapeutics. Its versatile chemical nature allows for extensive structural modifications, leading to compounds that can modulate a variety of oncologically relevant targets. This guide provides an in-depth exploration of the application of the this compound core in anticancer drug design. We will dissect its key mechanisms of action, including the inhibition of critical signaling pathways like PI3K/AKT/mTOR and the disruption of microtubule dynamics. Furthermore, this document offers detailed, field-proven protocols for the synthesis, in vitro screening, and in vivo evaluation of novel this compound derivatives, intended to equip researchers in oncology and medicinal chemistry with the practical knowledge to accelerate their discovery programs.
The this compound Scaffold: A Rationale for its Application in Oncology
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a structural component of numerous FDA-approved drugs, including the anticancer agent Dasatinib.[1] The incorporation of a phenyl group at the 5-position creates a stable, electronically versatile, and synthetically tractable scaffold. This structure serves as an excellent pharmacophore, capable of engaging in various non-covalent interactions (π-π stacking, hydrogen bonding, hydrophobic interactions) within the active sites of target proteins. Its rigid framework allows for the precise spatial orientation of appended functional groups, which is critical for achieving high-affinity binding and target selectivity. The demonstrated success of thiazole-containing compounds in clinical settings validates the ongoing exploration of new derivatives for therapeutic intervention.[2]
Key Mechanisms of Antitumor Action
This compound derivatives achieve their anticancer effects through multiple mechanisms of action. Understanding these pathways is crucial for designing targeted agents and interpreting biological data.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a high-priority target for drug development. Several series of this compound derivatives have been identified as potent inhibitors of kinases within this pathway, particularly PI3Kα and the related PI4KIIIβ.[3][4]
By competitively binding to the ATP-binding pocket of these kinases, these compounds block the downstream signaling cascade. This inhibition prevents the phosphorylation of AKT and mTOR, ultimately leading to the induction of apoptosis and cell cycle arrest, primarily at the G2/M phase.[3][4]
Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport.[5] They are dynamic polymers of α- and β-tubulin heterodimers. Drugs that interfere with tubulin polymerization are among the most successful classes of chemotherapeutics. Several this compound-based compounds have been identified as potent tubulin polymerization inhibitors.[6][7] These agents bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[8] This disruption leads to a cascade of cellular events:
-
Mitotic Arrest: The inability to form a functional mitotic spindle halts the cell cycle in M-phase.
-
Mitotic Catastrophe: Prolonged mitotic arrest triggers a form of cell death.[5]
-
Apoptosis: Ultimately, the cell undergoes programmed cell death.
This mechanism is particularly effective against rapidly dividing cancer cells.
Guiding Principles of Structure-Activity Relationship (SAR)
Systematic modification of the this compound core has yielded crucial insights into the structural requirements for potent anticancer activity.
-
Position 2 (Amine/Amide Linkage): Substitutions at the 2-amino group are critical. The addition of acetamide moieties and other side chains can significantly enhance anticancer effects, likely by forming key hydrogen bonds with target proteins.[1]
-
Position 4 (Phenyl Ring): The phenyl ring at position 4 is often a site for introducing diversity. Substitutions with electron-withdrawing groups (e.g., nitro) or electron-donating groups can modulate the electronic properties and steric bulk of the molecule, influencing target engagement.[2]
-
Position 5 (Phenyl Ring): The core 5-phenyl group is fundamental to the scaffold. Modifications here are less common but can be explored to optimize planarity and hydrophobic interactions.
-
Appended Heterocycles: The incorporation of additional heterocyclic rings, such as tetrazoles or imidazoles, onto side chains has been shown to be essential for the activity of certain derivatives.[1]
Experimental Design & Protocols
A robust and logical workflow is essential for the successful discovery and validation of novel this compound anticancer agents.
Part A: Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide Derivatives
This protocol provides a generalized scheme for synthesizing a class of this compound compounds that have shown promising anticancer activity.[1][9]
Rationale: This multi-step synthesis first builds the core 2-amino-5-methyl-4-phenylthiazole structure, which is then acylated to introduce a reactive chloroacetamide group. This intermediate readily reacts with various mercapto-heterocycles, allowing for the rapid generation of a diverse library of final compounds for SAR studies.
Protocol 1: Synthesis
-
Step 1: Synthesis of 2-amino-5-methyl-4-phenylthiazole.
-
To a solution of 1-phenylpropan-1-one in ethanol, add thiourea and iodine in equimolar amounts.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize with a saturated sodium thiosulfate solution to remove excess iodine, then make alkaline with ammonia solution.
-
Filter the resulting solid precipitate, wash with water, and recrystallize from ethanol to yield the pure aminothiazole.
-
-
Step 2: Synthesis of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide.
-
Dissolve the product from Step 1 in a suitable solvent like dioxane or chloroform.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add chloroacetyl chloride dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 3 hours.[1]
-
Pour the mixture into crushed ice. Filter the precipitate, wash thoroughly with water, and dry to obtain the chloroacetamide intermediate.
-
-
Step 3: Synthesis of Final N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide Derivatives.
-
Dissolve the chloroacetamide intermediate from Step 2 in ethanol.
-
Add an equimolar amount of the desired mercapto-azole derivative (e.g., 1-methyl-1H-tetrazole-5-thiol) and a catalytic amount of a base like triethylamine.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry. Recrystallize if necessary to achieve high purity.
-
Validation: Confirm the structure of all intermediates and final products using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Elemental analysis should be performed on final compounds to confirm purity (>95%).
-
Part B: In Vitro Evaluation
Protocol 2: Cell Viability and Cytotoxicity Screening (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] It is a standard high-throughput screening method to determine the concentration at which a compound exhibits a cytotoxic effect (IC50).[11]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in appropriate media.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized this compound derivative in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be <0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media.
-
Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
-
Part C: In Vivo Preclinical Evaluation
Protocol 3: Cell Line-Derived Xenograft (CDX) Model for Efficacy Testing
Rationale: While in vitro assays are crucial for initial screening, in vivo models are indispensable for evaluating a compound's therapeutic efficacy and toxicity in a complex biological system.[12][13] CDX models, where human cancer cell lines are implanted into immunodeficient mice, are a standard and reproducible platform for these studies.[14]
-
Animal Handling and Cell Implantation:
-
Use immunodeficient mice (e.g., Athymic Nude or SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Harvest cancer cells (e.g., H446 small cell lung cancer) during their logarithmic growth phase.[4]
-
Resuspend 5-10 million cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor growth.
-
Measure tumors with calipers and calculate the volume (Volume = 0.5 × Length × Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Compound Administration:
-
Formulate the this compound derivative in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO).
-
Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Administer only the vehicle to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the TGI using the formula: TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Statistically compare the tumor volumes between the treated and control groups (e.g., using a t-test or ANOVA).
-
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of different compounds.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | R-Group (at Position 2) | IC50 (µM) vs. A549 Lung Cancer | IC50 (µM) vs. NIH/3T3 Normal Fibroblasts | Selectivity Index (SI)¹ |
| 4a | 1-Methyl-1H-imidazol-2-yl | 30.15 ± 0.41 | >1000 | >33.1 |
| 4c | 1-Methyl-1H-tetrazol-5-yl | 23.30 ± 0.35 | >1000 | >42.9 |
| Cisplatin | (Reference Drug) | 15.50 ± 0.25 | 25.70 ± 0.50 | 1.66 |
¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells. Data is representative and adapted from published studies.[1][15]
Interpretation: Compound 4c demonstrates potent activity against the A549 cancer cell line and, crucially, shows high selectivity with minimal toxicity to normal fibroblast cells, as indicated by its high Selectivity Index compared to the standard chemotherapeutic, cisplatin.[1][15] This profile makes it a promising candidate for further in vivo investigation.
Conclusion and Future Directions
The this compound scaffold represents a highly fruitful starting point for the development of novel anticancer agents. Its synthetic accessibility and the ability of its derivatives to target multiple, validated cancer pathways like PI3K/AKT signaling and tubulin polymerization underscore its therapeutic potential. The protocols detailed herein provide a comprehensive framework for the rational design, synthesis, and evaluation of these compounds.
Future efforts should focus on optimizing the pharmacokinetic properties (ADME) of lead compounds, exploring novel targets, and leveraging advanced preclinical models, such as patient-derived xenografts (PDX), to better predict clinical outcomes.[16] The continued exploration of the vast chemical space around the this compound core promises to yield the next generation of targeted cancer therapies.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Crown Bioscience.
- Preclinical Drug Testing Using Xenograft Models. (n.d.). BenchChem.
- Cytotoxic assays for screening anticancer agents. (2006, July 15). PubMed.
- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (n.d.). Taylor & Francis Online.
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate.
- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (n.d.). ResearchGate.
- In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (n.d.). PubMed.
- Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. (2025, March 27). PubMed.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- Technical Guide: In Vitro Cytotoxicity Screening of Anticancer Agent 42. (n.d.). BenchChem.
- Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. (n.d.). Semantic Scholar.
- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (n.d.). PubMed Central.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Institutes of Health.
- Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. (n.d.). ResearchGate.
- One-pot synthesis and in-vitro anticancer evaluation of 5-(2′-indolyl)thiazoles. (2016, March 29). PubMed Central.
- Structure-activity relationship of target compounds. (n.d.). ResearchGate.
- This compound derivatives and use as pi3 kinase inhibitors. (n.d.). Google Patents.
- Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. (n.d.). MDPI.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). SpringerLink.
- Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. (n.d.). PubMed Central.
- A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020, August 4). PubMed.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI.
- A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers. (n.d.). National Institutes of Health.
- Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety. (n.d.). ResearchGate.
- Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors. (n.d.). PLOS One.
- Design, synthesis and biological evaluation of novel diphenylthiazole-based cyclooxygenase inhibitors as potential anticancer agents. (n.d.). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors | PLOS One [journals.plos.org]
- 8. A novel tubulin inhibitor, 6h, suppresses tumor-associated angiogenesis and shows potent antitumor activity against non–small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xenograft.org [xenograft.org]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. tandfonline.com [tandfonline.com]
- 16. startresearch.com [startresearch.com]
Application Notes and Protocols for Antibacterial Screening of 5-Phenylthiazole Based Compounds
Introduction: The Imperative for Novel Antibacterial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, with projections suggesting that drug-resistant infections could become a leading cause of death worldwide if not addressed.[1][2] This escalating crisis necessitates the urgent discovery and development of new chemical entities (NCEs) with novel mechanisms of action to combat multidrug-resistant (MDR) pathogens.[2][3]
Heterocyclic compounds, particularly those containing a thiazole ring, have emerged as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][4][5] Among these, 5-phenylthiazole derivatives have demonstrated significant potential as antibacterial agents, exhibiting potent activity against a spectrum of pathogens, including clinically important resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[2][6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening and evaluation of this compound based compounds. It outlines detailed, field-proven protocols for determining antibacterial efficacy, investigating the mechanism of action, and ensuring data integrity through robust experimental design.
Overview of the Screening Workflow
The successful evaluation of a novel compound series requires a multi-step, hierarchical approach. This workflow ensures that resources are focused on the most promising candidates, moving from broad primary screening to more complex mechanistic and toxicity studies.
Caption: A hierarchical workflow for antibacterial screening of this compound compounds.
Core Protocols for Antibacterial Efficacy
The foundational assessment of any potential antibacterial agent is its ability to inhibit or kill bacteria. The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of data.[9][10][11]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][12][13][14] The broth microdilution method is a standardized and widely used technique for determining MIC values.[9][15]
Causality: This assay is the cornerstone of antibacterial screening. It provides a quantitative measure of a compound's potency, allowing for direct comparison between different derivatives and reference antibiotics. Establishing the correct inoculum density is critical; too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density can result in falsely low MICs.
Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
0.5 McFarland turbidity standard
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Spectrophotometer or microplate reader
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]
-
Compound Dilution Series:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a stock solution of the test compound at 40x the highest desired final concentration. Add 5.12 µL of this stock to 94.88 µL of CAMHB in a separate tube (this is the working stock).
-
Add 100 µL of the working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (from Step 2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[13][15] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test and helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Causality: While a low MIC is desirable, a bactericidal compound is often preferred for treating serious infections. This assay determines if the inhibition observed in the MIC test is permanent (bactericidal) or reversible (bacteriostatic).
Methodology:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation: MIC & MBC Values
Quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Example MIC/MBC Data for this compound Compounds
| Compound ID | Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| PHT-001 | S. aureus ATCC 29213 | Positive | 1.6 | 3.2 | Bactericidal |
| PHT-001 | E. coli ATCC 25922 | Negative | >128 | >128 | Inactive |
| PHT-002 | S. aureus ATCC 29213 | Positive | 2.6 | 10.4 | Bacteriostatic |
| PHT-002 | E. coli ATCC 25922 | Negative | 64 | >128 | Inactive |
| Vancomycin | S. aureus ATCC 29213 | Positive | 1.0 | 2.0 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | Negative | 0.015 | 0.03 | Bactericidal |
Advanced Protocols: Investigating Biofilm and Mechanism of Action
For compounds demonstrating high potency (low MIC/MBC values), further investigation is warranted to assess their activity against complex bacterial communities (biofilms) and to elucidate their mechanism of action.
Protocol: Anti-Biofilm Activity using Crystal Violet Assay
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[16][17] The crystal violet (CV) assay is a simple, high-throughput method to quantify biofilm biomass.[16][17][18][19]
Causality: A compound's ability to inhibit biofilm formation or eradicate existing biofilms is a highly valuable attribute. This assay quantifies the total biofilm biomass by staining the matrix and associated cells.[18]
Step-by-Step Methodology:
-
Biofilm Formation: Grow bacteria in a 96-well plate in a suitable medium (e.g., Tryptic Soy Broth with 1% glucose) in the presence of sub-MIC concentrations of the test compound. Incubate for 24-48 hours without shaking.[20]
-
Planktonic Cell Removal: Gently discard the culture medium and wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.[18]
-
Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.2% crystal violet solution to each well and incubate at room temperature for 15 minutes.[18]
-
Washing: Discard the CV solution and wash the plate thoroughly with distilled water until the wash water is clear.[17][20]
-
Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the stain bound to the biofilm.[19][20]
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 550 nm using a plate reader.[19] The absorbance is proportional to the amount of biofilm.
Protocol: Mechanism of Action - DNA Gyrase Inhibition Assay
Many thiazole-based compounds exert their antibacterial effect by targeting essential bacterial enzymes.[1] DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a well-validated target.[21][22] This assay measures the inhibition of the enzyme's supercoiling activity.
Causality: Identifying the specific molecular target is a critical step in drug development.[12] This cell-free enzymatic assay directly measures the compound's effect on a purified enzyme, confirming a specific mechanism of action.[21] The conversion of relaxed plasmid DNA to its supercoiled form by gyrase can be visualized by agarose gel electrophoresis, as the supercoiled form migrates faster.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mix containing gyrase assay buffer (typically 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed pBR322 plasmid DNA (substrate), and the test compound at various concentrations.[22][23]
-
Enzyme Addition: Initiate the reaction by adding purified E. coli or S. aureus DNA gyrase enzyme.[22][24] Include a "no enzyme" control and a "no compound" (positive enzyme activity) control. Use a known gyrase inhibitor like ciprofloxacin as a positive control.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[22][23]
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and Proteinase K.[22]
-
Analysis: Analyze the DNA topoisomers by loading the samples onto a 1% agarose gel and running electrophoresis.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.
Conclusion
The this compound scaffold represents a promising starting point for the development of new antibacterial agents.[5][6] The protocols detailed in this guide provide a robust framework for the systematic evaluation of novel derivatives, from initial potency screening to advanced mechanistic studies. By adhering to standardized methodologies and incorporating appropriate controls, researchers can generate reliable, high-quality data to identify and advance lead candidates in the critical fight against antimicrobial resistance.
References
- Crystal violet-based assay for the assessment of bacterial biofilm formation in medical tubing. Journal of Microbiological Methods.
- Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education.
- An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. Journal of Microbiology & Experimentation.
- Validating the Antibacterial Spectrum of Novel Compounds: A Comparative Guide for Researchers. Benchchem.
- Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Publishing.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen.
- Video: Microtiter Dish Biofilm Formation Assay. JoVE.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.
- CLSI M07QG - Minimal Inhibitory Concentration Reading Guide. CLSI.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
- Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). PMC - PubMed Central.
- General Biofilm Assay Protocol. iGEM.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis.
- Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Springer Protocols.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI.
- Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.
- Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. PubMed.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
- Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. PMC - NIH.
- Bacterial DNA gyrase assay kits. ProFoldin.
- Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. NIH.
- Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. NIH.
- Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Antimicrobial phenylthiazole derivatives I–VI and design of targeted... ResearchGate.
- Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. Journal of Medicinal Chemistry - ACS Publications.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. idexx.com [idexx.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Crystal violet-based assay for the assessment of bacterial biofilm formation in medical tubing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ableweb.org [ableweb.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 20. static.igem.org [static.igem.org]
- 21. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 22. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Bacterial DNA gyrase assay kits [profoldin.com]
Application Notes and Protocols for Evaluating 5-Phenylthiazole Derivatives Using the MTT Assay
For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities.
Introduction and Scientific Context
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4] Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[1][5] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[3]
5-Phenylthiazole derivatives are a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry for their broad spectrum of pharmacological activities, including potent anticancer properties.[6][7][8] These compounds often exert their effects by inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways crucial for cancer cell survival.[6][7][9] The MTT assay is frequently employed as a primary screening tool in drug discovery to determine the cytotoxic potential and calculate the half-maximal inhibitory concentration (IC₅₀) of these novel derivatives.[5][6]
This guide provides a detailed, experience-driven protocol for utilizing the MTT assay to evaluate this compound derivatives. It emphasizes critical considerations, potential interferences specific to this class of compounds, and the necessary controls to ensure data integrity and trustworthiness.
Principle of the MTT Assay: A Mechanistic Overview
The MTT assay's utility is grounded in a simple yet elegant biological process. The core mechanism involves the NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living cells.[1][5]
-
Uptake: The positively charged MTT tetrazolium salt can readily penetrate the intact plasma and mitochondrial membranes of viable cells.[3][10][11]
-
Reduction: Inside the cell, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring.[5] This redox reaction reduces the yellow MTT to a purple, water-insoluble crystalline product called formazan.[10]
-
Accumulation: These formazan crystals accumulate within the intracellular compartments of living, metabolically active cells. Dead cells lose this ability due to the loss of mitochondrial integrity.
-
Solubilization: An organic solvent (e.g., DMSO, acidified isopropanol, or an SDS solution) is added to lyse the cells and dissolve the formazan crystals, resulting in a colored solution.[5][12]
-
Quantification: The absorbance of this colored solution is measured using a spectrophotometer (microplate reader) at a wavelength of approximately 570 nm.[10] The intensity of the purple color is directly proportional to the number of viable, metabolizing cells.[3]
Critical Considerations for this compound Derivatives
When evaluating any novel compound, especially heterocyclic structures like thiazoles, it is imperative to account for potential chemical interference with the assay chemistry. This is the cornerstone of a self-validating protocol.
Potential for Direct MTT Reduction: The primary concern with compounds like this compound derivatives is their intrinsic reducing potential.[13] Certain chemical moieties can directly reduce the MTT tetrazolium salt to formazan in a cell-free environment.[13][14] This leads to a false-positive signal, where the absorbance is artificially inflated, masking the compound's true cytotoxic effect and resulting in an inaccurate, overestimated IC₅₀ value.[13] Antioxidant compounds containing free thiol groups or other reducing equivalents are known to cause such interference.[15]
Validation Strategy: The Compound Interference Control To mitigate this risk, a critical control must be included in every experiment:
-
Compound Blank: Wells containing culture medium and the test compound at its highest concentration, but without cells .[13]
-
Procedure: This "Compound Blank" is processed identically to the other wells, including the addition of MTT reagent and the solubilization solvent.
-
Interpretation: If this well develops a significant purple color (i.e., high absorbance reading), it confirms that the this compound derivative is directly reducing MTT. This result would invalidate the use of the MTT assay for this specific compound, necessitating the use of an orthogonal method.[13]
Experimental Workflow and Design
A well-structured experimental design is crucial for obtaining reproducible and reliable data. The following diagram illustrates the complete workflow for the MTT assay.
Caption: Experimental workflow for evaluating this compound derivative cytotoxicity.
Detailed Step-by-Step Protocol
This protocol is optimized for adherent cells in a 96-well plate format. Modifications for suspension cells are noted where applicable.
Reagent and Material Preparation
-
Cell Culture Medium: Appropriate for the cell line being used (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
MTT Stock Solution (5 mg/mL):
-
This compound Derivative Stock Solution (e.g., 10 mM):
-
Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO).[6]
-
Store in aliquots at -20°C.
-
-
Formazan Solubilization Solution:
-
Equipment: 96-well flat-bottom sterile microplates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader.
Phase 1: Cell Seeding
-
Cell Preparation: Harvest cells that are in the logarithmic growth phase.[5] Perform a cell count (e.g., using a hemocytometer and Trypan blue) to determine cell viability and concentration.
-
Seeding: Dilute the cells in fresh culture medium to the optimized seeding density. This density must be determined empirically for each cell line but typically ranges from 1,000 to 100,000 cells per well.[5][16] A common starting point is 5,000 cells/well (5 x 10³).[6]
-
Plating: Add 100 µL of the cell suspension to each well of a 96-well plate. Avoid seeding cells in the outermost wells to minimize "edge effects."[5] Instead, fill these wells with 100 µL of sterile PBS to maintain humidity.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume logarithmic growth.
Phase 2: Compound Treatment
-
Prepare Working Solutions: On the day of treatment, thaw the compound stock solution. Prepare a series of serial dilutions of the this compound derivative in complete culture medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, and 100 µM.[6]
-
Causality: Preparing fresh dilutions is critical as compound stability in aqueous media can vary. The final DMSO concentration in the wells should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[6]
-
-
Set Up Controls:
-
Untreated Control: Wells with cells treated only with culture medium.
-
Vehicle Control: Wells with cells treated with culture medium containing the same final concentration of DMSO as the highest compound concentration.[13]
-
Medium Blank: Wells containing 100 µL of culture medium only (no cells). This corrects for background absorbance of the medium.[13]
-
Compound Blank: Wells with medium and the highest concentration of the compound (no cells). This is the critical control for interference.[13]
-
-
Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the medium containing the appropriate compound concentrations or controls to each well.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Phase 3: MTT Assay Procedure
-
Add MTT Reagent: After the treatment incubation, carefully remove the medium. Add 50 µL of serum-free medium to each well, followed by 50 µL of the 5 mg/mL MTT solution.[5]
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[5][6] This incubation time may require optimization.[10] During this period, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan:
-
Mix and Dissolve: Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[13] Incomplete dissolution is a major source of variability.[1] Gentle pipetting can also be used, but avoid creating bubbles, especially if using an SDS-based solvent.[12]
-
Measure Absorbance: Measure the optical density (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from plate imperfections.[5]
Phase 4: Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance value of the Medium Blank wells from all other readings.[13]
-
Check for Interference: Examine the absorbance of the Compound Blank. If it is significantly above the Medium Blank, direct MTT reduction by your compound is occurring, and the assay is not suitable.
-
Calculate Percentage Viability: Use the following formula, normalizing the data to the vehicle control:
-
% Viability = [(OD of Treated Sample - OD of Medium Blank) / (OD of Vehicle Control - OD of Medium Blank)] x 100
-
-
Determine IC₅₀: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a program like GraphPad Prism or similar software to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.[6]
Data Presentation
Summarize the final IC₅₀ values in a clear, structured table for easy comparison across different compounds and cell lines.
| Compound ID | This compound Derivative | Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| Cpd-01 | Structure A | MCF-7 | 48 | 12.5 ± 1.8 |
| Cpd-01 | Structure A | A549 | 48 | 25.1 ± 3.2 |
| Cpd-02 | Structure B | MCF-7 | 48 | 5.8 ± 0.7 |
| Cpd-02 | Structure B | A549 | 48 | 9.3 ± 1.1 |
| Control | Doxorubicin | MCF-7 | 48 | 0.9 ± 0.2 |
| Control | Doxorubicin | A549 | 48 | 1.2 ± 0.3 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Replicate Variability | Inconsistent cell seeding; Incomplete formazan dissolution; Pipetting errors. | Ensure a homogenous single-cell suspension before seeding. Increase mixing time/intensity for solubilization. Use calibrated pipettes.[5][17] |
| Low Absorbance Signal | Cell seeding density is too low; Insufficient MTT incubation time; Cells are unhealthy or not in log phase. | Optimize cell number via a titration experiment. Perform a time-course (1-4 hours) to find the optimal MTT incubation time.[16] Use healthy, low-passage cells. |
| High Background Absorbance | Microbial contamination; Phenol red in medium; Direct reduction by compound. | Visually inspect plates for contamination. Use phenol red-free medium for the MTT incubation step.[16][18] Always run the "Compound Blank" control. |
Scientific Validation: The Necessity of Orthogonal Methods
The MTT assay measures metabolic activity, not cell death directly.[5] A decrease in metabolic activity can indicate cytotoxicity, but it can also reflect cytostatic effects or other metabolic alterations that do not lead to cell death. Therefore, it is essential to validate findings with an orthogonal approach—an independent method that measures a different biological endpoint to confirm the initial result.[19]
Recommended Orthogonal Assays:
-
Membrane Integrity Assays: Methods like the Trypan Blue exclusion assay or LDH release assay directly measure the loss of plasma membrane integrity, a hallmark of necrosis or late apoptosis.
-
Apoptosis Assays: Using Annexin V/Propidium Iodide (PI) staining with flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insight into the mode of cell death.[6]
-
Cell Count Assays: A Crystal Violet Staining assay directly stains the DNA of adherent cells, providing a readout of cell number, which can corroborate proliferation or cell loss.[17]
By confirming the cytotoxic effects of a this compound derivative with one or more of these orthogonal methods, you can be confident that the results from the primary MTT screen are robust and biologically relevant.
References
- Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Pharmaceuticals, 14(11), 1095.
- ResearchGate. Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. ResearchGate.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426. [Note: While this reference is not directly in the provided snippets, a similar concept of improved formazan dissolution is discussed in the bacterial MTT assay context in snippet 9, highlighting the importance of proper solubilization].
- Protocol Online. solvent for formazan crystals in MTT assay. Protocol Online.
- Sylvester, P. W. (2011). Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. Methods in molecular biology (Clifton, N.J.), 716, 157–168.
- Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health.
- Bruggisser, R., von Daeniken, K., Jundt, G., Schaffner, W., & Tullberg-Reinert, H. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta medica, 68(5), 445–448.
- Le, T. V., Nguyen, T. N., & Le, T. H. (2020). Optimization and application of MTT assay in determining density of suspension cells. Analytical biochemistry, 610, 113938.
- ResearchGate. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ResearchGate.
- Le, T. V., Nguyen, T. N., & Le, T. H. (2020). Optimization and application of MTT assay in determining density of suspension cells. PubMed.
- Al-Ostath, A., Al-Assaf, A., Al-Tamimi, A. M., Al-Ghamdi, H., & Al-Said, M. S. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306.
- Horton, T. MTT Cell Assay Protocol. Checkpoint Lab.
- Vistica, D. T., Skehan, P., Scudiero, D., Monks, A., Pittman, A., & Boyd, M. R. (1991). Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production. Cancer research, 51(10), 2515–2520. [Note: While this direct reference is not in the snippets, snippet 24 discusses a similar concept].
- ResearchGate. Effect of compounds on cancer cell using MTT assay. ResearchGate.
- Park, H. J., Lee, J. C., Kim, J. S., & Lee, Y. S. (2005). Cytotoxicity of New 5-phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. Archives of pharmacal research, 28(6), 643–647.
- Mohammadi-Far, S., Mohabbati, M., Zarghi, A., & Dastmalchi, S. (2019). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in pharmaceutical sciences, 14(6), 552–563.
- Freimoser, F. M., Jakob, C. A., Aebi, M., & Tuor, U. (1999). The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities. Applied and environmental microbiology, 65(8), 3727–3729.
- ResearchGate. MTT assay result variation/alternative to MTT assay for checking Cell Viability?. ResearchGate.
- Firoozpour, L., Gholibegloo, E., Shokoohinia, Y., & Safavi, M. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in pharmaceutical sciences, 13(5), 459–467.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Chen, Y., Li, Y., Wang, Y., & Liu, H. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Publishing.
- iBiology. (2019). Validity in Research: Validating Your Results Through Orthogonal Approaches. YouTube.
- Ahmed Lab. (2020). MTT Assay for Cell Viability. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT Assay | AAT Bioquest [aatbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Determining the Minimum Inhibitory Concentration (MIC) of 5-Phenylthiazole Analogs: An Application Note and Protocol
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel chemical entities with potent antibacterial activity. Among the promising heterocyclic scaffolds, 5-phenylthiazole and its analogs have emerged as a focal point of research due to their demonstrated efficacy against a spectrum of pathogenic bacteria, including drug-resistant strains.[1][2][3][4] The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of early-stage antimicrobial drug discovery.[5][6][7] It provides a quantitative measure of a compound's potency, defined as the lowest concentration that prevents the visible in vitro growth of a microorganism.[5][6] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on determining the MIC of novel this compound analogs using the broth microdilution method, a standardized and widely accepted technique.[8][9][10]
The causality behind selecting the broth microdilution method lies in its efficiency, scalability for testing multiple compounds and isolates simultaneously, and its conservation of materials, which is crucial when working with newly synthesized and often precious this compound analogs.[11] This method, when executed with precision and robust quality control, yields reproducible and comparable data essential for structure-activity relationship (SAR) studies and for guiding the subsequent stages of preclinical development.[11]
Scientific Principles and Mechanistic Context
While the precise mechanism of action can vary between different this compound derivatives, many have been shown to target essential bacterial processes. Some analogs have been found to inhibit cell wall synthesis, a pathway distinct from many current antibiotics, which is a promising attribute for combating resistance.[12][13][14] Other derivatives are being investigated for their potential to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[2] Understanding the potential target pathways informs the selection of appropriate bacterial strains and quality control measures for the MIC assay.
This protocol is designed as a self-validating system. By incorporating positive and negative controls, as well as standardized quality control (QC) strains with known MIC values, the integrity of the assay is continuously monitored.[15][16][17] Any deviation in the results of these controls immediately signals potential issues with reagents, inoculum preparation, or incubation conditions, thereby ensuring the trustworthiness of the generated MIC data for the novel this compound compounds.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. The quality and proper preparation of these components are critical for obtaining accurate and reproducible MIC results.
| Category | Item | Specifications & Rationale |
| Test Compounds | This compound Analogs | Stock solutions prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). The choice of solvent is critical to ensure compound solubility without exhibiting intrinsic antimicrobial activity at the tested concentrations. |
| Culture Media | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | The standard medium for routine susceptibility testing of non-fastidious, aerobically growing bacteria.[5][6] The cation adjustment (with Ca²⁺ and Mg²⁺) is crucial for the accurate testing of certain antibiotic classes and ensures consistency. |
| Tryptic Soy Broth (TSB) or Agar (TSA) | For initial cultivation and purity checks of bacterial strains. | |
| Bacterial Strains | Test Organisms | Relevant Gram-positive and Gram-negative bacterial strains, including clinical isolates and drug-resistant strains (e.g., MRSA, VRE). |
| Quality Control (QC) Strains | ATCC® (American Type Culture Collection) or NCTC (National Collection of Type Cultures) strains with established MIC ranges for control antibiotics (e.g., Escherichia coli ATCC® 25922, Staphylococcus aureus ATCC® 29213, Pseudomonas aeruginosa ATCC® 27853).[16][17] | |
| Control Antibiotics | Ciprofloxacin, Vancomycin, etc. | A selection of standard antibiotics with known mechanisms of action to serve as positive controls and for QC strain validation. |
| Reagents | Dimethyl Sulfoxide (DMSO) | For dissolving test compounds. Must be of high purity to avoid cellular toxicity. |
| 0.9% Saline, sterile | For preparing bacterial inoculum suspensions. | |
| McFarland Turbidity Standards (0.5) | For standardizing the density of the bacterial inoculum. | |
| Consumables | Sterile 96-well microtiter plates (U- or flat-bottom) | For performing the broth microdilution assay. |
| Sterile pipette tips, reagent reservoirs, and microtubes | To maintain aseptic conditions. |
Experimental Workflow and Protocols
The following diagram illustrates the overall workflow for determining the MIC of this compound analogs.
Caption: High-level workflow for MIC determination.
Protocol 1: Preparation of Bacterial Inoculum
The standardization of the bacterial inoculum is arguably one of the most critical steps for ensuring the reproducibility of MIC results.[18]
-
Strain Revival and Purity Check: From a frozen stock, streak the test and QC bacterial strains onto a non-selective agar plate (e.g., Tryptic Soy Agar). Incubate at 35-37°C for 18-24 hours. This step ensures the viability and purity of the culture.
-
Colony Selection: Select 3-5 well-isolated colonies of the same morphological type from the agar plate. The use of multiple colonies helps to ensure a representative sample of the bacterial population.
-
Suspension Preparation: Transfer the selected colonies into a tube containing 4-5 mL of sterile 0.9% saline.
-
Turbidity Adjustment: Vortex the suspension thoroughly. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard by adding more bacteria or sterile saline. This standard corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution, but should be validated for your specific laboratory conditions.
Protocol 2: Broth Microdilution Assay
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[9][10][19]
-
Plate Layout Design: Design a plate map to include sterility controls (broth only), growth controls (broth + inoculum), positive controls (known antibiotic), and the test this compound analogs at various concentrations.
-
Compound Dilution Series:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Prepare a stock solution of the this compound analog in DMSO at a concentration 100 times the highest desired final concentration.
-
Add 2 µL of the compound stock solution to the first well of a row and mix thoroughly. This creates an initial 1:50 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This results in a range of compound concentrations.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in Protocol 1) to each well, except for the sterility control wells. This will bring the final volume in each well to 200 µL and the final inoculum concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plates with a breathable membrane or place them in a container with a loose-fitting lid to prevent evaporation while allowing for gas exchange.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Data Analysis and Interpretation
The trustworthiness of your MIC data hinges on a systematic and unbiased reading of the results.
Reading the MIC Value
After incubation, visually inspect the microtiter plates. The MIC is the lowest concentration of the this compound analog that completely inhibits the visible growth of the organism.[5][8] Growth is indicated by turbidity or a pellet of cells at the bottom of the well.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. researchgate.net [researchgate.net]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 17. bsac.org.uk [bsac.org.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. downloads.regulations.gov [downloads.regulations.gov]
Application Notes & Protocols: The 5-Phenylthiazole Scaffold in the Synthesis of Potent Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, and its derivatives have shown remarkable success as kinase inhibitors.[1][2] This document provides a detailed guide on the synthesis and application of the 5-phenylthiazole core, a key structural motif in a variety of potent kinase inhibitors. We will explore the fundamental synthetic routes, provide detailed experimental protocols, and examine the structure-activity relationships (SAR) for inhibitors targeting critical kinases such as p38 MAPK, Aurora, PI3K, and VEGFR.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The this compound moiety serves as a versatile and rigid backbone for the design of kinase inhibitors. Its aromatic nature and defined geometry allow for specific and high-affinity interactions within the ATP-binding pocket of various kinases. The phenyl and thiazole rings provide multiple vectors for chemical modification, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. Thiazole-based compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3]
Key Kinase Targets for this compound-Based Inhibitors:
| Kinase Family | Therapeutic Area | Example Scaffolds | Reference |
| p38 MAP Kinase | Inflammation, Arthritis | 4-Phenyl-5-pyridyl-1,3-thiazoles | [4] |
| Aurora Kinases | Oncology | N-phenyl-4-(thiazol-5-yl)pyrimidines | [5] |
| PI3K/AKT Pathway | Oncology | 5-Phenylthiazol-2-amine derivatives | [6][7] |
| VEGFR-2 | Oncology (Anti-angiogenesis) | Arylthiazole-linked 2H-indol-2-ones | [8][9] |
| Pim-1 Kinase | Oncology | Bis-thiazole derivatives | [10] |
| Abl Kinase | Oncology (CML) | Phenylaminopyrimidine analogues | [11][12] |
Synthetic Methodologies: Building the Core and Introducing Diversity
The construction of this compound-based kinase inhibitors generally follows a two-stage logic: synthesis of the core scaffold followed by strategic functionalization to achieve desired biological activity.
Core Synthesis: The Hantzsch Thiazole Synthesis
The most fundamental and widely used method for constructing the 2,4-disubstituted thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[13] This reaction involves the condensation of an α-haloketone with a thioamide-containing compound (like thiourea) to form the thiazole heterocycle.[13][14][15]
Caption: General workflow of the Hantzsch thiazole synthesis.
The mechanism proceeds via a nucleophilic attack of the thioamide sulfur on the α-carbon of the ketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[13][15]
Functionalization and Diversification
Once the core this compound scaffold is synthesized, further modifications are crucial for developing potent and selective kinase inhibitors. These modifications often involve standard organic chemistry reactions to append various functional groups that can interact with specific residues in the kinase active site.
Caption: Diversification strategies for the this compound scaffold.
Application Case Studies in Kinase Inhibitor Synthesis
Case Study: p38 MAP Kinase Inhibitors for Anti-Inflammatory Agents
The p38 mitogen-activated protein (MAP) kinase is a key regulator of proinflammatory cytokine production, making it an attractive target for treating inflammatory diseases like rheumatoid arthritis.[4] A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues were identified as potent inhibitors of p38 MAP kinase and tumor necrosis factor-alpha (TNF-α) release.[4] Optimization of this series led to orally active lead candidates with significant in vivo anti-inflammatory activity.[4]
Structure-Activity Relationship (SAR) Highlights for p38 Inhibitors:
-
The 4-phenyl and 5-pyridyl groups are crucial for activity.
-
Substitutions on the phenyl ring can modulate potency and pharmacokinetic properties.
-
The thiazole core acts as a central scaffold, positioning the key pharmacophoric elements correctly within the p-38 active site.
Case Study: Aurora Kinase Inhibitors for Oncology
Aurora kinases (A and B) are essential for mitotic progression, and their overexpression is common in many cancers.[5] A cell-based screening effort identified a class of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent inhibitors of Aurora A and B kinases.[5]
The lead compound from this series, CYC116 , demonstrated potent enzymatic inhibition and anticancer effects stemming from mitotic failure.[5]
-
CYC116 (Compound 18):
-
Aurora A Ki = 8.0 nM
-
Aurora B Ki = 9.2 nM
-
This compound was shown to be orally bioavailable and possessed anticancer activity, eventually entering Phase I clinical trials.[5]
Case Study: PI3K/AKT Pathway Inhibitors
The PI3K/AKT signaling pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. A series of 5-phenylthiazol-2-amine derivatives were developed as novel inhibitors of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ).[6] Mechanistic studies revealed that these compounds also effectively inhibit the PI3K/AKT pathway, leading to cancer cell apoptosis and cell cycle arrest.[6]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PL370575A1 - this compound derivatives and use as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 8. Molecular Docking and In Vitro Anticancer Screening of Synthesized Arylthiazole linked 2H-indol-2-one Derivatives as VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Effective Inhibitors of the Abelson Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of 5-Halothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Arylthiazoles
The thiazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems and engage in crucial hydrogen bonding interactions makes it a privileged scaffold. Specifically, the introduction of aryl groups at the 5-position of the thiazole ring has been a highly successful strategy in the development of novel therapeutics, including kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forging this critical carbon-carbon bond, offering broad functional group tolerance and generally high yields.[1][2]
This guide provides a comprehensive overview and a detailed experimental protocol for the successful Suzuki coupling of 5-halothiazoles. It is designed to equip researchers with the foundational knowledge and practical insights necessary to navigate the nuances of this powerful transformation.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halothiazole, forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is influenced by the nature of the halogen (I > Br > Cl) and the electron density of the thiazole ring.[4][6]
-
Transmetalation: In the presence of a base, the organoboron species forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[7] The choice of base is critical for activating the boronic acid.[7][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Expertise & Experience: Navigating the Nuances of 5-Halothiazole Coupling
While the general mechanism of Suzuki coupling is well-established, the successful application to 5-halothiazoles requires careful consideration of several factors unique to this substrate class. The sulfur atom in the thiazole ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[9] Therefore, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, or N-heterocyclic carbene (NHC) ligands are often employed to promote the desired catalytic cycle and prevent catalyst poisoning.[10][11][12]
Furthermore, the reactivity of the 5-halothiazole is highly dependent on the nature of the halogen. 5-Iodothiazoles are the most reactive, followed by 5-bromothiazoles, while 5-chlorothiazoles are significantly less reactive and often require more specialized and highly active catalyst systems.[4][6] When dealing with di-halogenated thiazoles, selective mono-coupling can often be achieved by exploiting this reactivity difference.[13]
Trustworthiness: A Self-Validating Protocol
The following protocol is designed to be a robust starting point for the Suzuki coupling of a variety of 5-halothiazoles. It incorporates best practices for ensuring reproducibility, such as the use of an inert atmosphere and degassed solvents to protect the oxygen-sensitive catalyst.[9] The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the optimal reaction time and prevent the formation of byproducts.
Experimental Protocol: Suzuki Coupling of a 5-Halothiazole
This protocol provides a general procedure for the Suzuki coupling of a 5-halothiazole with an arylboronic acid. The specific catalyst, ligand, base, and solvent may require optimization depending on the specific substrates used.
Materials:
-
5-Halothiazole (e.g., 5-bromo-2-methylthiazole) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas manifold
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Sources
- 1. wwjmrd.com [wwjmrd.com]
- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
cell culture techniques for testing 5-phenylthiazole cytotoxicity
Application Note & Protocols
A Multi-Assay Framework for Evaluating the Cytotoxicity of 5-Phenylthiazole Derivatives in Mammalian Cell Culture
Abstract: This guide provides a comprehensive framework for assessing the cytotoxic potential of this compound compounds using in vitro mammalian cell culture models. Moving beyond a single-endpoint assay, we present a multi-faceted strategy that combines foundational cell viability metrics with mechanistic assays to elucidate the mode of cell death. This document details the rationale behind experimental design, provides step-by-step protocols for key cytotoxicity assays, and offers guidance on data interpretation, empowering researchers in drug discovery and toxicology to generate robust and reliable datasets.
Introduction: The Imperative for Robust Cytotoxicity Profiling
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology.[1][2][3] A critical step in the preclinical development of any new chemical entity is the rigorous evaluation of its cytotoxic profile.[4][5] This process not only determines the therapeutic window of a potential drug but also provides crucial insights into its mechanism of action.
A simplistic approach relying on a single assay can be misleading. A compound might inhibit metabolic activity without causing cell death (cytostasis), or it may induce different death pathways (apoptosis vs. necrosis) at varying concentrations.[6] Therefore, a robust assessment requires a suite of orthogonal assays that interrogate different aspects of cell health, from metabolic function and membrane integrity to the activation of specific cell death pathways.
This application note provides a logical workflow, from initial cell line selection and culture to a tiered system of cytotoxicity testing, enabling a comprehensive characterization of this compound compounds.
Foundational Strategy: Cell Line Selection and Culture Integrity
The quality and relevance of your cellular model are paramount to the integrity of your cytotoxicity data. The choice of cell line should be hypothesis-driven and align with the intended therapeutic application of the compound.[7][8][9]
Rationale for Cell Line Selection
-
Tissue of Origin: Select cell lines derived from the target tissue or tumor type. For a broad-spectrum anticancer agent, a panel of cell lines from different origins (e.g., lung, colon, breast) is recommended.[3][10]
-
Cancer vs. Non-Cancerous Cells: To assess selectivity, it is crucial to test the compound in parallel on a non-cancerous, "normal" cell line.[10] A large differential in cytotoxicity between cancer and normal cells is a hallmark of a promising therapeutic candidate.
-
Genetic Background: Consider cell lines with known mutations (e.g., in p53, EGFR) if the this compound derivative is hypothesized to target a specific signaling pathway.
Table 1: Recommended Cell Lines for Initial Cytotoxicity Screening
| Cell Line | Type | Tissue of Origin | Rationale |
| A549 | Human Carcinoma | Lung | Widely used, robust, and relevant for lung cancer studies.[3] |
| HCT116 | Human Carcinoma | Colon | Represents colorectal cancer, a common therapeutic target. |
| MCF-7 | Human Carcinoma | Breast | Estrogen-receptor positive breast cancer model. |
| HepG2 | Human Carcinoma | Liver | Standard for assessing potential hepatotoxicity.[10] |
| MRC-5 | Human Fibroblast | Lung (Normal) | A common non-cancerous control to evaluate selective toxicity.[9] |
Core Protocol: General Cell Culture Maintenance
Maintaining healthy, logarithmically growing cells is critical for reproducible results.[11]
-
Environment: Culture all cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Media: Use the specific medium recommended by the cell line supplier (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, unless otherwise specified.
-
Subculturing (Passaging):
-
Monitor cell confluency daily. Passage cells when they reach 80-90% confluency to maintain exponential growth.
-
For adherent cells, wash the monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add a minimal volume of a dissociation reagent (e.g., 0.25% Trypsin-EDTA) and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 3-4 volumes of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and count using a hemocytometer or automated cell counter.
-
Seed new culture flasks at the recommended density.
-
-
Quality Control: Routinely test all cell banks for mycoplasma contamination, as it can significantly alter cellular responses and invalidate experimental data.[12]
Experimental Design: A Framework for Self-Validating Assays
A well-designed experiment with appropriate controls is self-validating and ensures that the observed effects are due to the test compound.
General Experimental Workflow
The overall process follows a logical sequence from cell preparation to multi-level data acquisition and analysis.
Figure 1: General workflow for in vitro cytotoxicity testing.
Essential Experimental Controls
For every assay plate, the following controls are mandatory for data normalization and validation:
-
Untreated Control: Cells cultured in medium only. Represents 100% viability or baseline cytotoxicity.
-
Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO, typically ≤0.5%). This control is critical to ensure the solvent itself is not causing toxicity.[11]
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin at its IC90). This confirms that the cell system and assay reagents are responsive.
-
Medium Blank: Wells containing culture medium but no cells. Used to subtract background absorbance, fluorescence, or luminescence.[11]
Tier 1: Primary Assays for Viability and Cytotoxicity
This first tier of assays provides a broad assessment of the compound's effect on cell health by measuring metabolic activity and membrane integrity.
MTT Assay: A Measure of Metabolic Activity
The MTT assay is a colorimetric test based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13][14]
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the this compound compound or controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[13]
-
Calculation:
-
Corrected Absorbance = Absorbance(Sample) - Absorbance(Blank)
-
% Viability = (Corrected Absorbance(Sample) / Corrected Absorbance(Vehicle Control)) * 100
-
LDH Release Assay: A Marker of Membrane Damage
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[5][16]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a 96-well plate.
-
Establish Controls: On the same plate, designate wells for a "Maximum LDH Release" control. Approximately 45 minutes before the end of the treatment incubation, add 10 µL of a Lysis Buffer (e.g., 10X Triton X-100) to these wells.[17][18]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well.
-
Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light.[19] Measure the absorbance at 490 nm.
-
Calculation:
-
% Cytotoxicity = ((Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100
-
(Spontaneous Release = Vehicle Control; Maximum Release = Lysis Buffer Control)
-
ATP Assay: Quantifying Cellular Energy
Cellular ATP levels are a robust indicator of viability, as ATP is rapidly depleted when cells undergo apoptosis or necrosis.[20][21] Luminescence-based ATP assays are highly sensitive and have a broad dynamic range.
Protocol: Luminescence-Based ATP Assay (e.g., ATPlite™)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence.
-
Reagent Equilibration: Allow the ATP assay reagent (containing cell lysis solution and luciferase/luciferin substrate) to equilibrate to room temperature.[22]
-
Reagent Addition: Add a volume of the ATP detection reagent equal to the volume of culture medium in the well (e.g., 100 µL).
-
Incubation: Mix on an orbital shaker at ~700 rpm for 5 minutes to induce lysis and stabilize the signal.[22]
-
Measurement: Dark-adapt the plate for 10 minutes and measure the luminescent signal using a microplate luminometer.[22]
-
Calculation:
-
% Viability = (Luminescence(Sample) / Luminescence(Vehicle Control)) * 100
-
Tier 2: Mechanistic Assays for Mode of Death Determination
If a compound shows significant cytotoxicity in Tier 1 assays, the next logical step is to determine how the cells are dying. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[23]
Figure 2: Key events in apoptosis and corresponding detection assays.
Caspase-Glo® 3/7 Assay: Detecting Apoptotic Execution
Caspases-3 and -7 are key "executioner" enzymes that are activated during apoptosis.[23] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to generate a light signal.[24][25]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 substrate with the provided buffer and allow it to equilibrate to room temperature.[26]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix on a plate shaker at 300-500 rpm for 30 seconds.[27] Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence using a microplate luminometer.
-
Interpretation: An increase in luminescence relative to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.
Annexin V / Propidium Iodide (PI) Staining by Flow Cytometry
This is a powerful method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[28][29]
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[30]
-
Propidium Iodide (PI): A fluorescent DNA intercalating agent that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[31]
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Culture and treat cells in a 6-well or 12-well plate to obtain a sufficient number of cells for analysis (typically ~1x10⁶ cells).
-
Cell Harvesting: After treatment, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). Combine them and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[30]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately on a flow cytometer.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered experimental artifact).
-
Data Synthesis and Troubleshooting
Table 2: Interpreting Combined Cytotoxicity Data
| MTT/ATP Result | LDH Result | Caspase-3/7 Result | Annexin V/PI Result | Likely Conclusion |
| ↓ Viability | ↑ Release | ↑↑ Activity | ↑ Early & Late Apoptotic | Apoptosis: The primary mode of cell death is programmed. |
| ↓ Viability | ↑↑ Release | ↔ No Change | ↑ Late Apoptotic/Necrotic | Necrosis: The compound causes direct membrane damage. |
| ↓ Viability | ↔ No Change | ↔ No Change | ↔ No Change | Cytostatic Effect: The compound inhibits proliferation without killing cells. Further cell cycle analysis is needed. |
| ↑ Viability | ↔ No Change | ↔ No Change | ↔ No Change | Compound Interference: The compound may be chemically reducing MTT or interfering with the assay.[32] Re-run assay without cells. |
Table 3: Common Troubleshooting for Cytotoxicity Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Edge effects on the plate; Pipetting errors. | Mix cell suspension thoroughly before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Use calibrated pipettes.[11][12] |
| Low signal in MTT assay | Cell density is too low; Insufficient incubation time with MTT reagent. | Perform a cell titration experiment to determine optimal seeding density; Increase incubation time to 4 hours.[11] |
| High background in LDH assay | Serum in the medium contains LDH; Rough handling of cells causing premature lysis. | Use serum-free medium during the final hours of treatment if possible; Handle plates gently.[11] |
| Unexpected increase in MTT signal with compound | Compound is chemically reducing MTT; Compound is inducing a stress response that increases metabolic activity before death. | Run a control with compound and MTT in cell-free media; Cross-validate with an orthogonal assay like ATP or LDH.[32] |
References
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
- Apoptosis Assays by Flow Cytometry. Agilent. [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
- Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]
- Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]
- MTT Proliferation Assay Protocol.
- Cytotoxicity Assay Protocol & Troubleshooting.
- What cell line should I choose for citotoxicity assays?.
- Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]
- Caspase 3/7 Activity. Protocols.io. [Link]
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- LDH Assay. Cell Biologics Inc. [Link]
- Cytotoxicity Assay Protocol. Protocols.io. [Link]
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC - NIH. [Link]
- Cryopreserved Human Hepatocyte High-Throughput Screening Protocol: 96-Well ATP Cytotoxicity Assay.
- Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH. [Link]
- Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
- ATPlite Cytotoxicity Assays. Biocompare.com Kit/Reagent Review. [Link]
- Cytotoxicity MTT Assay Protocols and Methods.
- Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. NIH. [Link]
- ATPlite &
- How to escape from a cytotoxicity failure?. YouTube. [Link]
- I am having problems in getting results in MTT assay. How do I rectify it?.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC - NIH. [Link]
- Cytotoxicity of New 5-phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. PubMed. [Link]
Sources
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.es]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. cellbiologics.com [cellbiologics.com]
- 20. veritastk.co.jp [veritastk.co.jp]
- 21. blossombio.com [blossombio.com]
- 22. resources.revvity.com [resources.revvity.com]
- 23. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 25. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.kr]
- 26. promega.com [promega.com]
- 27. promega.com [promega.com]
- 28. agilent.com [agilent.com]
- 29. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of 5-Phenylthiazole-Based Dyes in Material Science
Introduction: The Rising Prominence of 5-Phenylthiazole Dyes in Advanced Materials
The quest for novel organic molecules with tunable photophysical and electronic properties is a cornerstone of modern material science. Among the diverse heterocyclic scaffolds, the thiazole ring system has emerged as a privileged structure.[1][2] When functionalized with a phenyl group at the 5-position, the resulting this compound core offers a robust and versatile platform for the design of advanced organic dyes. These dyes are increasingly finding applications in diverse fields such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as specialized colorants for advanced textiles.[3][4][5]
The inherent electronic characteristics of the this compound moiety, including its electron-rich nature and propensity for extended π-conjugation, make it an excellent building block for creating molecules with strong absorption and emission properties.[6] The ability to readily modify both the phenyl and thiazole rings allows for precise tuning of the dye's electronic energy levels (HOMO/LUMO), absorption spectra, and emission colors. This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound-based dyes, with a focus on providing researchers with the foundational knowledge and practical protocols to innovate in this exciting field.
Synthetic Strategies: Building the this compound Core and Beyond
The construction of the this compound scaffold can be approached through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Hantzsch Thiazole Synthesis: A Classic and Reliable Approach
First described by Arthur Hantzsch in 1887, this method remains a highly efficient and widely used strategy for the synthesis of thiazole rings.[7] The reaction involves the condensation of an α-haloketone with a thioamide.[1][7] For the synthesis of 2-amino-5-phenylthiazole derivatives, a common starting point, 2-bromoacetophenone is reacted with thiourea.[1]
The mechanism of the Hantzsch synthesis begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][8] This reaction is typically high-yielding and can be performed under mild conditions.[1][2] Microwave-assisted Hantzsch synthesis has also been shown to reduce reaction times and improve yields.[9]
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of this compound derivatives.
Post-Synthetic Modification: Suzuki Cross-Coupling for Aryl Functionalization
To create more complex dye structures with extended π-conjugation, the this compound core can be further functionalized. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing additional aryl or heteroaryl groups.[10][11][12] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[12]
For instance, a 5-(bromophenyl)thiazole derivative can be coupled with various arylboronic acids to introduce electron-donating or electron-withdrawing groups, thereby tuning the dye's optoelectronic properties.[10] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates.[13]
Diagram 2: Suzuki Cross-Coupling for Dye Elaboration
Caption: Key steps in the Suzuki cross-coupling for functionalizing this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis and purification of a representative this compound-based dye.
Protocol 1: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis
This protocol is adapted from established procedures for the Hantzsch thiazole synthesis.[1]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
20 mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
100 mL beaker
-
Büchner funnel and side-arm flask
-
Filter paper
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The solution should become clear.
-
Remove the vial from the heat and allow it to cool to room temperature. A precipitate may form.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix thoroughly. This step neutralizes any excess acid and precipitates the product.
-
Set up a Büchner funnel with filter paper seated with water and a 50 mL side-arm flask.
-
Filter the mixture under vacuum.
-
Wash the collected solid (the filter cake) with deionized water to remove any inorganic salts.
-
Transfer the solid product to a tared watch glass and allow it to air dry completely.
-
Once dry, determine the mass of the product and calculate the percent yield. The product is typically pure enough for subsequent characterization or use in further reactions.[1]
Protocol 2: Purification by Recrystallization
For applications requiring higher purity, the crude 2-amino-4-phenylthiazole can be recrystallized.
Materials:
-
Crude 2-amino-4-phenylthiazole
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and side-arm flask
-
Filter paper
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution heated on a hot plate.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals thoroughly before characterization.
Characterization of this compound Dyes
A comprehensive characterization is essential to confirm the structure and purity of the synthesized dyes and to understand their properties for material science applications.
| Technique | Purpose | Expected Observations for a this compound Dye |
| ¹H and ¹³C NMR | Structural elucidation and purity assessment. | Characteristic peaks for the aromatic protons and carbons of the phenyl and thiazole rings. The chemical shifts will vary depending on the substituents.[9][14] |
| FT-IR Spectroscopy | Identification of functional groups. | Peaks corresponding to C=N, C-S, and aromatic C-H stretching vibrations.[9][14] |
| Mass Spectrometry | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the calculated mass of the synthesized dye.[9] |
| UV-Vis Spectroscopy | To determine the absorption properties and HOMO-LUMO gap. | Strong absorption bands in the UV and/or visible region, indicative of π-π* transitions. The λmax will be influenced by the extent of conjugation.[14][15] |
| Photoluminescence Spectroscopy | To determine the emission properties (color and efficiency). | Emission spectra will reveal the color of the emitted light and can be used to calculate the photoluminescence quantum yield.[6][16] |
| Cyclic Voltammetry | To determine the HOMO and LUMO energy levels. | Oxidation and reduction potentials can be used to estimate the energy levels, which are crucial for designing electronic devices.[17] |
Applications in Material Science
The tunable properties of this compound-based dyes make them highly attractive for a range of applications.
Dye-Sensitized Solar Cells (DSSCs)
In DSSCs, the dye is a critical component, responsible for absorbing sunlight and injecting electrons into a semiconductor (typically TiO₂).[18] this compound dyes can be designed to have strong absorption in the visible spectrum and appropriate energy levels for efficient electron injection and dye regeneration.[5][19] Thiazolo[5,4-d]thiazole-based sensitizers, for example, have shown promise in this area.[5][20] The donor-π-acceptor (D-π-A) architecture is commonly employed, where the this compound moiety can act as part of the π-conjugated bridge.[21][22]
Organic Light-Emitting Diodes (OLEDs)
The fluorescence properties of this compound derivatives make them suitable as emitters in OLEDs.[6] By modifying the molecular structure, the emission color can be tuned across the visible spectrum.[6][16] The high thermal stability of the thiazole ring is also advantageous for device longevity.
Disperse Dyes for Textiles
Thiazole-based azo dyes have been extensively used for dyeing synthetic fabrics like polyester.[4][23][24] The this compound core can be incorporated into disperse dye structures to achieve a wide range of colors with good fastness properties.[25][26] The substantivity of the dye for the fabric and its resistance to washing and light can be optimized through molecular design.[27]
Conclusion and Future Outlook
The synthesis of this compound-based dyes offers a rich and rewarding area of research with significant potential for the development of new materials. The synthetic methodologies are well-established, yet there is ample room for innovation in creating novel molecular architectures with tailored properties. As our understanding of structure-property relationships deepens, we can expect to see the emergence of even more sophisticated this compound dyes that will drive advancements in solar energy conversion, solid-state lighting, and advanced functional textiles.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- National Institutes of Health (NIH). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- ResearchGate. Thiazole‐Based Azo Dyes: Synthetic Strategies, Spectral Characteristics, and Emerging Applications.
- Emerald Insight. Synthesis of novel biologically active thiazole dyes and their applications.
- ResearchGate. Synthesis of novel biologically active thiazole dyes and their applications.
- Journal of Thin Films, Coating Science Technology and Application. Novel Method to Synthesize Thiazole-based Disperse Dyes and its Applications.
- MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- SynArchive. Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. Hantzsch Thiazole Synthesis.
- Royal Society of Chemistry. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
- ResearchGate. Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- SciSpace. Synthesis of Some New 5-Arylazothiazole Derivatives as Disperse Dyes for Dyeing Polyester Fibers.
- ResearchGate. Synthesis of new 5-thiazolyl azo-disperse dyes for dyeing polyester fabrics.
- Royal Society of Chemistry. Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells.
- ResearchGate. Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation.
- Scilit. Efficient and stable dye-sensitized solar cells based on phenothiazine sensitizers with thiophene units.
- Royal Society of Chemistry. Phenothiazine-based dyes for efficient dye-sensitized solar cells.
- Royal Society of Chemistry. Carbazol-phenyl-phenothiazine-based sensitizers for dye-sensitized solar cells.
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of - JOCPR.
- MDPI. DSSCs Sensitized with Phenothiazine Derivatives Containing 1H-Tetrazole-5-acrylic Acid as an Anchoring Unit.
- ResearchGate. 5-Phenyl-iminostilbene based organic dyes for efficient dye-sensitized solar cells.
- CNR-IRIS. Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye.
- SciSpace. Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- Royal Society of Chemistry. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes.
- PubMed Central. Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric.
- ResearchGate. Phenothiazine (or phenoxazine) based (D-π-A)-L 2 -(A-π-D-π-A) 2 -type organic dyes with five anchors for efficient dye-sensitized solar cells.
- PubMed Central. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices.
- ResearchGate. Phenoxy-benzothiadiazole dyes: Synthesis, photophysical properties and preliminary application in OLEDs.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. emerald.com [emerald.com]
- 5. Thiazolo[5,4-d]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. synarchive.com [synarchive.com]
- 8. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Phenothiazine-based dyes for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. iris.cnr.it [iris.cnr.it]
- 20. scispace.com [scispace.com]
- 21. scilit.com [scilit.com]
- 22. Carbazol-phenyl-phenothiazine-based sensitizers for dye-sensitized solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]
- 25. scispace.com [scispace.com]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 5-Phenylthiazole Compounds Against Cancer Cell Lines
Introduction: The Promise of the 5-Phenylthiazole Scaffold in Oncology
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When functionalized with a phenyl group at the 5-position, the resulting this compound derivatives exhibit a remarkable breadth of pharmacological activities, with a significant focus on oncology.[1][3] These compounds have been identified as potent agents against various cancer cell lines, often acting through mechanisms like the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4][5] Some derivatives have shown promise as inhibitors of critical signaling pathways, such as the PI3K pathway, which is frequently dysregulated in cancer.[5]
This guide provides an integrated, field-proven framework for the initial in vitro assessment of novel this compound compounds. It is designed for researchers in drug discovery and chemical biology, offering not just step-by-step protocols but also the scientific rationale behind each experimental choice. We will progress logically from primary screening for cytotoxic activity to secondary assays aimed at elucidating the underlying mechanisms of action.
Phase 1: Primary Screening for Cytotoxicity
Scientific Rationale: The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects. This primary screen quantifies the concentration-dependent impact of a compound on the viability and metabolic activity of cancer cells. The MTT assay is a robust, widely adopted colorimetric method for this purpose.[6] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is directly proportional to the number of viable cells. This allows for the calculation of the IC50 value, the concentration of the compound required to inhibit 50% of cell growth, a key metric for comparing compound potency.
Experimental Protocol: MTT Cell Viability Assay
This protocol is optimized for assessing the dose-dependent effects of this compound compounds on adherent cancer cell lines in a 96-well format.
Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, HepG2 liver cancer)[7][8][9]
-
Normal, non-cancerous cell line for selectivity assessment (e.g., NIH/3T3 fibroblast cells)[4][7]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound test compounds, dissolved in DMSO to create a high-concentration stock
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[10]
-
96-well flat-bottom tissue culture plates
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes or incubated overnight.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Sample IC50 Values
The results should be summarized to compare the potency and selectivity of the test compounds.
| Compound ID | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HepG2 (Liver) | IC50 (µM) vs. NIH/3T3 (Normal) | Selectivity Index (NIH/3T3 / A549) |
| Phenylthiazole-A | 23.30 | 35.10 | 28.50 | >100 | >4.3 |
| Phenylthiazole-B | 1.57 | 5.45 | 3.13 | 31.89 | 20.3 |
| Cisplatin (Control) | 8.50 | 12.20 | 9.80 | 6.40 | 0.75 |
Data are hypothetical, based on reported activities of similar compounds for illustrative purposes.[4][5][7][8] A higher selectivity index indicates a more favorable therapeutic window, suggesting the compound is more toxic to cancer cells than normal cells.
Visualization: MTT Assay Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Phase 2: Elucidating the Mechanism of Cell Death
Scientific Rationale: After confirming cytotoxicity, the next critical step is to determine how the compounds kill cancer cells. A primary mechanism for effective chemotherapy is the induction of apoptosis.[13] Apoptosis is a controlled, programmed form of cell death characterized by distinct morphological and biochemical events. One of the earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14][15] The Annexin V/Propidium Iodide (PI) assay leverages this event. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[16] PI is a fluorescent DNA intercalator that is excluded by the intact membranes of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[14] This dual-staining method, analyzed via flow cytometry, allows for the precise quantification of different cell populations.[13]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
Materials:
-
Cells treated with an IC50 concentration of a this compound compound for 24-48 hours
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)[15][16][17]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for an appropriate time (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Centrifuge the cell suspension.
-
Washing: Wash the cells once with cold PBS to remove residual medium.[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] FITC is typically detected in the FL1 channel (Ex=488 nm, Em=530 nm) and PI in the FL2 channel.
Visualization: Principle of Annexin V/PI Staining
Caption: Principle of distinguishing cell populations via Annexin V/PI staining.
Data Presentation: Sample Apoptosis Analysis
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 94.5 | 2.5 | 2.0 | 1.0 |
| Phenylthiazole-B (IC50) | 45.2 | 28.3 | 22.1 | 4.4 |
Results show a significant shift towards early and late apoptotic populations upon treatment, indicating apoptosis as a primary mechanism of cell death.
Phase 3: Investigating Effects on Cell Cycle Progression
Scientific Rationale: In addition to inducing apoptosis, many anticancer agents function by disrupting the highly regulated process of cell division, known as the cell cycle.[18] Forcing a cell to halt at a specific checkpoint (G0/G1, S, or G2/M) prevents it from proliferating and can ultimately trigger apoptosis.[19] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), we can quantify the DNA content of each cell using flow cytometry.[20] Cells in the G0/G1 phase have a normal (2n) amount of DNA, cells in the G2/M phase have double the amount (4n), and cells in the S (synthesis) phase have an intermediate amount as they replicate their DNA.[20] An accumulation of cells in a particular phase following compound treatment indicates cell cycle arrest.
Experimental Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with the this compound compound for 24 hours
-
Cold 70% Ethanol (for fixation)
-
PBS
-
PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL PI and 100 µg/mL RNase A)[20]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates as described for the apoptosis assay. Harvest all cells by trypsinization and centrifugation.
-
Fixation: This is a critical step. Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension.[20] This prevents cell clumping and ensures proper fixation.
-
Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight).
-
Washing and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. The RNase is essential to degrade cellular RNA, ensuring that PI only stains DNA.[20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The data should be acquired on a linear scale to properly resolve the 2n and 4n DNA content peaks.[21] Specialized software (e.g., ModFit LT) is often used to deconvolute the resulting histogram and quantify the percentage of cells in each phase.
Data Presentation: Sample Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.1 | 20.5 | 14.4 |
| Phenylthiazole-B (IC50) | 25.3 | 15.2 | 59.5 |
Results show a significant accumulation of cells in the G2/M phase, suggesting the compound induces G2/M arrest.[5]
Visualization: Integrated In Vitro Evaluation Workflow
Caption: A comprehensive workflow for the in vitro evaluation of novel compounds.
Conclusion and Future Directions
This document outlines a systematic, three-pronged approach to the initial in vitro characterization of this compound compounds as potential anticancer agents. By integrating cytotoxicity screening with mechanistic assays for apoptosis and cell cycle analysis, researchers can efficiently identify promising lead candidates and build a foundational understanding of their cellular effects. Compounds demonstrating high potency, selectivity for cancer cells, and a clear mechanism of action (e.g., G2/M arrest and apoptosis induction) warrant further investigation. Subsequent studies could include Western blot analysis to probe specific molecular targets (e.g., caspases, cyclins, Bcl-2 family proteins), kinase inhibition profiling, and ultimately, progression to in vivo animal models to evaluate efficacy and safety.
References
- Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
- National Institutes of Health (NIH).
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- Roche.
- Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- University of California, San Diego.
- ResearchGate. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF. [Link]
- Taylor & Francis Online.
- University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
- Biocompare. Cell Cycle Analysis with Flow Cytometry. [Link]
- National Institutes of Health (NIH). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. [Link]
- MDPI. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. [Link]
- National Institutes of Health (NIH).
- International Journal of Pharmaceutical Investigation.
- MDPI.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpionline.org [jpionline.org]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. atcc.org [atcc.org]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. biocompare.com [biocompare.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes & Protocols: A Comprehensive Methodology for Assessing the Anti-inflammatory Activity of 5-Phenylthiazole Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Inflammatory Cascade and the Therapeutic Promise of 5-Phenylthiazole
Inflammation is a fundamental, protective biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] However, its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, atherosclerosis, and cardiovascular disorders.[1] The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators. Key players in this process include enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the arachidonic acid pathway, and transcription factors such as nuclear factor-kappa B (NF-κB), which masterfully regulates the expression of pro-inflammatory genes.[1][2][3]
The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[3] Its deregulation is linked to several inflammatory diseases, making it a critical target for therapeutic intervention.[3][4][5]
Thiazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential.[2][6][7] Specifically, this compound derivatives have demonstrated the ability to modulate key inflammatory pathways, positioning them as attractive candidates for the development of novel anti-inflammatory therapeutics.[8][9] This document provides a comprehensive guide to the methodologies for rigorously assessing the anti-inflammatory activity of this compound compounds, encompassing both in vitro and in vivo models.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
Initial screening of anti-inflammatory properties is often conducted using in vitro assays due to their cost-effectiveness and rapid turnaround.[1] These assays provide valuable preliminary data on the compound's mechanism of action.
Inhibition of Protein Denaturation Assay
Rationale: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as albumin.[10][11]
Protocol:
-
Preparation of Reagents:
-
Test Compound (this compound derivative): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions (e.g., 100-500 µg/mL).
-
Standard Drug (e.g., Diclofenac sodium): Prepare in the same concentration range as the test compound.
-
1% w/v Bovine Serum Albumin (BSA) or Egg Albumin solution in phosphate-buffered saline (PBS, pH 6.4).
-
-
Assay Procedure:
-
To 0.5 mL of the BSA/Egg Albumin solution, add 0.5 mL of the test compound or standard drug at various concentrations.
-
The control group consists of 0.5 mL of BSA/Egg Albumin solution and 0.5 mL of the vehicle (e.g., DMSO).
-
Incubate all samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 72°C for 5 minutes.
-
After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).
-
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Rationale: The HRBC membrane is analogous to the lysosomal membrane. Its stabilization by a compound suggests an ability to prevent the release of lytic enzymes and other pro-inflammatory mediators during inflammation.[11]
Protocol:
-
Preparation of HRBC Suspension:
-
Collect fresh human blood from a healthy volunteer (who has not taken NSAIDs for at least two weeks) into a tube containing an anticoagulant.
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with an equal volume of normal saline.
-
Resuspend the packed red blood cells in 10 volumes of normal saline to make a 10% (v/v) suspension.
-
-
Assay Procedure:
-
The reaction mixture consists of 1 mL of the test compound/standard drug at various concentrations, 1 mL of phosphate buffer (pH 7.4), 0.5 mL of HRBC suspension, and 2.5 mL of hyposaline (0.36% NaCl).
-
The control group contains the vehicle instead of the test compound.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
-
Data Analysis:
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Cellular Assays in Macrophages
Rationale: Macrophages are key players in the inflammatory response. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators.[12][13][14]
Cell Line: RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages (BMDMs).
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the amount of nitrite (a stable product of NO).
-
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for the NO production assay.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[15]
-
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with the this compound derivative for 1 hour, followed by LPS stimulation for 6-8 hours.
-
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 6-well plate.
-
Pre-treat with the this compound derivative for 1 hour, followed by LPS stimulation for the appropriate duration (e.g., 30 minutes for NF-κB pathway proteins, 12-24 hours for iNOS and COX-2).
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells to extract total protein or nuclear/cytoplasmic fractions.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, and a loading control (e.g., β-actin or Lamin B1).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.[17][18]
-
Data Presentation: Example In Vitro Results
| Assay | Test Compound (IC50/EC50 in µM) | Standard (IC50/EC50 in µM) |
| Protein Denaturation | [Insert Value] | Diclofenac: [Insert Value] |
| HRBC Membrane Stabilization | [Insert Value] | Indomethacin: [Insert Value] |
| NO Production (RAW 264.7) | [Insert Value] | L-NAME: [Insert Value] |
| TNF-α Secretion (RAW 264.7) | [Insert Value] | Dexamethasone: [Insert Value] |
| IL-6 Secretion (RAW 264.7) | [Insert Value] | Dexamethasone: [Insert Value] |
Visualizing the Workflow: In Vitro Screening Cascade
Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.
Part 2: In Vivo Assessment of Anti-inflammatory Activity
In vivo models are crucial for evaluating the efficacy of a compound in a whole biological system, providing insights into its pharmacokinetics and overall physiological effects. [19][20][21]
Carrageenan-Induced Paw Edema in Rats
Rationale: This is a widely used and well-characterized model of acute inflammation. [22][23][24][25]Carrageenan injection induces a biphasic inflammatory response, with the release of histamine and serotonin in the first phase, followed by the production of prostaglandins and other inflammatory mediators in the second phase.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Grouping and Dosing:
-
Group 1: Control (Vehicle).
-
Group 2: Standard (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Groups 3-5: Test Compound (this compound derivative) at three different doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Procedure:
-
Administer the vehicle, standard, or test compound orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. [26] * Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Cotton Pellet-Induced Granuloma in Rats
Rationale: This model is used to assess the effect of a compound on the proliferative phase of inflammation (chronic inflammation). The implanted cotton pellets induce a granulomatous tissue formation, which is a hallmark of chronic inflammatory conditions. [27] Protocol:
-
Animals and Grouping: Similar to the carrageenan-induced paw edema model.
-
Procedure:
-
Anesthetize the rats.
-
Make a small incision on the back and implant two autoclaved cotton pellets (10 mg each), one on each side.
-
Administer the vehicle, standard, or test compound orally once daily for 7 days.
-
On the 8th day, sacrifice the animals and dissect out the cotton pellets along with the granuloma tissue.
-
Dry the pellets in an oven at 60°C until a constant weight is obtained.
-
-
Data Analysis:
-
Calculate the mean dry weight of the granulomas for each group.
-
Determine the percentage of inhibition of granuloma formation.
-
Data Presentation: Example In Vivo Results
| Model | Treatment Group | Dose (mg/kg) | % Inhibition of Edema/Granuloma |
| Carrageenan Paw Edema | |||
| Standard (Indomethacin) | 10 | [Insert Value]% | |
| This compound | 25 | [Insert Value]% | |
| This compound | 50 | [Insert Value]% | |
| This compound | 100 | [Insert Value]% | |
| Cotton Pellet Granuloma | |||
| Standard (Indomethacin) | 10 | [Insert Value]% | |
| This compound | 25 | [Insert Value]% | |
| This compound | 50 | [Insert Value]% | |
| This compound | 100 | [Insert Value]% |
Visualizing the Workflow: In Vivo Testing Protocol
Caption: Workflow for assessing acute and chronic anti-inflammatory effects in vivo.
Conclusion
The methodologies outlined in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound derivatives. By employing a combination of in vitro and in vivo assays, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these promising compounds. This systematic approach is essential for the identification and development of novel anti-inflammatory agents that can address the significant unmet medical need in the management of inflammatory diseases.
References
- A review on progress of thiazole derivatives as potential anti-inflamm
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
- Gunathilake, K. D., & Rupasinghe, H. P. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences. [Link]
- Eze, P. M., Ogbue, C. O., & Okoye, F. B. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Innoscience - Theranostics and Pharmacological Sciences, 2(2), 1-11. [Link]
- Zhang, Q., Lenardo, M. J., & Baltimore, D. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 513. [Link]
- Oeckinghaus, A., & Ghosh, S. (2009). The nuclear factor-kappaB pathway in inflammation and immunity. Cold Spring Harbor perspectives in biology, 1(4), a000060. [Link]
- IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMM
- Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
- Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024). International immunopharmacology, 135, 112292. [Link]
- Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. (n.d.). Bentham Science. [Link]
- Eze, P. M., Ogbue, C. O., & Okoye, F. B. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. (2021). PUR-FORM. [Link]
- IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org. [Link]
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmacy and Pharmaceutical Sciences, 6(17), 447-454. [Link]
- Carrageenan-Induced Paw Edema. (n.d.). Bio-protocol. [Link]
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Current protocols in pharmacology, Chapter 5, Unit5.4. [Link]
- Carrageenan Induced Paw Edema (R
- Carrageenan induced Paw Edema Model. (n.d.).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Indonesian Journal of Pharmaceutical and Clinical Research, 4(2), 257-266. [Link]
- Real time RT-PCR analysis of iNOS and COX-2 mRNA expression in RAW... (n.d.).
- Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2015). Current protocols in pharmacology. [Link]
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). World Journal of Pharmaceutical Research. [Link]
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
- Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. (2011). Toxicological research, 27(4), 227–233. [Link]
- Expression of Cyclooxygenase-2 and Inducible Nitric Oxide Synthase in Human Ovarian Tumors and Tumor-associated Macrophages. (2001). Cancer Research, 61(5), 1706-1711. [Link]
- Antiinflammatory activity of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles. Isomeric 4-pyridyl and 4-substituted phenyl derivatives. (1984). Journal of medicinal chemistry, 27(1), 72–75. [Link]
- Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. (2019). Antioxidants, 8(7), 206. [Link]
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2018). Molecules, 23(11), 2779. [Link]
- INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (2011). International Journal of Drug Development & Research. [Link]
- Inhibition of LPS-induced expression of iNOS and COX-2 on extracts of Acanthopanax leucorrhizus (Oliv.) Harms stems. (2022). Food Science and Technology, 42. [Link]
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]
- Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. (2015). International journal of nanomedicine, 10, 4387–4399. [Link]
- LPS-induced inflammation - can anyone help?. (2013).
- The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. (2021). Frontiers in immunology, 11, 618783. [Link]
- Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (1997). The Journal of experimental medicine, 185(11), 2011–2015. [Link]
- PD-L1 as a Potential Inducer for NF-κB Pathway Activation in M1-Type Macrophages in Sepsis. (2024). International Journal of Nanomedicine, 19, 139-154. [Link]
- Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine. (2005). Bioorganic & medicinal chemistry, 13(1), 31-38. [Link]
- Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023). Molecules, 28(20), 7109. [Link]
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. purformhealth.com [purformhealth.com]
- 6. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 9. Antiinflammatory activity of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles. Isomeric 4-pyridyl and 4-substituted phenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. bbrc.in [bbrc.in]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner [frontiersin.org]
- 14. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpras.com [ijpras.com]
- 20. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 21. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inotiv.com [inotiv.com]
- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 25. researchgate.net [researchgate.net]
- 26. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 27. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
Application Notes & Protocols: 5-Phenylthiazole as a Scaffold for Novel Corrosion Inhibitors
Audience: Researchers, materials scientists, and chemical development professionals.
Abstract: Corrosion remains a significant challenge across numerous industries, leading to structural failures and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly in acidic environments common to industrial processes like acid pickling and cleaning.[1] This guide provides a comprehensive overview of the application of 5-phenylthiazole and its derivatives as a promising class of corrosion inhibitors. We will delve into the underlying mechanisms, synthesis protocols, detailed experimental evaluation techniques, and the synergy between empirical testing and computational chemistry.
Introduction: The Promise of Heterocyclic Inhibitors
Organic corrosion inhibitors function by adsorbing onto a metal's surface, forming a protective barrier that isolates the metal from the corrosive environment.[2][3] The efficacy of an organic inhibitor is intrinsically linked to its molecular structure. Compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with multiple bonds and aromatic rings, are particularly effective.[4][5] These features serve as active centers, facilitating strong adsorption onto the metal surface.
The this compound scaffold is an exemplary candidate for designing potent corrosion inhibitors. Its structure incorporates:
-
A thiazole ring containing both a sulfur and a nitrogen atom, which are excellent coordinating sites for binding to metal surfaces.
-
A phenyl group , which provides a larger surface area for coverage and contributes π-electrons that can interact with vacant d-orbitals of the metal.
-
The potential for straightforward chemical modification, allowing for the tuning of electronic properties and solubility to enhance inhibition efficiency.
Mechanism of Inhibition: Adsorption at the Metal-Solution Interface
The primary mechanism of inhibition by this compound derivatives is the adsorption of the molecules onto the metal surface, which can occur through two main processes:[2]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the inhibitor can become protonated, leading to electrostatic attraction to the negatively charged metal surface (due to adsorbed anions like Cl⁻).
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the lone pair electrons of the nitrogen and sulfur heteroatoms and the vacant d-orbitals of the metal atoms (e.g., iron).[6] The π-electrons from the phenyl and thiazole rings can also participate in this interaction.
This adsorption process displaces water molecules and aggressive ions from the metal surface, effectively blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[3] Consequently, many thiazole derivatives act as mixed-type inhibitors.[4]
Caption: Mechanism of corrosion inhibition via adsorption.
The extent of adsorption is often described by adsorption isotherms, with the Langmuir model being frequently applicable.[7][8] This model assumes the formation of a monolayer of inhibitor molecules on the metal surface.[8]
Synthesis Protocols for this compound Derivatives
A common and versatile starting material is 2-amino-4-phenylthiazole, which can be readily synthesized and further functionalized.
Protocol 3.1: Synthesis of 2-amino-4-phenylthiazole
This protocol is adapted from established chemical synthesis methods.[9]
Materials:
-
Phenacyl bromide
-
Thiourea
-
Anhydrous ethanol
-
Sodium carbonate (Na₂CO₃) solution (dilute)
-
Reflux apparatus, beakers, filter funnel
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of phenacyl bromide and thiourea in anhydrous ethanol (e.g., 50 mL).
-
Add a boiling chip and set up the apparatus for reflux.
-
Heat the mixture under reflux using a water bath for approximately 5 hours.
-
After reflux, allow the reaction mixture to cool to room temperature. A white precipitate should form.
-
Filter the precipitate and wash it thoroughly with a dilute aqueous sodium carbonate solution to neutralize any remaining acid.
-
Wash the precipitate with cold water and then recrystallize it from ethanol to obtain pure 2-amino-4-phenylthiazole. The reported melting point is around 125 °C.[9]
Protocol 3.2: Synthesis of a Schiff Base Derivative (Anil)
Schiff bases, formed by reacting the amino group of 2-amino-4-phenylthiazole with an aldehyde, often exhibit enhanced inhibition efficiency.[9]
Materials:
-
2-amino-4-phenylthiazole (from Protocol 3.1)
-
Substituted aldehyde (e.g., cinnamaldehyde, vanillin, salicylaldehyde)
-
Absolute ethanol
-
Piperidine (catalyst)
Procedure:
-
Dissolve equimolar amounts of 2-amino-4-phenylthiazole and the desired aldehyde in absolute ethanol in a round-bottom flask.
-
Add a few drops of piperidine to catalyze the condensation reaction.
-
Reflux the mixture on a water bath for 2-3 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The solid Schiff base product that precipitates is collected by filtration, washed with water, and air-dried.
-
Recrystallize from a suitable solvent if further purification is needed.
Experimental Evaluation and Protocols
A multi-faceted approach combining gravimetric and electrochemical methods is essential for a thorough evaluation of inhibitor performance.
Protocol 4.1: Specimen and Solution Preparation
Metal Specimen (e.g., Mild Steel):
-
Cut mild steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Mechanically polish the coupons using a series of silicon carbide (SiC) abrasive papers of increasing grit (e.g., 400, 600, 800, 1200) to achieve a mirror-like finish.
-
Rinse the polished coupons thoroughly with double-distilled water, followed by acetone.
-
Dry the coupons in a warm air stream and store them in a desiccator prior to use. This preparation method is based on standards like ASTM G1.[10]
Corrosive Solution (1 M HCl):
-
Carefully add a calculated volume of concentrated hydrochloric acid (AR grade) to double-distilled water in a volumetric flask to achieve a final concentration of 1 M.
-
For inhibitor testing, prepare a stock solution of the inhibitor (e.g., in ethanol or the acid solution itself) and add appropriate volumes to the 1 M HCl to obtain the desired test concentrations (e.g., 50 ppm to 500 ppm).[9]
Protocol 4.2: Gravimetric (Weight Loss) Measurements
This method provides a direct measure of metal loss and is highly reliable.
-
Weigh the prepared mild steel coupons accurately using an analytical balance (W₁).
-
Immerse the coupons fully in beakers containing 100 mL of 1 M HCl with and without various concentrations of the inhibitor.
-
Place the beakers in a thermostatically controlled water bath at a specific temperature (e.g., 303 K) for a set duration (e.g., 5 hours).[11]
-
After the immersion period, retrieve the coupons, rinse them with distilled water, scrub gently with a soft brush to remove loose corrosion products, clean with acetone, dry, and re-weigh (W₂).
-
Calculate the Weight Loss (ΔW) :
-
ΔW = W₁ - W₂
-
-
Calculate the Corrosion Rate (CR) in mm/year:
-
CR (mm/y) = (87600 × ΔW) / (A × T × ρ)
-
Where: ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of the metal in g/cm³.
-
-
Calculate the Inhibition Efficiency (IE%) :
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where: CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.
-
Protocol 4.3: Electrochemical Measurements
Electrochemical techniques offer rapid evaluation and mechanistic insights.[10][12] A standard three-electrode cell is used, containing the mild steel specimen as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).[13]
i. Potentiodynamic Polarization (PDP):
-
Immerse the three-electrode setup in the test solution (1 M HCl with/without inhibitor) and allow the system to stabilize for about 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting potential (E) vs. log of the current density (log i). This is the Tafel plot.
-
Extrapolate the linear cathodic and anodic branches of the plot back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate Inhibition Efficiency (IE%) :
-
IE% = [(i_corr⁰ - i_corrⁱ) / i_corr⁰] × 100
-
Where: i_corr⁰ and i_corrⁱ are the corrosion current densities without and with the inhibitor, respectively.
-
-
Analyze the shift in Ecorr. A shift of less than ±85 mV indicates a mixed-type inhibitor.[2]
ii. Electrochemical Impedance Spectroscopy (EIS):
-
After reaching a stable OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Plot the impedance data as a Nyquist plot (-Z'' vs. Z'). The plot for corrosion systems is typically a depressed semicircle.
-
The diameter of the semicircle on the real axis (Z') corresponds to the Charge Transfer Resistance (Rct) .[14] A larger Rct value signifies greater resistance to corrosion.
-
Calculate Inhibition Efficiency (IE%) :
-
IE% = [(R_ctⁱ - R_ct⁰) / R_ctⁱ] × 100
-
Where: R_ct⁰ and R_ctⁱ are the charge transfer resistances without and with the inhibitor, respectively.
-
Caption: Experimental workflow for inhibitor evaluation.
Theoretical Analysis via Quantum Chemistry
Density Functional Theory (DFT) is a powerful tool for correlating a molecule's electronic structure with its inhibition performance, providing insights that complement experimental findings.[1][15] Key calculated parameters include:
-
E_HOMO (Energy of Highest Occupied Molecular Orbital): Represents the molecule's ability to donate electrons. A higher E_HOMO value is associated with a greater tendency to donate electrons to the metal's vacant d-orbitals, enhancing adsorption and inhibition efficiency.[16]
-
E_LUMO (Energy of Lowest Unoccupied Molecular Orbital): Represents the molecule's ability to accept electrons.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap indicates higher reactivity of the molecule, which generally correlates with better inhibition performance.[16]
-
Dipole Moment (μ): A higher dipole moment can increase the electrostatic interaction between the inhibitor and the metal surface.[17]
These calculations help explain why certain structural modifications (e.g., adding electron-donating groups) can improve the performance of the this compound core.[18]
Performance Data of this compound Derivatives
The following table summarizes reported inhibition efficiencies for various this compound derivatives, demonstrating their effectiveness.
| Inhibitor Name | Metal | Corrosive Medium | Max. IE% | Method | Reference |
| 2-amino-4-phenylthiazole (APT) | Mild Steel | 1 M HCl | 94.7% | Gravimetric | [18] |
| 2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT) | Mild Steel | 1 M HCl | 98.1% | Gravimetric | [18] |
| 2-salicylidene amino-4-phenylthiazole (SAPT) | Mild Steel | 1 N HCl | >90% | Weight Loss | [9] |
| 2-acetylamino-5-p-bromophenylazo-4-phenylthiazole (BPT) | Zinc | 0.2 M HCl | ~90% | Weight Loss | [19] |
| N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT) | Mild Steel | 1 M HCl | 93.9% | Weight Loss | [11] |
Conclusion and Future Outlook
The this compound scaffold has proven to be a robust and versatile platform for the development of highly effective corrosion inhibitors. The presence of nitrogen and sulfur heteroatoms, combined with the aromatic phenyl ring, provides ideal characteristics for strong adsorption on metal surfaces. The combination of straightforward synthesis, detailed experimental evaluation using gravimetric and electrochemical methods, and theoretical validation through computational chemistry provides a powerful workflow for designing and optimizing new inhibitor molecules.
Future research should focus on further enhancing the "green" credentials of these inhibitors by incorporating more sustainable substituents and exploring their efficacy in a wider range of corrosive environments and for different metal alloys.
References
- A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. (n.d.). ResearchGate.
- Ituen, E., Akaranta, O., & James, A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview.
- Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evaluation. (n.d.). MDPI.
- Electrochemical Methods for Evaluating Corrosion Inhibitors in Strong Acid Systems. (n.d.). NACE International.
- Corrosion Inhibitor Testing. (2025). Infinita Lab.
- A Quantum Computational Method for Corrosion Inhibition. (2025). ACS Publications.
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). MDPI.
- Adsorption of organic inhibitors on metal surface: isotherm models. (n.d.).
- Evaluation of corrosion inhibitors. (n.d.). ASM International.
- Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020). SN Applied Sciences, 2(3). [Link]
- Smart Coating: Investigating Quantum Computing for Corrosion Inhibition. (n.d.).
- Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025). ResearchGate.
- Adsorption Isotherm Modeling in Corrosion Inhibition Studies. (n.d.). ResearchGate.
- Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. (n.d.). OHIO Open Library.
- Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. (2023). Corrosion, 79(6), 665-681. [Link]
- Alamiery, A., Mohamad, A., Kadhum, A. H., & Takriff, M. S. (2021). Comparative data on corrosion protection of mild steel in HCl using two new thiazoles.
- Corrosion inhibition studies for mild steel in 5.0 M HCl by substituted phenyltetrazole. (n.d.).
- N-Phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea: corrosion inhibition of mild steel in 1 M HCl. (2025). ResearchGate.
- Insights into the inhibition mechanism of three 5-phenyltetrazole derivatives for copper corrosion in sulfuric acid medium via experimental and DFT methods. (2019). ResearchGate.
- Corrosion inhibition studies for mild steel in 5.0 M HCl by substituted phenyltetrazole. (2017). Journal of Adhesion Science and Technology, 31(15), 1697-1714. [Link]
- Corrosion inhibition studies for mild steel in 5.0 M HCl by Substituted phenyltetrazole. (2025).
- The adsorption and inhibition mechanism of 1-Phenyltetrazole-5-thiol for X70 steel corrosion in H2SO4 medium. (2021). International Journal of Electrochemical Science, 16, 211218. [Link]
- A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. (n.d.). SciSpace.
- A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. (2020). Semantic Scholar.
- Imidazole-thiazolo[5,4-d]thiazoles as corrosion inhibitors for mild steel in acidic media: experimental and theoretical investigation. (2022). ResearchGate.
- Fouda, A. A., Nazeerb, A. A., & Khalek, K. (2008). Corrosion Inhibition of Zinc Using Some Phenylthiazole Derivatives in Hydrochloric acid Solutions. JOURNAL OF ADVANCES IN CHEMISTRY, 4(2), 425–440. [Link]
- The adsorption and inhibition mechanism of 1-Phenyltetrazole- 5-thiol for X70 steel corrosion in H2SO4 medium. (n.d.).
- SYNTHESIS AND INHIBITOR ACTIVITY OF 2- AMINO-4-PHENYLTHIAZOLE AND ITS ANILS DERIVATIVE. (2023). ResearchGate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. [PDF] A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys | Semantic Scholar [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ohioopen.library.ohio.edu [ohioopen.library.ohio.edu]
- 8. content.ampp.org [content.ampp.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 11. researchgate.net [researchgate.net]
- 12. dl.astm.org [dl.astm.org]
- 13. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 14. electrochemsci.org [electrochemsci.org]
- 15. qcc.thequantuminsider.com [qcc.thequantuminsider.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Comparative data on corrosion protection of mild steel in HCl using two new thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Corrosion Inhibition of Zinc Using Some Phenylthiazole Derivatives in Hydrochloric acid Solutions | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the Hantzsch thiazole synthesis, with a specific focus on achieving high yields of phenyl-substituted thiazoles. As Senior Application Scientists, we provide not only protocols but also the fundamental reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the Hantzsch synthesis of a phenylthiazole?
A: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide-containing compound (like thiourea or thiobenzamide). The reaction proceeds through three main stages:
-
S-Alkylation: The highly nucleophilic sulfur atom of the thioamide attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.[1][2]
-
Cyclization: An intramolecular condensation occurs where the nitrogen atom attacks the carbonyl carbon of the ketone to form a five-membered ring intermediate, a 4-hydroxythiazoline derivative.[3]
-
Dehydration: The intermediate readily eliminates a molecule of water to form the stable, aromatic thiazole ring.[4]
The overall process results in the formation of a thiazole and one equivalent of a hydrohalic acid (HX).[5]
Diagram: Hantzsch Thiazole Synthesis Mechanism
Caption: Generalized workflow of the Hantzsch thiazole synthesis.
Q2: I want to synthesize 5-phenylthiazole. Which starting materials should I use?
A: This is a crucial point of clarification. The regiochemistry of the classic Hantzsch synthesis is specific. For a standard reaction between an α-haloketone (R¹-C(O)-CH(X)-R²) and a **thioamide (R³-C(S)-NH₂) **, the resulting substituents are:
-
R¹ (from the ketone acyl group) at the C4 position .
-
R² (from the ketone α-carbon) at the C5 position .
-
R³ (from the thioamide) at the C2 position .
Therefore, to synthesize a 4-phenylthiazole , you would use 2-bromoacetophenone (phenacyl bromide) as your α-haloketone.[1] To obtain a This compound , you would require an α-haloketone where the phenyl group is on the α-carbon, such as 1-bromo-1-phenylacetone . The synthesis of these specific precursors can be more challenging and they may be less stable. Alternative, non-Hantzsch methods are often employed for 5-arylthiazoles, such as those starting from active methylene isocyanides.[6]
Q3: What are the most critical parameters to control for maximizing yield?
A: The yield of the Hantzsch synthesis is highly dependent on four key parameters: temperature , solvent , reagent stoichiometry and purity , and the presence of a catalyst . Suboptimal choices in any of these areas can lead to significant reductions in yield and the formation of impurities.[7]
Q4: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and effective method.[8] Use a suitable mobile phase (e.g., a hexane/ethyl acetate mixture) to track the consumption of the limiting reagent (usually the α-haloketone) and the formation of the thiazole product. The product, being more conjugated and often more polar than the starting ketone, should have a distinct Rf value.
Troubleshooting and Optimization Guide
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and solutions?
A: Low yield is the most common issue and can usually be traced back to reaction conditions or reagent quality.
-
Cause 1: Suboptimal Temperature: The reaction often requires heating to overcome the activation energy for both cyclization and dehydration.[7] Room temperature reactions may be exceedingly slow or stall completely.
-
Solution: Ensure the reaction is adequately heated. Refluxing in a suitable solvent like ethanol is a standard condition. For resistant substrates, consider microwave irradiation, which can dramatically reduce reaction times from hours to minutes and often improves yields.[9]
-
-
Cause 2: Improper Solvent Choice: The solvent must effectively dissolve both the α-haloketone and the thioamide to facilitate the reaction.
-
Solution: Ethanol and methanol are excellent starting points.[1] Some modern protocols have found high yields in ethanol/water mixtures, especially when using a catalyst.[10][11] In some cases, solvent-free conditions have been shown to enhance reaction rates and yields by maximizing reactant concentration.[12]
-
-
Cause 3: Reagent Impurity or Degradation: Impurities in the α-haloketone or thioamide can introduce side reactions. α-haloketones can be lachrymatory and unstable over long-term storage.
-
Solution: Use reagents of high purity. If necessary, purify the α-haloketone by recrystallization or distillation immediately before use. Ensure the thioamide is dry and stored correctly.
-
-
Cause 4: Side Reactions: The formation of byproducts is a primary cause of low yields. For example, the α-haloketone can undergo self-condensation, or the thioamide can decompose under harsh conditions.
-
Solution: Maintain careful control over the reaction temperature. Do not overheat, as this can promote decomposition. Adding the α-haloketone slowly to the solution of the thioamide can sometimes minimize its self-reaction. A basic workup (e.g., with 5% sodium carbonate solution) is crucial to neutralize the hydrohalic acid byproduct, which can otherwise catalyze side reactions.[1][13]
-
Table 1: Effect of Reaction Conditions on Yield in a Model Hantzsch Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| SiW.SiO₂ (15 mol%) | Ethanol/Water (1:1) | 65 | 2 - 3.5 | 79 - 90 | [10][11] |
| None | Methanol | 100 (Hot Plate) | 0.5 | High Yield | [7] |
| None | Ethanol | Reflux | 8 | Moderate | [9] |
| None (Microwave) | Methanol | 90 | 0.5 | 95 | [9] |
| None (Solvent-Free) | 100 | < 0.1 | 95 |[12] |
Q2: I am observing an unexpected isomer in my product mixture. How can I control the regioselectivity?
A: This issue typically arises when using an N-monosubstituted thiourea. The cyclization can proceed via two different nitrogen atoms, leading to a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole.
-
Cause: The reaction pathway is highly sensitive to pH.
-
Solution: To exclusively obtain the 2-(N-substituted amino)thiazole , perform the reaction in a neutral solvent. To favor the 2-imino-2,3-dihydrothiazole isomer, conduct the synthesis under strongly acidic conditions (e.g., 10M HCl in ethanol).[14] The proportion of isomers can be tuned by adjusting the acid concentration, temperature, and reaction time.[14]
-
Q3: My reaction is sluggish, even with heating. Should I use a catalyst?
A: Yes, if thermal energy alone is insufficient, a catalyst is the logical next step.
-
Cause: High activation energy for the rate-determining step, which can be the cyclization or dehydration.
-
Solution 1 (Heterogeneous Catalyst): Employ a reusable solid acid catalyst like silica-supported tungstosilisic acid (SiW.SiO₂). This has been shown to produce excellent yields (79-90%) under relatively mild conditions (65 °C).[10][11] The catalyst can be easily recovered by filtration.
-
Solution 2 (Microwave Synthesis): As mentioned, microwave irradiation is a powerful tool for accelerating the reaction. It provides efficient and uniform heating, often leading to cleaner reactions and higher yields in a fraction of the time.[9]
-
Diagram: Troubleshooting Workflow for Low Yield dot digraph "Troubleshooting_Workflow" { graph [splines=true, overlap=false, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Verify Reagent Purity\n(Recrystallize if needed)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Optimize Temperature\n(Reflux or Microwave)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solvent [label="Evaluate Solvent System\n(Ethanol, MeOH, Solvent-Free)", fillcolor="#FBBC05", fontcolor="#202124"]; Consider_Catalyst [label="Introduce a Catalyst\n(e.g., Solid Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Workup [label="Ensure Proper Workup\n(Neutralize Acid Byproduct)", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Purity; Check_Purity -> Check_Temp [label="If Purity is High"]; Check_Temp -> Check_Solvent [label="If Temp is Optimal"]; Check_Solvent -> Consider_Catalyst [label="If Solvent is Appropriate"]; Consider_Catalyst -> Check_Workup [label="If Still Low Yield"]; Check_Purity -> Success [label="If Impurities Found & Fixed"]; Check_Temp -> Success [label="If Conditions Improved"]; Check_Solvent -> Success [label="If Conditions Improved"]; Consider_Catalyst -> Success [label="If Conditions Improved"]; Check_Workup -> Success [label="If Conditions Improved"]; }
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. synarchive.com [synarchive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
troubleshooting low yield in 5-phenylthiazole synthesis
Welcome to the technical support center for the synthesis of 5-phenylthiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols and troubleshoot common issues that can lead to low yields. As your partner in chemical synthesis, we aim to provide you with the expertise and practical insights needed to achieve consistent and high-yielding results.
Thiazole rings are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The Hantzsch thiazole synthesis, first described in 1887, remains a robust and widely used method for their preparation due to its reliability and use of simple reagents.[3][4] It typically involves the condensation of an α-haloketone with a thioamide.[4][5][6] While often high-yielding, challenges can arise.[3][7] This guide provides a systematic approach to identifying and resolving these issues.
Standard Experimental Protocol: Hantzsch Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound via the Hantzsch reaction.
Reaction Scheme:
-
Reactants: Thiobenzamide and 2-bromoacetophenone
-
Product: this compound
Materials:
-
Thiobenzamide (1.0 eq)
-
2-Bromoacetophenone (1.0 - 1.1 eq)
-
Ethanol (or Methanol)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1.0 eq) and 2-bromoacetophenone (1.1 eq) in ethanol (approximately 5-10 mL per gram of thiobenzamide).
-
Reaction Conditions: Heat the mixture to reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid (HBr) byproduct.[6]
-
Wash the organic layer with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure this compound.[6]
-
Troubleshooting Guide: Low Yields in this compound Synthesis
This section addresses specific problems that can lead to diminished yields in a question-and-answer format.
Question 1: My reaction seems to be sluggish or incomplete, even after extended reflux. What are the likely causes?
Answer: An incomplete reaction is a common culprit for low yields. Several factors could be at play:
-
Purity of Starting Materials:
-
α-Haloketone: 2-Bromoacetophenone is a lachrymator and can degrade over time, especially if exposed to moisture, leading to the formation of acetophenone and HBr. Ensure you are using a pure, fresh batch. An impure α-haloketone will directly result in a lower yield.
-
Thioamide: The purity of your thiobenzamide is also critical. Impurities can interfere with the reaction. It is advisable to use freshly prepared or commercially sourced high-purity thiobenzamide.
-
-
Reaction Temperature: While reflux in ethanol is standard, ensure your heating mantle or oil bath is reaching the appropriate temperature (approx. 78 °C for ethanol). Inconsistent heating can slow down the reaction rate.
-
Solvent Choice: Ethanol and methanol are the most common solvents.[3][6] However, for less reactive substrates, a higher boiling point solvent like isopropanol might be beneficial. Some protocols have also found success using a mixture of ethanol and water, which can sometimes improve yields.[7]
Question 2: I've confirmed my starting materials are pure and the reaction goes to completion, but my isolated yield is still low. Where could I be losing my product?
Answer: Product loss during work-up and purification is a frequent issue. Here’s a breakdown of potential loss points:
-
Incomplete Neutralization: The Hantzsch synthesis produces an acidic byproduct (HBr). The thiazole product can be protonated, forming a salt that is more soluble in the aqueous layer.[8] Ensure you add a sufficient amount of sodium bicarbonate solution to make the aqueous layer basic (test with pH paper). Insufficient neutralization will lead to product loss in the aqueous washes.
-
Emulsion Formation: During the aqueous wash, an emulsion can form between the organic and aqueous layers, trapping your product. If an emulsion occurs, try adding more brine to help break it. In stubborn cases, filtering the entire mixture through a pad of celite can be effective.
-
Purification Issues:
-
Column Chromatography: this compound is a relatively non-polar compound. If your eluent system is too polar, the product may elute too quickly with other impurities. Conversely, if the eluent is not polar enough, the product may not elute from the column at all. Careful optimization of the hexane/ethyl acetate ratio using TLC is crucial.
-
Recrystallization: If you opt for recrystallization, choosing the right solvent system is key. The ideal solvent will dissolve the product when hot but not when cold. Significant product loss can occur if the product has some solubility in the cold solvent.
-
Question 3: My final product is an oil, but I was expecting a solid. Is this normal?
Answer: The physical state of the final product can depend on its purity. While some substituted thiazoles are oils, this compound is typically a solid at room temperature.[6] If you obtain an oil, it is likely that your product is impure. Re-purification by column chromatography is recommended.
Question 4: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
Answer: The formation of side products can significantly reduce the yield of the desired this compound. Potential side reactions include:
-
Self-condensation of the α-haloketone: Under basic conditions (if any base is present as an impurity), the α-haloketone can undergo self-condensation.
-
Hydrolysis of the thioamide: If there is excessive water in the reaction mixture, the thioamide can hydrolyze back to the corresponding amide, which will not participate in the thiazole synthesis.
-
Formation of isomers: While the reaction between thiobenzamide and 2-bromoacetophenone should regioselectively give this compound, under certain conditions, particularly with substituted thioureas, the formation of isomeric products is possible.[9]
To minimize side reactions, ensure your reagents are pure and the reaction is performed under anhydrous conditions (unless using a specific aqueous solvent system).
Frequently Asked Questions (FAQs)
Q: Can I use a different halogen in my α-haloketone, for example, 2-chloroacetophenone?
A: Yes, α-chloroketones can be used. However, the reactivity of α-haloketones in the S_N2 reaction with the thioamide follows the order I > Br > Cl. Therefore, using 2-chloroacetophenone will likely require longer reaction times or higher temperatures to achieve a comparable yield to 2-bromoacetophenone.[5]
Q: Is a catalyst necessary for this reaction?
A: The traditional Hantzsch synthesis does not require a catalyst.[3][4] However, for challenging substrates or to improve reaction times and yields, various catalysts have been explored, including silica-supported tungstosilisic acid and citric acid.[7][10] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times.[11]
Q: How can I confirm the identity and purity of my final product?
A: Standard analytical techniques should be used to characterize the final product:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the this compound.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
TLC: A single spot on the TLC plate suggests a pure compound.
Visualizing the Process
Hantzsch Thiazole Synthesis Mechanism
The following diagram illustrates the step-by-step mechanism of the Hantzsch thiazole synthesis.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose the cause of low yields.
Caption: A step-by-step workflow for troubleshooting low yields.
Optimizing Reaction Parameters
The following table summarizes key reaction parameters and their potential impact on the synthesis of this compound.
| Parameter | Standard Condition | Potential Optimization | Expected Outcome of Optimization |
| Solvent | Ethanol or Methanol | Isopropanol, Ethanol/Water mixture | Increased reaction rate for sluggish substrates; improved yield in some cases.[7] |
| Temperature | Reflux (approx. 78 °C in Ethanol) | Higher temperature (if using a higher boiling point solvent) | Increased reaction rate. |
| Reaction Time | 2-4 hours | Monitor by TLC until starting material is consumed | Avoids degradation of product from prolonged heating. |
| Base in Work-up | Saturated NaHCO₃ | 5% Na₂CO₃ | Ensures complete neutralization and precipitation of the product.[3] |
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- YouTube. Synthesis of Thiazoles.
- MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- National Institutes of Health. Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives.
- National Institutes of Health. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- ResearchGate. Optimization of reaction conditions for the preparation of 2-amino-4-phenylthiazole.
- MDPI. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents.
- ResearchGate. Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening.
- National Institutes of Health. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
- National Institutes of Health. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety.
- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
- Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of.
- International Journal of Pharmacy and Technology. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
- International Journal of Research in Pharmacy and Science. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole.
Sources
- 1. Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. synarchive.com [synarchive.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Phenylthiazole by Column Chromatography
This guide serves as a technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 5-phenylthiazole and related heterocyclic compounds. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying principles of chromatographic separation for this specific class of molecules.
I. Foundational Principles: Understanding the Molecule and the Method
This compound is a heterocyclic aromatic compound with moderate polarity.[1] Its structure, featuring a phenyl ring and a thiazole nucleus, dictates its interaction with both the stationary and mobile phases in column chromatography. The nitrogen and sulfur heteroatoms in the thiazole ring can engage in specific interactions, particularly with acidic sites on silica gel, which is a crucial factor to consider during method development.
II. Troubleshooting Guide: A Problem-and-Solution Framework
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Question 1: I'm observing significant peak tailing and streaking of my this compound on the TLC plate and during the column run. What is the likely cause and how can I fix it?
Answer:
Peak tailing is a frequent issue when purifying nitrogen-containing heterocyclic compounds like this compound on standard silica gel.
-
Underlying Cause: The primary reason is the interaction between the basic nitrogen atom in the thiazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, interaction slows down a portion of the analyte molecules, causing them to elute gradually and resulting in a tailed peak.
-
Solution 1: Neutralize the Stationary Phase. The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica gel.
-
Recommended Modifier: Add 0.1-1% triethylamine (TEA) or a few drops of ammonia solution to your eluent system.[2]
-
Protocol: Before running the column, it's good practice to pre-treat the silica gel by flushing it with the modified mobile phase.
-
-
Solution 2: Consider an Alternative Stationary Phase. If tailing persists, especially if you suspect your compound is degrading, switching to a different stationary phase is a viable option.
Question 2: My this compound is not eluting from the column, even after I've flushed with a highly polar solvent system. What should I do?
Answer:
This issue typically points to two main possibilities: very strong adsorption to the stationary phase or on-column decomposition.
-
Possible Cause 1: Irreversible Adsorption or Decomposition. The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[4]
-
Troubleshooting Step: Before committing to a large-scale column, perform a stability test. Spot your crude this compound on a TLC plate, let it sit exposed to the silica for an hour, and then develop it. If you observe new spots or smearing that wasn't present initially, your compound is likely unstable on silica.[2][4]
-
Solution: In this case, you must switch to a more inert stationary phase like neutral alumina or consider alternative purification methods such as crystallization.
-
-
Possible Cause 2: Inappropriate Solvent System. It's possible the chosen mobile phase is simply not strong enough to elute the compound.
-
Solution: A gradient elution is highly recommended. Start with a non-polar solvent system and gradually increase the polarity. For instance, you can begin with 100% hexanes and gradually introduce ethyl acetate, and then perhaps a small percentage of methanol if the compound is still retained. A typical gradient might be from 100% Hexane to a mixture of Hexane/Ethyl Acetate, and further to Dichloromethane/Methanol for very polar compounds.[2][5]
-
Question 3: I'm getting poor separation between this compound and a closely related impurity. How can I improve the resolution?
Answer:
Achieving good resolution between structurally similar compounds requires careful optimization of the mobile phase.
-
Underlying Principle: The goal is to find a solvent system that maximizes the difference in affinity (selectivity) between your target compound and the impurity for the stationary phase.
-
Solution 1: Systematic TLC Analysis. Before running the column, test a variety of solvent systems with different polarities and compositions on a TLC plate.[2] A good starting point is a hexane/ethyl acetate system. If that doesn't provide adequate separation, try systems with different solvent properties, such as dichloromethane/methanol or toluene/acetone.
-
Solution 2: Isocratic vs. Gradient Elution.
-
For simple separations with well-spaced spots on the TLC, an isocratic elution (using a single solvent mixture) can be sufficient.
-
For more complex mixtures or when impurities are close to the product, a shallow gradient elution is often more effective. A shallow gradient increases the solvent strength slowly, allowing more time for the compounds to interact with the stationary phase and improving separation.[6]
-
-
The PRISMA Model for Optimization: For very challenging separations, a systematic approach like the PRISMA model can be employed for mobile phase optimization, which involves testing solvents from different selectivity groups.[7][8]
Question 4: I'm concerned about overloading the column. How much crude this compound can I load?
Answer:
Column overloading is a common cause of poor separation.
-
General Guideline: A good rule of thumb for sample loading is 1-5% of the mass of the stationary phase.[2] For example, on a column packed with 100 grams of silica gel, you would typically load 1 to 5 grams of crude material.
-
Impact of Separation Factor: The amount you can load also depends on the difficulty of the separation. If the TLC shows a large separation between your product and impurities, you may be able to load closer to the 5% mark. For difficult separations, it is better to load less (around 1%) to ensure good resolution.
-
Loading Technique: Always dissolve the crude material in the minimum amount of solvent.[9] If the crude product has poor solubility in the mobile phase, a "dry loading" technique is recommended.[9]
-
Dry Loading Protocol: Dissolve your sample in a suitable solvent, add a small amount of silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your column.[9]
-
III. Experimental Workflow and Data
A successful purification relies on a systematic approach, from initial analysis to the final collection of pure fractions.
Workflow Diagram
Caption: A typical workflow for the purification of this compound.
Recommended Starting Conditions
The following table provides a good starting point for developing a purification method for this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Triethylamine | A versatile solvent system. The triethylamine is crucial to prevent peak tailing.[2] |
| TLC Target Rf | 0.2 - 0.3 | Provides a good balance between resolution and elution time. |
| Sample Loading | 1-2% of silica gel mass | A conservative loading for potentially challenging separations of heterocyclic compounds.[2] |
| Elution Mode | Isocratic or shallow gradient | Start with isocratic; switch to a shallow gradient for complex mixtures.[6] |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use dichloromethane (DCM) in my mobile phase?
A1: Yes, DCM is a solvent of intermediate polarity and can be very useful. A common solvent system is DCM/Methanol, especially for eluting more polar compounds. However, be aware that DCM is more acidic than other solvents and can sometimes cause issues with sensitive compounds.
Q2: My compound is a solid. What is the best way to load it onto the column?
A2: If your solid compound is soluble in the mobile phase, dissolve it in the minimum amount of eluent and load it directly. If it is not very soluble, the dry loading method is superior as it ensures a narrow starting band and better separation.[9]
Q3: How do I know if my collected fractions are pure?
A3: The most common method is to analyze the collected fractions by TLC. Spot a small amount from each fraction (or every few fractions) on a TLC plate, develop it, and visualize the spots. Combine the fractions that show only a single spot corresponding to your product. For confirmation, pooled fractions should be analyzed by more rigorous methods like NMR or LC-MS.
Q4: What if this compound is one of several products from a reaction?
A4: In this case, a gradient elution is almost always necessary. Start with a non-polar mobile phase to elute non-polar byproducts. Then, gradually increase the polarity of the mobile phase to elute your this compound, followed by any more polar byproducts.[6]
Q5: Are there any alternatives to column chromatography for purifying this compound?
A5: Yes. If the crude product is relatively pure (>90%) and solid, recrystallization can be a very effective and scalable purification method. If you are dealing with very small quantities (<50 mg), preparative TLC or a pipette column can be used.[4]
V. References
-
This compound-2,4-diamine - Solubility of Things. Available from:
-
New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines - ResearchGate. Available from:
-
New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines | Semantic Scholar. Available from:
-
Overcoming challenges in the purification of heterocyclic compounds - Benchchem. Available from:
-
New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines - ResearchGate. Available from:
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available from:
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from:
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available from:
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available from:
-
This compound | C9H7NS | CID 595209 - PubChem. Available from:
-
Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies. Available from:
Sources
- 1. This compound | C9H7NS | CID 595209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines | Semantic Scholar [semanticscholar.org]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
common side reactions in the synthesis of 5-phenylthiazole derivatives
Welcome to the technical support center for the synthesis of 5-phenylthiazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively working with these valuable heterocyclic scaffolds. Instead of a generic overview, we will directly address the common challenges, side reactions, and purification hurdles encountered in the lab through a practical, question-and-answer format. Our goal is to provide you with not just solutions, but also the underlying chemical principles to empower your synthetic strategies.
Section 1: The Hantzsch Synthesis - The Workhorse Reaction and Its Pitfalls
The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely used method for constructing the thiazole ring.[1] It involves the condensation of an α-haloketone with a thioamide.[2][3] For this compound derivatives, this typically involves a phenacyl halide (e.g., 2-bromoacetophenone) and a suitable thioamide. While robust, this reaction is not without its complexities.
Core Reaction Pathway
The accepted mechanism proceeds through an initial S-alkylation of the thioamide sulfur on the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][4]
Caption: Generalized mechanism of the Hantzsch thiazole synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the synthesis and purification of this compound derivatives.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has stalled, and I'm getting a low yield of my this compound. What are the common causes?
A: Low yields can stem from several factors related to starting material quality, reaction conditions, and competing pathways.
-
Poor Quality of α-Haloketone: α-Haloketones, particularly phenacyl bromides, are lachrymators and can decompose upon storage, releasing HBr and leading to self-condensation or polymerization. Always use freshly prepared or purified α-haloketone for best results.
-
Incorrect Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (1.1 to 1.2 equivalents) of the thioamide can sometimes drive the reaction to completion, especially if the thioamide is volatile or prone to decomposition.[2]
-
Insufficient Heat or Reaction Time: The Hantzsch synthesis often requires heating (reflux in solvents like ethanol or methanol) to overcome the activation energy for both the cyclization and dehydration steps.[2] If TLC analysis shows unreacted starting materials, consider increasing the reaction time or temperature.
-
Inappropriate Solvent: Ethanol and methanol are the most common solvents as they effectively dissolve the starting materials and facilitate the reaction.[2] Using aprotic solvents may slow down the proton transfer steps involved in the mechanism. For less reactive substrates, higher boiling point solvents like isopropanol or DMF can be used, but this may also increase the rate of side reactions.
Q: I see a complex mixture of spots on my TLC plate, none of which correspond to my starting materials or product. What could be happening?
A: This often points to decomposition or significant side reactions. A primary suspect is the self-condensation of the α-haloketone . Under basic conditions (e.g., if using an amine base or carbonate) or prolonged heating, phenacyl halides can undergo self-condensation to form furan or pyrazine derivatives, complicating the reaction mixture significantly.
Troubleshooting Protocol: Optimizing a Stalled Reaction
-
Verify Starting Materials: Check the purity of your α-haloketone by NMR or melting point. If it's old, consider recrystallizing it from a suitable solvent like hexane or ethanol.
-
Monitor by TLC: Run the reaction and monitor its progress every 30-60 minutes using thin-layer chromatography. A good mobile phase for these compounds is often a mixture of ethyl acetate and hexane (e.g., 30:70).
-
Optimize Temperature: Start the reaction at a moderate temperature (e.g., 60 °C in ethanol) and only increase to reflux if the reaction is sluggish.
-
Consider an Acid Scavenger: If your thioamide is an acid salt (e.g., thiourea hydrochloride), a mild, non-nucleophilic base like sodium bicarbonate or sodium acetate may be required to free the nucleophilic form. However, strong bases should be avoided.
Issue 2: Formation of Isomeric Byproducts
Q: I used an N-substituted thioamide and obtained a mixture of two products that are very difficult to separate. What is the likely side product?
A: When using an N-monosubstituted thioamide, you can face a significant issue with regioselectivity . The desired product is typically a 2-(N-substituted amino)thiazole. However, under certain conditions, particularly acidic ones, the reaction can yield the isomeric 3-substituted 2-imino-2,3-dihydrothiazole .[5]
These isomers are often difficult to distinguish by mass spectrometry alone and can have very similar polarities, making chromatographic separation challenging.
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Peak Overlap in ¹H NMR Spectra of Substituted 5-Phenylthiazoles
Welcome to the Technical Support Center for NMR analysis of substituted 5-phenylthiazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with ¹H NMR spectral interpretation, specifically the common issue of peak overlap in the aromatic region. Here, we provide in-depth troubleshooting strategies and frequently asked questions to help you obtain clear, interpretable spectra for confident structural elucidation.
Troubleshooting Guide: Resolving Ambiguous Aromatic Signals
This section addresses specific experimental hurdles in a question-and-answer format, offering step-by-step guidance.
Question 1: My aromatic protons on the phenyl and thiazole rings are clustered into an uninterpretable multiplet. How can I resolve these overlapping signals?
This is a frequent challenge due to the similar electronic environments of the protons on both aromatic rings. Here’s a systematic approach to tackle this issue:
Step 1: Optimize the 1D ¹H NMR Experiment
Before resorting to more complex experiments, simple adjustments to your standard 1D ¹H NMR acquisition can sometimes provide sufficient resolution.
-
Try a Different Solvent: The chemical shifts of protons can be significantly influenced by the solvent.[1][2][3][4][5] Aromatic solvents like benzene-d₆ or toluene-d₈ often induce different chemical shifts compared to chloroform-d or DMSO-d₆ due to anisotropic effects.[6] This can sometimes be enough to separate overlapping signals.[1] For instance, protons on molecules with exchangeable protons (like -OH or -NH) will often appear as broad peaks and their chemical shifts can vary depending on the solvent used.[7][8]
-
Increase the Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, potentially resolving the overlap.
Step 2: Employ 2D NMR Techniques
If optimizing the 1D experiment is insufficient, two-dimensional (2D) NMR is a powerful tool for resolving overlapping signals and establishing connectivity.[9][10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will help you trace the connectivity within the phenyl ring (ortho, meta, and para couplings) and potentially identify the thiazole proton if it couples to any other protons.
-
TOCSY (Total Correlation Spectroscopy): TOCSY is useful for identifying entire spin systems.[10] All protons within a coupled network will show cross-peaks. This can help to differentiate the signals of the entire phenyl ring from the isolated thiazole proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[9][11][12] Since the ¹³C spectrum is generally better dispersed, HSQC can effectively separate overlapping proton signals by spreading them out in the carbon dimension.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds.[11][13] This is invaluable for connecting the phenyl and thiazole rings, as you can observe correlations from the thiazole proton to carbons on the phenyl ring and vice-versa.
Question 2: I've run a COSY, but I'm still unsure which set of correlated signals belongs to the phenyl ring and which, if any, to the thiazole ring.
This is a common follow-up problem. Here’s how to proceed with definitive assignments:
Step 1: Utilize Long-Range Couplings with HMBC
As mentioned, the HMBC experiment is key. Look for correlations between the proton on the thiazole ring and the carbon of the phenyl ring it is attached to (the ipso-carbon). You should also see correlations from the ortho protons of the phenyl ring to the carbons of the thiazole ring.
Step 2: Employ NOESY (Nuclear Overhauser Effect Spectroscopy)
NOESY identifies protons that are close in space, regardless of whether they are coupled through bonds. This can be particularly useful for confirming the connectivity between the two rings. You would expect to see a cross-peak between the thiazole proton and the ortho protons of the phenyl ring.
Question 3: My compound is chiral, and I'm seeing overlapping signals from both enantiomers. How can I resolve these?
For chiral molecules, resolving the signals of enantiomers in an achiral solvent is impossible as they are magnetically equivalent. Here are two common strategies:
-
Use a Chiral Shift Reagent: Lanthanide-based chiral shift reagents can be added to your NMR sample.[14][15] These reagents form diastereomeric complexes with your enantiomers, which are no longer magnetically equivalent and will have different chemical shifts.[15] Europium and samarium complexes are commonly used for this purpose.[16]
-
Use a Chiral Solvating Agent: Similar to shift reagents, chiral solvating agents create a chiral environment that induces chemical shift differences between enantiomers.[17]
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals from the 5-phenyl and thiazole rings often overlap?
The chemical shifts of aromatic protons are primarily determined by the local electronic environment. In 5-phenylthiazoles, both the phenyl and thiazole rings are aromatic systems. The electron-withdrawing nature of the thiazole ring and the potential for electronic effects from substituents on the phenyl ring can lead to the protons on both rings resonating in a similar region of the spectrum, typically between 7 and 8.5 ppm.[18][19][20]
Q2: What are the typical ¹H NMR chemical shift ranges for protons on a substituted 5-phenylthiazole?
While the exact chemical shifts are highly dependent on the specific substituents, a general guide is as follows:
| Proton Position | Typical Chemical Shift (ppm) | Notes |
| Thiazole H-2 | 8.5 - 9.5 | Generally the most downfield proton due to the influence of two adjacent heteroatoms. |
| Thiazole H-4 | 7.0 - 8.0 | |
| Phenyl (ortho) | 7.5 - 8.5 | Influenced by the proximity to the thiazole ring and any ortho substituents. |
| Phenyl (meta) | 7.2 - 7.8 | |
| Phenyl (para) | 7.2 - 7.8 |
Note: These are approximate ranges and can vary significantly with different substitution patterns.
Q3: How do electron-donating and electron-withdrawing substituents on the phenyl ring affect the ¹H NMR spectrum?
-
Electron-Donating Groups (EDGs) like -OCH₃, -NH₂, or alkyl groups increase the electron density on the phenyl ring, causing the ortho and para protons to be shielded and shift to a higher field (lower ppm values).[21]
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -C(O)R decrease the electron density on the phenyl ring, leading to deshielding of the ortho and para protons and a shift to a lower field (higher ppm values).[18]
Experimental Workflows and Data Presentation
To aid in your experimental design and data interpretation, we provide the following resources.
Decision Tree for Resolving Peak Overlap
Caption: A decision tree for systematically resolving overlapping aromatic signals.
Step-by-Step Protocol for a 2D HSQC Experiment
-
Sample Preparation: Prepare your sample of the substituted this compound in a suitable deuterated solvent at an appropriate concentration.
-
1D ¹H and ¹³C Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths for both nuclei.
-
HSQC Setup:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsp on Bruker instruments).
-
Set the spectral widths (SW) for both the ¹H (F2) and ¹³C (F1) dimensions based on your 1D spectra.
-
Set the transmitter frequency offsets (O1P for ¹H and O2P for ¹³C) to the center of the respective spectral regions of interest.
-
Use a sufficient number of scans (NS) and dummy scans (DS) to achieve an adequate signal-to-noise ratio.
-
Set the number of increments in the F1 dimension (typically 256 to 512).
-
-
Acquisition: Start the acquisition.
-
Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a Fourier transform in both dimensions.
-
Phase correct the spectrum.
-
Calibrate the chemical shift axes.
-
-
Analysis: Analyze the resulting 2D spectrum to identify one-bond correlations between protons and carbons.[22]
References
- NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magn Reson Chem. 2012 Jul;50(7):515-22.
- Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
- Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)meth. Arkivoc. 2018; 2018(3): 240-256.
- A 2D Solid-State NMR Experiment To Resolve Overlapping Aromatic Resonances of Thiophene-Based Nematogens. J Am Chem Soc. 2008;130(33):10852-3.
- A 2D Solid-State NMR Experiment to Resolve Overlapping Aromatic Resonances of Thiophene-Based Nematogens. J Am Chem Soc. 2008 Aug 20;130(33):10852-3.
- ¹H NMR spectrum of the thiazole derivative B. ResearchGate.
- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. J Org Chem. 2019;84(15):9458-9465.
- Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules. 2024 Mar 27;29(7):1491.
- Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate.
- Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry. 1991;1991(10):1447-1452.
- "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. J. Chem. Educ. 1985, 62, 9, 814.
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. UNN.
- 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. ResearchGate.
- NMR methods for the analysis of mixtures. Chem. Commun. 2022, 59, 11-27.
- Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. J. Chem. Soc., Perkin Trans. 2. 1999, 219-226.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. 2020.
- 1 H NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a). ResearchGate.
- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. 2021.
- NMR Chemical Shift Values Table. Chemistry Steps.
- 1H NMR chemical shift ppm table. California State Polytechnic University, Pomona.
- Investigation of potent anti-mycobacterium tuberculosis agents derived. Drug Design, Development and Therapy. 2024.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. ChemEdX.
- Chirality Sensing of N-Heterocycles via 19F NMR. Molecules. 2022;27(19):6619.
- Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules. 2021;26(11):3197.
- Interpreting. OpenOChem Learn.
- Leveraging the HMBC to Facilitate Metabolite Identification. Anal Chem. 2022;94(45):15598-15605.
- The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.
- 23.1: NMR Shift Reagents. Chemistry LibreTexts. 2024.
- Guide to Solving NMR Questions. The OChem Whisperer. 2012.
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics. 2014;15:405.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. thieme-connect.de [thieme-connect.de]
- 4. unn.edu.ng [unn.edu.ng]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acdlabs.com [acdlabs.com]
- 8. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. NMR methods for the analysis of mixtures - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05053F [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bionmr.unl.edu [bionmr.unl.edu]
- 14. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. Interpreting | OpenOChem Learn [learn.openochem.org]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. acdlabs.com [acdlabs.com]
Technical Support Center: Strategies for Solubilizing 5-Phenylthiazole in Biological Assays
Welcome to the technical support center for handling 5-phenylthiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this common and valuable chemical scaffold. Given its prevalence in screening libraries, overcoming solubility hurdles is often the first critical step toward obtaining reliable biological data.
This document provides in-depth, field-proven insights and step-by-step protocols to address the poor aqueous solubility of this compound, ensuring the integrity and reproducibility of your biological assays.
Section 1: Understanding the Challenge - Physicochemical Profile of this compound
The core structure of this compound, featuring a planar aromatic phenyl ring attached to a thiazole heterocycle, is inherently hydrophobic. This lipophilicity is a primary driver of its poor solubility in aqueous media, which is the standard environment for most biological assays. Molecules with high lipophilicity tend to self-aggregate in water-based buffers, leading to precipitation and inaccurate concentration measurements.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₇NS | [2] |
| Molecular Weight | 161.23 g/mol | [2] |
| Appearance | Solid at room temperature | [3] |
| Predicted LogP | ~2.6 - 2.9 | [2][4] |
| General Solubility | Low in aqueous solutions; soluble in organic solvents like DMSO and ethanol. | [3][5] |
LogP (octanol-water partition coefficient) is a measure of lipophilicity; values greater than 2 indicate significant hydrophobicity.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why does my this compound, which dissolves perfectly in DMSO, precipitate when I add it to my aqueous assay buffer?
This is the most common issue researchers face and is known as precipitation upon dilution .[6] The causality is straightforward:
-
High Solubility in DMSO: this compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) because the solvent can effectively solvate the hydrophobic molecule.[7]
-
Drastic Polarity Shift: When you introduce this DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media), you dramatically increase the polarity of the overall solution.
-
Exceeding the Aqueous Solubility Limit: The surrounding water molecules cannot maintain the hydrophobic compound in solution. The DMSO concentration becomes too low to act as an effective co-solvent, causing the this compound to "crash out" or precipitate.[7][8]
Q2: What is the recommended starting solvent for preparing a high-concentration stock solution?
For hydrophobic compounds like this compound, 100% DMSO is the industry-standard starting solvent for creating stock solutions.[6] Other potential solvents include Dimethylformamide (DMF) or ethanol. However, DMSO is generally preferred for its high solubilizing power for a wide range of compounds found in screening libraries.[9]
Expert Tip: Before preparing a large-volume stock, always test the solubility of a small amount of your compound first. Some compounds can degrade or precipitate even in DMSO over time, especially if the DMSO has absorbed water.[1][10]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?
This is a critical parameter that is highly dependent on the specific cell line and the duration of the assay. As a general and conservative guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[7] However, some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[7]
Trustworthiness Check: You must perform a DMSO tolerance control experiment for your specific cell line and assay conditions. This involves running your assay with increasing concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1.0%) in the absence of your compound to determine the highest concentration that does not affect the assay readout (e.g., cell viability, enzyme activity).
Q4: Can I use gentle heating to help dissolve the compound?
Yes, gentle heating (e.g., to 37°C) can be a useful technique to aid initial dissolution in the stock solvent or to help redissolve any precipitate in the final assay medium.[8] However, this must be done with caution.
Causality and Caveats:
-
Mechanism: Increasing the temperature increases the kinetic energy of the system, which can help overcome the intermolecular forces holding the crystal lattice together, thus improving solubility.[3]
-
Risk of Degradation: Be aware of the thermal stability of your specific this compound derivative. Prolonged heating can lead to compound degradation.
-
Precipitation on Cooling: The compound may precipitate again as the solution cools to the assay temperature (e.g., room temperature or 37°C). Therefore, this is often a temporary fix and should be combined with other solubility enhancement methods.
Section 3: Troubleshooting & Step-by-Step Guides
This section provides a systematic approach to resolving solubility issues. Use the workflow diagram below to guide your experimental decisions.
Caption: Troubleshooting workflow for this compound solubility.
Guide 1: Optimizing Co-Solvency and Dilution Technique
Before exploring more complex additives, ensure your dilution technique is not the cause of precipitation. The goal is to avoid creating localized, high-concentration zones of your compound in the aqueous buffer.
Experimental Protocol: Serial Dilution to Minimize Precipitation
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Create Intermediate Dilutions: Instead of a single large dilution, perform one or two intermediate serial dilutions in 100% DMSO. For example, to get a final assay concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), first dilute 1:10 in DMSO (to 1 mM), then 1:10 again in DMSO (to 100 µM).
-
Final Dilution into Buffer (The Critical Step):
-
Aliquot the final volume of aqueous assay buffer into your tube or plate well.
-
Place the tube on a vortexer at a medium speed or continuously pipette mix the solution.
-
Add the final DMSO stock (e.g., the 100 µM stock) slowly and dropwise into the vortexing/mixing buffer. This rapid dispersion is key to preventing precipitation.
-
-
Visual Inspection: After addition, visually inspect the solution for any signs of cloudiness or precipitate. If it remains clear, you can proceed with your assay.
-
Self-Validation: Always include a vehicle control containing the final concentration of DMSO in your assay to ensure the solvent itself does not interfere with the biological readout.
Guide 2: Utilizing pH Modification
The thiazole ring contains a nitrogen atom that can be protonated, and many this compound derivatives contain other ionizable groups (amines, carboxylic acids). Adjusting the pH of the buffer can ionize the compound, creating a charged species that is often significantly more water-soluble than the neutral form.[11][12]
Causality: The solubility of weakly basic or acidic compounds is pH-dependent. For a weakly basic compound (like one with an amine group), lowering the pH below its pKa will protonate it, increasing solubility. For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, also increasing solubility.[13]
Experimental Protocol: pH-Solubility Profile
-
Prepare a Range of Buffers: Prepare a set of biologically compatible buffers covering a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common buffers include MES (pH 5.5-6.7), PIPES (pH 6.1-7.5), HEPES (pH 6.8-8.2), and Tris (pH 7.5-9.0).
-
Add Compound: Add a small, consistent amount of your this compound DMSO stock to each buffer to achieve your desired final concentration.
-
Equilibrate: Gently mix the solutions and allow them to equilibrate for 30-60 minutes at the assay temperature.
-
Assess Solubility: Visually inspect each tube for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV.
-
Select Optimal pH: Choose the pH that provides the best solubility without compromising the stability or activity of your target protein or cells.
-
Self-Validation: Ensure the selected pH is compatible with your assay system. Drastic pH changes can denature proteins or harm cells. Run a control at the new pH without the compound to confirm assay integrity.
Guide 3: Employing Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate hydrophobic molecules, like this compound, forming a water-soluble "inclusion complex."[][16] This is an extremely effective method for improving the solubility of aromatic compounds.[17]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Comparison of Common Cyclodextrins
| Cyclodextrin Type | Cavity Size | Best For | Key Considerations |
| α-Cyclodextrin | Small | Low-molecular-weight aromatics | Less common for drug delivery.[] |
| β-Cyclodextrin (β-CD) | Medium | Aromatic rings (good fit for phenyl groups) | Lowest water solubility of the native CDs; can precipitate.[][16] |
| HP-β-CD | Medium | General purpose, wide range of drugs | High aqueous solubility, low toxicity. Often the best starting point.[14] |
| SBE-β-CD | Medium | Ionizable compounds | High aqueous solubility; negatively charged.[] |
Experimental Protocol: Preparing a Cyclodextrin Complex
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent and widely used starting point due to its high water solubility and safety profile.[18]
-
Prepare CD Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your assay buffer. Gentle warming may be required to fully dissolve it.
-
Method A (Direct Dissolution):
-
Add the solid this compound powder directly to the HP-β-CD solution.
-
Vortex or sonicate the mixture vigorously for an extended period (30 minutes to several hours) to facilitate the formation of the inclusion complex.
-
-
Method B (Solvent Evaporation - for higher loading):
-
Dissolve the this compound in a minimal amount of a volatile organic solvent (e.g., ethanol or methanol).
-
Add this solution to the aqueous HP-β-CD solution while stirring.
-
Remove the organic solvent under a stream of nitrogen or by using a rotary evaporator. The result should be a clear aqueous solution of the complex.
-
-
Filter and Quantify: Filter the final solution through a 0.22 µm filter to remove any undissolved compound. It is highly recommended to determine the actual concentration of the solubilized compound via HPLC-UV or a similar method.
-
Self-Validation: Run a parallel control with just the HP-β-CD solution at the same concentration to ensure it does not interfere with your assay.
Guide 4: Using Surfactants (Detergents)
Surfactants are amphipathic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC) , form spherical structures called micelles. The hydrophobic tails of the surfactant molecules form a core that can solubilize this compound, while the hydrophilic heads face the aqueous environment.[19][20]
Key Considerations:
-
Use Non-ionic or Zwitterionic Surfactants: For most biological assays, especially those involving proteins, use mild, non-denaturing detergents like Tween-20, Tween-80, or Triton X-100 to avoid disrupting protein structure.[20][21]
-
Work Above the CMC: Surfactants only solubilize compounds effectively at concentrations above their CMC.[22]
-
Assay Interference: Surfactants can interfere with some assays, particularly those involving protein-protein interactions or membrane dynamics. Always run a vehicle control.
Experimental Protocol: Surfactant-Based Solubilization
-
Select a Surfactant: Tween-80 is a common and effective choice for initial testing.
-
Prepare Surfactant-Containing Buffer: Prepare your assay buffer containing the chosen surfactant at a concentration 5-10 times its CMC. (e.g., CMC of Tween-80 is ~0.012 mM, so use a concentration of ~0.1 mM or ~0.013% w/v).
-
Prepare Compound Stock: Create a concentrated stock of this compound in DMSO as usual.
-
Dilute into Surfactant Buffer: Using the optimized vortex-addition method from Guide 1, dilute the DMSO stock into the surfactant-containing buffer. The pre-formed micelles will readily incorporate the hydrophobic compound as it is introduced.
-
Self-Validation: Run two controls: (1) a buffer-only control, and (2) a buffer + surfactant control. This will allow you to distinguish the effect of your compound from any effect of the surfactant itself.
Section 4: Summary of Strategies
| Method | Mechanism | Pros | Cons | Best For... |
| Co-Solvency (e.g., DMSO) | Reduces solution polarity.[23] | Simple, fast, well-understood. | Precipitation on dilution; cellular toxicity at >0.5%.[7] | Quick initial screening when low final concentrations are needed. |
| pH Modification | Ionizes the compound to increase water affinity.[11] | Highly effective for ionizable compounds; simple buffer change. | Only works for compounds with appropriate pKa; can affect protein/cell health.[12] | Compounds with acidic or basic functional groups. |
| Cyclodextrins | Encapsulates the hydrophobic molecule in a soluble complex.[14] | Very effective, low toxicity (especially derivatives), protects compound from degradation. | Can be more complex to prepare; may have lower loading capacity.[16] | Aromatic, hydrophobic compounds in sensitive cell-based or protein assays. |
| Surfactants | Sequesters the compound within micelles. | High solubilizing capacity. | Must be used above CMC; potential for assay interference (protein denaturation).[20] | In vitro biochemical assays where protein structure is less sensitive. |
References
- Vertex AI Search. (n.d.). This compound-2,4-diamine - Solubility of Things.
- BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
- Jana, S., & Ali, J. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Kumar, L., & Verma, S. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PubChem. (n.d.). This compound.
- Calbiochem. (n.d.). Detergents.
- DeLuca, B. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Mircioiu, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Gidwani, B., & Vyas, A. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central.
- K-M., K., & Holmberg, K. (2015). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PubMed Central.
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
- Mondstar. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?
- Cayman Chemical. (n.d.). 2-amino-5-methyl-4-phenyl Thiazole.
- Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- The Biochem Belle. (2023). Choosing and using detergents in biochemistry. YouTube.
- G-Biosciences. (2013). Uncovering the Role of Detergents in Protein Solubilization.
- Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- Pardhi, V. P., et al. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central.
- ECHEMI. (n.d.). 5-phenylthiazol-2-amine.
- Al-Ghananeem, A. M., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central.
- BenchChem. (2025). Overcoming poor solubility of 2-Amino-5-bromo-4-t-butylthiazole in assays.
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H7NS | CID 595209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. echemi.com [echemi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. ajptonline.com [ajptonline.com]
- 12. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijmsdr.org [ijmsdr.org]
Technical Support Center: Scale-Up Synthesis of 5-Phenylthiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 5-phenylthiazole. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to larger-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols grounded in established chemical principles.
Introduction to this compound Synthesis
This compound is a valuable heterocyclic scaffold found in numerous biologically active compounds and pharmaceutical agents.[1][2][3] Its synthesis is most commonly achieved via the Hantzsch thiazole synthesis , a robust condensation reaction between an α-haloketone and a thioamide.[4][5] While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction control, impurity profiles, and product isolation.[6] This guide provides practical, field-proven insights to overcome these hurdles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the scale-up of this compound synthesis.
Category 1: Reaction Performance & Yield
Question 1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?
This is a classic scale-up problem rooted in changes to physical parameters that are non-linear with volume.
-
Potential Cause 1: Inefficient Heat Transfer. The Hantzsch synthesis is often exothermic.[6] A small flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a large reactor, this ratio decreases dramatically. The inability to remove heat effectively can lead to "hot spots," localized areas of high temperature that accelerate side reactions and degrade both starting materials and the desired product.[6]
-
Solution:
-
Controlled Reagent Addition: Instead of adding the α-haloketone (e.g., 2-bromoacetophenone) all at once, add it portion-wise or via a dosing pump over several hours. This controls the rate of the exothermic reaction.
-
Jacket Temperature Control: Ensure your reactor's cooling system is robust. You may need to set the jacket temperature significantly lower than the desired internal reaction temperature to compensate for the heat generated.
-
Process Modeling: For very large scales, consider a reaction calorimetry study (RC1) to accurately model the thermal output and design an appropriate cooling protocol.
-
-
Potential Cause 2: Poor Mixing and Mass Transfer. What is effectively mixed by a small magnetic stir bar will not be in a large vessel with a mechanical stirrer.[6] Inadequate mixing creates localized concentration gradients. Areas with high concentrations of reactants can favor byproduct formation, while areas with low concentrations will have a slower reaction rate.
-
Solution:
-
Stirrer Design: Use an appropriate agitator for your reactor geometry and reaction viscosity. A pitched-blade turbine or anchor stirrer may be necessary.
-
Stirring Speed: Determine the optimal stirring speed (RPM) during small-scale trials by visually inspecting for homogeneity. This can be translated to an equivalent tip speed for the larger reactor.
-
Baffles: Ensure the reactor is equipped with baffles to prevent vortex formation and promote top-to-bottom mixing.
-
Question 2: The reaction is sluggish and fails to go to completion, even with extended reaction times. Why?
-
Potential Cause 1: Reagent Purity & Stability. Impurities that were negligible at a 1g scale can become significant reaction inhibitors at a 1kg scale.[7] Thioformamide (or its precursors) can be unstable, and α-haloketones can degrade, releasing acid that may interfere with the reaction mechanism.
-
Solution:
-
Test Reagent Quality: Always run a small-scale test reaction with new batches of starting materials before committing to a large-scale run.
-
Purity Analysis: Use NMR or GC-MS to confirm the purity of your α-haloketone and thioamide source. Consider recrystallizing or distilling reagents if necessary.[7]
-
-
Potential Cause 2: Suboptimal Solvent or Temperature. The choice of solvent is critical for solubility and reaction rate.[7] While ethanol and methanol are common, their boiling points may not provide a high enough reaction temperature for less reactive substrates.
-
Solution:
-
Solvent Screening: If yields are low, consider higher-boiling point solvents like 1-butanol or using a solvent mixture.[8]
-
Temperature Optimization: Systematically study the effect of temperature. A 10-20 °C increase can significantly accelerate the reaction, but must be balanced against the risk of byproduct formation.
-
Caption: General workflow for scale-up synthesis.
References
- MDPI. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules. Available at: https://www.mdpi.com/1420-3049/23/2/433
- Hu, R., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10590483/
- BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem.
- BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions. Available at: https://www.benchchem.
- HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: https://hws-lab.de/from-flask-to-floor-overcoming-scale-up-challenges-in-pharmaceutical-synthesis/
- ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of 2-amino-4-phenylthiazole (5a).
- ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of 2-amino-4-phenylthiazole (5a) (a). Available at: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-preparation-of-2-amino-4-phenylthiazole-5a-a_tbl1_305882672
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: https://www.researchgate.net/figure/Reaction-mechanism-of-Hantzsch-thiazole-synthesis_fig3_335515285
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 5-ethyl-4-phenylthiazole. BenchChem. Available at: https://www.benchchem.
- Ding, M., et al. (2024). Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10818274/
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/hantzsch-thiazole-synthesis.shtm
- Wiley Online Library. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Journal of Heterocyclic Chemistry. Available at: https://onlinelibrary.wiley.com/doi/full/10.1002/jhet.4831
- Andreani, A., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3501130/
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: https://pubs.rsc.org/en/content/articlelanding/1987/p1/p100641
- ResearchGate. (n.d.). Synthesis 4-methyl-5-phenylthiazol-2-amine 61. ResearchGate. Available at: https://www.researchgate.net/figure/Synthesis-4-methyl-5-phenylthiazol-2-amine-61-CONCLUSION-Thiazole-have-a-unique_fig20_362678619
- Google Patents. (n.d.). 5-hydroxymethyl thiazole purification process with high purity and high yield. Google Patents. Available at: https://patents.google.
- El-Sayed, N. N. E., et al. (2021). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8303723/
- bepress. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological and Environmental Processes. Available at: https://www.bepress.com/bep/vol2/iss1/10/
Sources
- 1. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]
- 2. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
identifying and removing impurities from 5-phenylthiazole reactions
Welcome to the technical support center for 5-phenylthiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound and its derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity and purity of your final compound.
Introduction to this compound Synthesis and Impurity Challenges
This compound is a key heterocyclic scaffold present in numerous biologically active compounds and approved pharmaceuticals.[1] The most prevalent and versatile method for its synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2][3][4][5] While this reaction is generally high-yielding and straightforward, the formation of impurities can compromise the yield, purity, and biological activity of the final product.[3]
Impurities can arise from various sources, including contaminated starting materials, incomplete reactions, and competing side reactions. Effective identification and removal of these impurities are critical for obtaining a high-quality product suitable for downstream applications. This guide provides a systematic approach to troubleshooting common issues and implementing robust purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Hantzsch thiazole synthesis is the most widely used method. It involves the reaction of an α-haloketone, such as 2-bromoacetophenone, with a thioamide.[2][3][4] This method is favored for its generally high yields and the availability of starting materials.[3]
Q2: What are the primary sources of impurities in this compound synthesis?
A2: Impurities can originate from several sources:
-
Starting Materials: Purity of the α-haloketone and thioamide is crucial. Impurities in these reagents can carry through the reaction or cause side reactions.
-
Side Reactions: The reaction between the α-haloketone and thioamide can sometimes lead to the formation of byproducts.
-
Incomplete Reaction: Unreacted starting materials are common impurities if the reaction does not go to completion.
-
Degradation: The final product may degrade under harsh reaction or work-up conditions.
-
Residual Solvents: Solvents used in the reaction and purification steps can be retained in the final product.
Q3: Which analytical techniques are best for identifying impurities in my this compound product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a thorough impurity profile.[6]
-
Thin-Layer Chromatography (TLC): An excellent initial technique to quickly assess the purity of the crude product and monitor the progress of purification.[3][7][8]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying impurities with high resolution.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and any isolated impurities.[11][12] Comparing the obtained spectra with literature values or reference spectra can confirm the structure and identify impurities.[13][14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the product and can help identify certain types of impurities.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: The reaction is sluggish or incomplete, showing significant amounts of starting material on TLC.
-
Potential Cause:
-
Insufficient reaction temperature or time.
-
Low purity of starting materials.
-
Inappropriate solvent.
-
Presence of moisture if the reaction is sensitive to it.
-
-
Proposed Solution/Methodology:
-
Optimize Reaction Conditions: Increase the reaction temperature or extend the reaction time. Monitor the reaction progress by TLC until the starting material spot disappears or is significantly diminished. The Hantzsch synthesis is often performed at reflux in solvents like ethanol or methanol.[3][5]
-
Ensure Purity of Reactants: Purify the α-haloketone and thioamide before use. Recrystallization is a common method for purifying solid starting materials.
-
Solvent Selection: Ensure the chosen solvent is appropriate for the Hantzsch synthesis. Ethanol and methanol are commonly used.[3][11]
-
Anhydrous Conditions: If applicable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
-
Underlying Rationale: The rate of a chemical reaction is highly dependent on temperature and the concentration of reactants. Ensuring the purity of starting materials maximizes the concentration of the desired reactants and minimizes potential side reactions. The solvent plays a crucial role in solvating the reactants and facilitating the reaction.
Issue 2: The crude product shows multiple spots on the TLC plate.
-
Potential Cause:
-
Formation of byproducts.
-
Presence of unreacted starting materials.
-
Degradation of the product.
-
-
Proposed Solution/Methodology:
-
Analyze the TLC: Use a co-spot on the TLC plate with the starting materials to identify if any of the extra spots correspond to them.
-
Purification by Column Chromatography: This is the most effective method for separating multiple components in a mixture.[7][8][16][17] A typical stationary phase is silica gel, with an eluent system of hexane and ethyl acetate in varying ratios.[7][8]
-
Purification by Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for removing impurities.[18][19][20][21]
-
-
Underlying Rationale: Column chromatography separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. Recrystallization purifies a compound based on the difference in its solubility and the solubility of impurities in a particular solvent at different temperatures.[20][22]
Issue 3: The final product is an oil and does not crystallize.
-
Potential Cause:
-
The product may be inherently an oil at room temperature.
-
The presence of impurities is preventing crystallization.
-
-
Proposed Solution/Methodology:
-
Confirm the Product's Physical State: Check the literature for the expected physical state of your specific this compound derivative.
-
Purify by Column Chromatography: If impurities are suspected, purify the oil using column chromatography. The purified product may then crystallize upon removal of the solvent.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the meniscus of the solution.
-
Seeding: Add a small crystal of the pure compound (if available) to the solution.
-
Solvent Titration: Dissolve the oil in a good solvent and slowly add a poor solvent until the solution becomes cloudy, then warm until it becomes clear and allow to cool slowly.[19]
-
-
-
Underlying Rationale: Impurities can disrupt the crystal lattice formation, preventing a compound from crystallizing. Purification removes these disruptive molecules. Techniques to induce crystallization provide nucleation sites for crystal growth to begin.
Issue 4: The NMR spectrum of the final product shows unexpected peaks.
-
Potential Cause:
-
Presence of residual solvent from the reaction or purification.
-
Presence of unreacted starting materials or byproducts.
-
-
Proposed Solution/Methodology:
-
Identify Residual Solvents: Compare the chemical shifts of the unknown peaks with known NMR data for common laboratory solvents.[13][14][15]
-
Remove Residual Solvents: Dry the sample under high vacuum for an extended period. If the solvent is high-boiling (e.g., DMSO, DMF), it may require more rigorous purification like re-precipitation or another column chromatography step.
-
Identify Other Impurities: Compare the spectrum with the known spectra of the starting materials. If the impurities are byproducts, their structure may need to be elucidated using 2D NMR techniques or MS.
-
Repurification: If significant impurities are detected, repurify the product using column chromatography or recrystallization.
-
-
Underlying Rationale: NMR is a highly sensitive technique that can detect even trace amounts of impurities. Correctly identifying these impurities is the first step toward their removal.
Experimental Protocols
Protocol 1: Analytical Thin-Layer Chromatography (TLC) for Impurity Profiling
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for the crude product, starting materials, and a co-spot (crude product and starting materials spotted on top of each other).
-
Spot the Plate: Dissolve small amounts of your samples in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot each sample onto its designated mark on the pencil line.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).[3] Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under UV light.[7][8]
-
Analyze the Results: Compare the spots of the crude product to the starting materials. The number of spots in the crude product lane indicates the number of components.
Protocol 2: Flash Column Chromatography for Purification
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase (a non-polar solvent like hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elute the Column: Start eluting the column with the non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).[7][8]
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization of this compound
-
Choose a Solvent: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[20][22] Common solvents for recrystallizing thiazole derivatives include ethanol, ethanol/water mixtures, and hexane/ethyl acetate mixtures.[18][19]
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.[22]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[22]
-
Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
Data Presentation
Table 1: Common Solvent Systems for Purification of this compound Derivatives
| Technique | Stationary Phase | Common Mobile Phase/Solvent | Reference |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | [7][8][16] |
| Column Chromatography | Silica Gel | Dichloromethane/Methanol | [16] |
| Recrystallization | - | Ethanol | [18] |
| Recrystallization | - | Ethanol/Water | [22] |
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for Hantzsch synthesis of this compound.
Troubleshooting Logic for Impurity Identification
Caption: Decision tree for impurity identification and removal.
References
- A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole - Benchchem. (n.d.).
- Hantzsch Thiazole Synthesis - SynArchive. (n.d.).
- Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.).
- Identifying and characterizing impurities in 4-(2-Naphthyl)-1,2,3-thiadiazole synthesis - Benchchem. (n.d.).
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC - NIH. (n.d.).
- Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications. (2014, July 9).
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.).
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. (n.d.).
- Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. (n.d.).
- Electronic Supplementary Information Asymmetric thiazolo-thiazole derivative as solvatochromic, reversible and self-color recov - The Royal Society of Chemistry. (n.d.).
- Synthesis of 5-Heteroyl-4- Phenylthiazole - IOSR Journal. (n.d.).
- Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives - NIH. (2021, January 27).
- Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis - Semantic Scholar. (n.d.).
- 1 H-NMR Spectrum of (phenyl((5-phenylthiazol-2-yl)amino)methyl)naphthalen-2-ol (7a) - ResearchGate. (n.d.).
- An In-depth Technical Guide to the Synthesis and Characterization of 5-ethyl-4-phenylthiazole - Benchchem. (n.d.).
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023, May 2).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
- Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.).
- Investigation of potent anti-mycobacterium tuberculosis agents derived | DDDT. (2026, January 8).
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- RECRYSTALLIZATION - ResearchGate. (n.d.).
- (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate. (2022, June 15).
- Recrystallization Demonstrated by Mark Niemczyk, PhD - YouTube. (2010, September 2).
- NMR Chemical Shifts of Impurities - Sigma-Aldrich. (n.d.).
- 5-Phenylthiazol-2-amine - CymitQuimica. (n.d.).
- Thiazole synthesis - Organic Chemistry Portal. (n.d.).
- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC - PubMed Central. (n.d.).
- Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC - NIH. (2023, October 14).
- The synthesis of the 2-phenylthiazole derivatives (C1–8). - ResearchGate. (n.d.).
- Progress in the Synthesis of 5-Aminothiazole Derivatives | Request PDF - ResearchGate. (2025, August 7).
- Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus - Frontiers. (2021, November 18).
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (n.d.).
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC. (n.d.).
- CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield - Google Patents. (n.d.).
- GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC - NIH. (2024, March 11).
- US4808723A - Process for the preparation of benzothiazoles - Google Patents. (n.d.).
- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents - MDPI. (2018, February 15).
- GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed. (n.d.).
- Integrated Network Pharmacology and GC-MS–Based Metabolomics to Investigate the Effect of Xiang-Su Volatile Oil Against Menopausal Depression - PubMed Central. (n.d.).
Sources
- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Frontiers | Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus [frontiersin.org]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 16. rsc.org [rsc.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. dovepress.com [dovepress.com]
- 19. Tips & Tricks [chem.rochester.edu]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimization of Suzuki Coupling with 5-Bromophenylthiazole
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 5-bromophenylthiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their cross-coupling experiments with this specific heteroaryl halide. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounded in established chemical principles and supported by literature-derived data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Product Yield
Question 1: I am observing very low to no conversion of my 5-bromophenylthiazole. What are the most likely causes and how can I improve my yield?
Low or no yield in a Suzuki coupling with 5-bromophenylthiazole can stem from several factors, ranging from catalyst inefficiency to substrate-specific issues. Here is a systematic approach to troubleshooting this common problem:
-
Catalyst System (Palladium Source and Ligand): The choice of the palladium catalyst and the accompanying ligand is paramount. For heteroaryl bromides like 5-bromophenylthiazole, the electron-rich nature of the thiazole ring and the potential for the nitrogen and sulfur atoms to coordinate with the palladium center can complicate the catalytic cycle.
-
Recommendation: Employ a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) in combination with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, are often excellent choices for challenging heteroaryl couplings as they promote the crucial oxidative addition step and stabilize the active catalytic species.[1][2] For instance, catalyst systems like Pd₂(dba)₃ with SPhos have been shown to be effective for the coupling of bromo-heterocycles.[3]
-
-
Base Selection: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling by activating the boronic acid.[4] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Recommendation: For 5-bromophenylthiazole, a moderately strong inorganic base is typically a good starting point. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used and often provide good results.[3][4] In cases where these bases prove insufficient, a stronger, more soluble base like cesium carbonate (Cs₂CO₃) can be employed, particularly if the boronic acid is less reactive.[3]
-
-
Solvent System: The solvent must be capable of dissolving the reactants and the base to a sufficient extent. A mixture of an organic solvent and water is often beneficial, as water can aid in dissolving the inorganic base.
-
Recommendation: A popular and effective solvent system is a mixture of 1,4-dioxane and water (e.g., in a 4:1 or 5:1 ratio).[3][5] Toluene/water and DMF/water mixtures can also be effective.[4][6] Anhydrous conditions with certain bases like K₃PO₄ may require the addition of a small amount of water to be effective.[7]
-
-
Reaction Temperature: Insufficient thermal energy can lead to a sluggish or stalled reaction.
-
Recommendation: A typical starting temperature for the Suzuki coupling of 5-bromophenylthiazole is in the range of 80-110 °C.[3] If the reaction is not proceeding at a lower temperature, a modest increase can often overcome the activation energy barrier. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[7]
-
Table 1: Representative Catalyst Systems for Suzuki Coupling of Bromo-Heterocycles
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-t-butylthiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 95 | 18 | 75-85[3] |
| 2 | 2-Amino-5-bromo-4-t-butylthiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (3) | Toluene | 100 | 12 | 80-90[3] |
| 3 | 2-Amino-5-bromo-4-t-butylthiazole | 3-Chlorophenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 110 | 24 | 65-75[3] |
| 4 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | DME | 80 | 2 | High[8] |
Note: Yields are based on similar reactions and may require optimization for 5-bromophenylthiazole.
Formation of Byproducts
Question 2: My reaction is proceeding, but I am observing significant amounts of homocoupled and/or dehalogenated byproducts. How can I suppress these side reactions?
The formation of byproducts is a common challenge in Suzuki coupling. Understanding their origin is key to mitigating their formation.
-
Homocoupling of the Boronic Acid: This side reaction, which leads to the formation of a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen.
-
Troubleshooting:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed prior to use by methods such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Palladium(0) Source: Using a Pd(0) source like Pd(PPh₃)₄ or generating the Pd(0) species in situ under carefully controlled conditions can sometimes reduce homocoupling.
-
-
-
Dehalogenation of 5-Bromophenylthiazole: This occurs when the aryl bromide is reduced, replacing the bromine atom with a hydrogen. This can be influenced by the solvent, base, and the nature of the catalyst.[9]
-
Troubleshooting:
-
Solvent Choice: Certain solvents may favor dehalogenation. If you are observing this side reaction, consider switching to a different solvent system.
-
Base Selection: A less coordinating base might be beneficial in some cases.
-
Ligand Modification: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Experimenting with a different ligand from the recommended list may be necessary.
-
-
-
Protodeboronation of the Boronic Acid: This is the protonolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. This is a common issue, especially with electron-deficient or heteroaromatic boronic acids, and can be exacerbated by high temperatures and the presence of water.[10]
-
Troubleshooting:
-
Use of Boronate Esters: Consider using more stable boronic acid derivatives such as pinacol esters (Bpin), which are more resistant to protodeboronation.
-
Anhydrous Conditions: For particularly sensitive boronic acids, running the reaction under strictly anhydrous conditions may be necessary.
-
Milder Base: A milder base such as potassium fluoride (KF) can sometimes suppress protodeboronation.
-
Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal decomposition of the boronic acid.
-
-
Issues Specific to the Thiazole Moiety
Question 3: I suspect the thiazole ring in my 5-bromophenylthiazole is interfering with the reaction. What are the potential issues and how can I address them?
The presence of the thiazole ring introduces specific challenges due to the coordinating ability of its nitrogen and sulfur atoms.
-
Catalyst Inhibition: The lone pair of electrons on the thiazole nitrogen can coordinate to the palladium center, potentially leading to the formation of inactive or less active catalytic species.[11][12]
-
Troubleshooting:
-
Bulky Ligands: The use of bulky phosphine ligands (e.g., XPhos, SPhos) can sterically disfavor the coordination of the thiazole nitrogen to the palladium center, thereby maintaining the catalytic activity.[1]
-
Ligand-to-Palladium Ratio: Optimizing the ligand-to-palladium ratio can sometimes help to ensure that the palladium is preferentially coordinated by the desired phosphine ligand.
-
-
-
Electronic Effects: The electron-withdrawing nature of the thiazole ring can influence the reactivity of the C-Br bond.
-
Considerations: While typically electron-withdrawing groups activate aryl halides towards oxidative addition, the overall electronic properties of the 5-bromophenylthiazole should be considered when selecting the catalyst system. Highly electron-rich and bulky ligands are generally robust choices for a wide range of electronic environments on the aryl halide.[13]
-
Experimental Protocols & Methodologies
General Protocol for Suzuki-Miyaura Coupling of 5-Bromophenylthiazole
This protocol provides a starting point for the optimization of the Suzuki coupling of 5-bromophenylthiazole.
Materials:
-
5-Bromophenylthiazole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 5-bromophenylthiazole, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
- Agyei, C., Robertson, C. M., Campbell, M. G., & MacKinnon, C. D. (2024). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. [Link]
- BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. BenchChem Technical Support.
- Al-Masum, M., & El-Sayed, E. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. ACS Omega, 2(12), 8753–8762. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. BenchChem Technical Support.
- Hassan, A. S., Moustafa, A. H., & El-Shazly, M. (2019). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 48(45), 16893–16900. [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem Technical Support.
- Al-Zoubi, R. M., & Al-Jammal, M. K. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromo-N,N-dimethylaniline with arylboronic acids. Journal of Saudi Chemical Society, 22(5), 568–575.
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
- Agyei, C., Robertson, C. M., Campbell, M. G., & MacKinnon, C. D. (2024). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry. [Link]
- Dounay, A. B., & Douelle, F. (2013). Synthesis of 5-arylthiazoles.
- Hassan, A. S., Moustafa, A. H., & El-Shazly, M. (2019). Formamidinyl Thiazole-Based Palladium Complexes as Efficient Nano-sized Catalysts for Aqueous Suzuki –Miyaura Cross-Couplings.
- Daugulis, O., & Zaitsev, V. G. (2005). Programmed synthesis of arylthiazoles through sequential C–H couplings.
- Shawali, A. S., & Abdallah, M. A. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- Flores-Alamo, M., & Iglesias, A. L. (2019). Thiazole-based non-symmetric NNC-Palladium pincer complexes as catalytic precursors for the Suzuki–Miyaura C-C coupling. New Journal of Chemistry, 43(33), 13187–13195.
- Chem Reactor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]
- Dounay, A. B., & Douelle, F. (2013). ChemInform Abstract: Synthesis of 5-Arylthiazoles.
- El-Shazly, M. (2015). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)
- Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ChemInform, 43(31).
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Technical Support.
- BenchChem. (2025). Minimizing dehalogenated byproducts in Suzuki coupling reactions. BenchChem Technical Support.
- Modak, A., Sun, J., Qiu, W., & Liu, X. (2016). The yield versus time for Suzuki–Miyaura coupling reaction of 2-bromoanisole with phenylboronic acid at different volume ratio of H2O and EtOH at 50 °C.
- Maccari, R., & Ottanà, R. (2007). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 12(5), 1021–1034.
- Hassan, A. S. (2018). Effect of base and solvent Suzuki cross coupling of 4′-bromoacetophenone (6) with phenylboronic acid (5a) under thermal as well as microwaves irradiation conditions.
- Brown, A. R., & Aggarwal, V. K. (2017).
- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1373–1382.
- Herges, R., & Köhler, F. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Chemical Science, 14(22), 5945–5951.
- Kayan, C., & Biricik, N. (2011). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Modak, A., Sun, J., Qiu, W., & Liu, X. (2016). Optimization in reaction conditions for Suzuki coupling reactions between 1 equiv bromobenzene and 1.2 equiv sodium phenyltrihydorxyborate, catalyzed by Pd/PP-3 support.
- Hassan, A. S. (2018). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4.
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. [Link]
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Daugulis, O., & Zaitsev, V. G. (2005). Programmed synthesis of arylthiazoles through sequential C–H couplings.
- Bouzroura, S., & Gribi, R. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6135–6143.
- Dehli, J. R., & Bolm, C. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Current Chemistry, 374(6), 74.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Results in Biological Screening of 5-Phenylthiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-phenylthiazole derivatives. This guide is designed to provide expert insights and practical solutions for troubleshooting unexpected results during biological screening. Our goal is to equip you with the knowledge to identify and overcome common experimental hurdles, ensuring the integrity and reliability of your data.
Introduction: The Promise and Pitfalls of the this compound Scaffold
The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Its versatility and synthetic tractability make it an attractive starting point for drug discovery campaigns. However, like many heterocyclic compounds, the this compound scaffold can present unique challenges during biological screening, leading to unexpected or misleading results.
This guide will address these challenges in a direct question-and-answer format, providing not just procedural steps but also the underlying scientific rationale for each troubleshooting strategy.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific, common problems encountered during the screening of this compound compounds.
Question 1: My this compound hit is active in the primary screen but fails in all subsequent validation assays. What's going on?
Answer:
This is a classic signature of a false-positive result, often caused by assay interference rather than genuine biological activity.[5][6] Several mechanisms can be at play, and it's crucial to systematically investigate each possibility.
Underlying Causality:
Many compounds, including those with heterocyclic cores like this compound, can interfere with assay technologies through various means such as aggregation, reactivity, or intrinsic properties like fluorescence. These are often referred to as Pan-Assay Interference Compounds (PAINS).[7][8] It's essential to remember that a primary screen is designed for throughput, not necessarily for specificity.
Troubleshooting Workflow:
To dissect this issue, a systematic approach is required. The following workflow will help you identify the root cause of the discrepancy.
Caption: Decision tree for investigating cytotoxicity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are "Pan-Assay Interference Compounds" (PAINS) and are 5-phenylthiazoles prone to this behavior?
A: PAINS are chemical structures that tend to show activity in a wide variety of high-throughput screening assays, not through specific interaction with the intended target, but by interfering with the assay technology itself. [7]Common PAINS substructures include rhodanines, quinones, and catechols. [8]While the this compound core itself is not a classic PAINS motif, certain derivatives, depending on their substitution patterns, can exhibit PAINS-like behavior. For example, the addition of reactive functional groups or moieties that promote aggregation can lead to non-specific activity. It is crucial to evaluate each compound on a case-by-case basis rather than dismissing the entire scaffold. [5]
Q2: How can I predict potential off-target effects for my this compound compounds?
A: Predicting off-target effects early can save significant resources. A combination of computational and experimental approaches is most effective.
-
In Silico Profiling: Utilize computational tools and databases (e.g., ChEMBL, PubChem) to perform similarity searches and predict potential off-targets based on the compound's structure. [9][10]* Phenotypic Screening: If your primary screen is target-based, running the compound in a panel of phenotypic assays (e.g., cell painting) can reveal unexpected biological activities. [11][12]* Target Deconvolution: For hits from phenotypic screens, identifying the molecular target is crucial. [9][13]Techniques like affinity chromatography, activity-based protein profiling, and CETSA can be employed. [10]
Q3: My this compound compound has poor solubility. How does this affect my screening results and how can I mitigate it?
A: Poor aqueous solubility is a common issue that can lead to several problems:
-
Compound Aggregation: At concentrations above their solubility limit, compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false positives. [8]* Inaccurate Potency: The measured potency (e.g., IC50) may be inaccurate as the actual concentration of the monomeric, active compound in solution is unknown.
Mitigation Strategies:
-
Solubility Measurement: Experimentally determine the kinetic and thermodynamic solubility of your compounds early in the screening process.
-
Assay Conditions: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to help prevent aggregation. [14]3. Structural Modification: In subsequent rounds of chemical synthesis, incorporate polar functional groups to improve solubility. [15]However, be mindful that this can also affect the compound's cell permeability and biological activity.
References
- Al-Ali, H., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC.
- Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Evaluation of 5-Phenyl-1,2,4-Triazine Cytotoxicity.
- BenchChem. (2025). A Researcher's Guide to Bioassay Validation and Controls for 5-Ethyl-4-Phenyl-Thiazole.
- Lee, J. A., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC.
- Szeri, F., et al. (2025). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. PMC.
- St-Pierre, J.-F., & Bouvier, M. (2021). Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology.
- Norman, T. M., et al. (2021).
- Wang, X., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. PMC.
- Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS.
- Gilbert, D. F., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D.
- Amaral, M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacogenomics & Pharmacoproteomics.
- Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening.
- Gali-Muhtasib, H., et al. (2020). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Molecules.
- Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
- Sci-Mind. (2022). Pan Assay Interference Compounds. YouTube.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017).
- Lee, J. A., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 118–126.
- Butkiewicz, M., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC.
- Mayhoub, A. S., et al. (2020). Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. ACS Infectious Diseases, 6(1), 126–136.
- Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(12), 1047–1050.
- Singh, P., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Fassihi, A., et al. (2017).
- Johnston, P. A. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC.
- Abdel-Maksoud, M. S., et al. (2017). Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action. European Journal of Medicinal Chemistry, 126, 923–935.
- Geronikaki, A., et al. (2020).
- Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
- Oprea, T. I., et al. (2007). False positives in the early stages of drug discovery. Journal of Computer-Aided Molecular Design, 21(10-11), 541–547.
- Sorkhabi, R. A., et al. (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 11(5), 365–372.
- Van Vleet, T. R., et al. (2018). Screen strategies for off-target liability prediction and ID small-molecule pharmaceuticals. SLAS Discovery.
- Al-Warhi, T., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC.
- Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
- Abdel-Maksoud, M. S., et al. (2015). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. Scientific Reports, 5.
- Mayhoub, A. S., et al. (2012). An Investigation of Phenylthiazole Antiflaviviral Agents. PMC.
- El-Naggar, A. M., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived. Drug Design, Development and Therapy.
- Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.
- Stankova, K., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
- El-Metwaly, A. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
- Corona, A., et al. (2023). 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. PMC.
- Kandioller, W., et al. (2023). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. PMC.
- Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scalable, compressed phenotypic screening using pooled perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 5-Phenylthiazole
Welcome to the technical support center for 5-phenylthiazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for suspected degradation, and validated protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, temperatures of -20°C are recommended to minimize the risk of degradation. Some derivatives of phenylthiazole have shown stability for at least four years under these conditions[1]. The container should be protected from light.
Q2: My this compound has changed color. Is it still usable?
A change in color, such as from off-white to yellow or brown, can be an indicator of degradation. While a slight color change may not significantly impact purity for some applications, it is crucial to verify the compound's integrity before use. We recommend performing a purity analysis, such as HPLC, to determine if the material still meets the requirements for your experiment.
Q3: Is this compound sensitive to light?
Yes, thiazole-containing compounds can be susceptible to photodegradation[2]. It is recommended to store this compound in an amber vial or a container that is otherwise protected from light to prevent photochemical reactions.
Q4: What are the signs of this compound degradation?
Beyond a visible change in color, other indicators of degradation include a change in physical state (e.g., clumping of a powder), a noticeable odor, or poor performance in your experiments (e.g., unexpected side products, lower yields). If you observe any of these signs, it is advisable to re-analyze the material for purity.
Q5: What solvents are compatible with this compound for creating stock solutions?
This compound and its derivatives generally show good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol[1]. When preparing stock solutions for long-term storage, it is best to use anhydrous solvents and store the solutions at -20°C or -80°C in tightly sealed vials to prevent absorption of water, which could facilitate hydrolysis.
Troubleshooting Guide: Investigating Potential Degradation
This section provides a systematic approach to troubleshooting when you suspect your this compound has degraded.
Initial Assessment
-
Visual Inspection: Note any changes in color or physical appearance of the solid material.
-
Check Storage History: Review the storage conditions (temperature, light exposure, atmosphere) and the age of the compound.
-
Solubility Test: Attempt to dissolve a small amount in a recommended solvent. Poor solubility or the presence of insoluble particulates may indicate degradation or polymerization.
Workflow for Investigating Degradation
Caption: A logical workflow for troubleshooting suspected this compound degradation.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, based on the reactivity of the thiazole ring and related structures, the following are plausible degradation routes:
-
Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation, potentially forming sulfoxides or sulfones, especially in the presence of atmospheric oxygen or oxidizing agents.
-
Hydrolysis: Under strongly acidic or basic conditions, the thiazole ring may be susceptible to hydrolytic cleavage.
-
Photodegradation: Exposure to UV or visible light can lead to complex photochemical reactions. For some thiazole derivatives, this involves a reaction with singlet oxygen, leading to the formation of an unstable endoperoxide that rearranges to other products[2].
Caption: Plausible degradation pathways for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for pH adjustment)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (based on UV maxima of similar compounds[1])
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study
This study will help identify potential degradation products and establish the stability-indicating nature of the analytical method. A degradation of 5-20% is generally considered sufficient[3].
Materials:
-
This compound
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system as described in Protocol 1
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a thin layer of solid this compound and a solution of the compound to a light source that produces combined visible and UV outputs (as per ICH Q1B guidelines).
-
Monitor for a defined period (e.g., 24 hours) and then prepare a sample for HPLC analysis.
-
-
Thermal Degradation:
-
Heat a solid sample of this compound at a temperature above accelerated testing conditions (e.g., 70°C) for 48 hours.
-
Prepare a solution of the stressed sample for HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples by HPLC, alongside an unstressed control sample.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (short-term), -20°C (long-term) | Minimizes thermal degradation and slows down potential chemical reactions. |
| Atmosphere | Inert gas (Nitrogen, Argon) | Prevents oxidative degradation of the sulfur-containing thiazole ring. |
| Light Exposure | Protect from light (use amber vials) | Thiazole derivatives can be susceptible to photodegradation[2]. |
| Container | Tightly sealed container | Prevents moisture absorption which can lead to hydrolysis. |
| Incompatible Materials | Strong oxidizing agents | Risk of uncontrolled oxidation of the thiazole ring. |
References
- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
- Stenutz, R. (n.d.). This compound.
- Dovepress. (2026, January 8). Investigation of potent anti-mycobacterium tuberculosis agents derived.
- Pharmaceutical Technology. (2017, September 2). Stepping Up the Pace of Drug Stability Studies.
- PubMed. (2007, July 27). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR.
- SciSpace. (2016, December 14). Forced Degradation Studies.
- ResearchGate. (2013, January). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product.
- Szabo-Scandic. (2014, October 9). 2-amino-4-phenyl Thiazole SAFETY DATA SHEET.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
- PubChem. (n.d.). This compound.
Sources
Technical Support Center: Strategies to Improve the Regioselectivity of 5-Phenylthiazole Substitution
Welcome to the Technical Support Center for regioselective 5-phenylthiazole substitution. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing the this compound scaffold. Here, we address common experimental challenges through a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies.
Section 1: Understanding the Reactivity of this compound
FAQ 1: What are the inherent challenges in controlling regioselectivity during the substitution of this compound?
The primary challenge lies in the electronic nature of the thiazole ring itself. The thiazole ring is generally considered electron-deficient, which makes it less reactive towards electrophiles compared to more electron-rich heterocycles like furan or thiophene.[1] This reduced reactivity is a consequence of the electron-withdrawing effect of the pyridine-type nitrogen atom. Computational studies and experimental evidence indicate that the C5 position is the most electron-rich and, therefore, the most favorable site for electrophilic attack.[1][2] The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, while the C4 position has intermediate reactivity.[1] The presence of the C5-phenyl group further complicates this landscape by potentially influencing the electronic distribution and sterically hindering certain positions.
FAQ 2: I'm observing a mixture of isomers in my electrophilic substitution reaction. What factors are at play?
Obtaining a mixture of isomers is a common issue. The regiochemical outcome of electrophilic substitution on a this compound is a delicate balance of several factors:
-
Directing Effects of the Phenyl Group: The phenyl group at C5 is an activating group that can direct incoming electrophiles. However, its directing influence competes with the inherent reactivity of the thiazole ring.
-
Reaction Conditions: The choice of electrophile, solvent, temperature, and catalyst can significantly impact the regioselectivity. For instance, highly acidic conditions, often used in nitration or sulfonation, can lead to the protonation of the thiazole nitrogen. This protonation further deactivates the ring and can alter the preferred site of substitution.[1]
-
Steric Hindrance: The bulkiness of both the electrophile and any existing substituents on the phenyl ring can prevent substitution at sterically congested positions.
Section 2: Strategies for Directing Substitution
This section details proactive strategies to steer the substitution to the desired position on the this compound core.
FAQ 3: How can I selectively functionalize the C2 position of this compound?
Direct electrophilic substitution at the C2 position is challenging due to its electron-deficient nature. A more effective strategy is a Directed ortho-Metalation (DoM) approach. This powerful technique utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent C2 position, creating a potent nucleophile that can then react with an electrophile.[3][4]
Conceptual Workflow for Directed ortho-Metalation:
Caption: Workflow for C2-functionalization via Directed ortho-Metalation.
For this compound, a suitable directing group would need to be installed on the phenyl ring, ortho to the thiazole moiety.
FAQ 4: I want to introduce a substituent at the C4 position. What are my options?
The C4 position is often the most difficult to functionalize selectively. A common approach involves a multi-step sequence:
-
Halogenation: First, introduce a halogen (e.g., bromine) at the C5 position of a 2-substituted thiazole. This can be achieved through standard electrophilic halogenation conditions.
-
Metal-Catalyzed Cross-Coupling: With the C5 position blocked, subsequent functionalization, such as a metal-catalyzed cross-coupling reaction, can be directed to the C4 position.[5]
-
Removal of the Blocking Group: If necessary, the group at the C5 position can be removed or transformed.
FAQ 5: How can I enhance the inherent preference for C5 substitution?
While C5 is the most reactive site for electrophilic substitution, you can further enhance this selectivity using modern synthetic methods:
-
Palladium-Catalyzed C-H Activation/Arylation: This has emerged as a powerful tool for the direct and highly regioselective arylation of the C5 position of thiazoles.[6][7] These reactions often proceed under mild conditions with high functional group tolerance. The choice of the palladium catalyst and ligands is crucial for achieving high yields and selectivity.
Troubleshooting Guide: Common Issues in this compound Substitution
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| Low Yield | 1. Deactivation of the thiazole ring. 2. Steric hindrance. 3. Suboptimal reaction conditions (temperature, solvent, catalyst). | 1. For electrophilic substitution, consider using more forcing conditions or a more reactive electrophile. 2. For metal-catalyzed reactions, screen different ligands to overcome steric issues. 3. Systematically optimize reaction parameters using a Design of Experiments (DoE) approach. |
| Poor Regioselectivity | 1. Competing electronic and steric effects. 2. Protonation of the thiazole nitrogen under acidic conditions. 3. Non-selective catalyst in C-H activation. | 1. Employ a directing group strategy (DoM) for precise control. 2. For acid-sensitive substrates, use buffered or non-acidic conditions. 3. Screen a panel of catalysts and ligands to identify the most selective system for your desired transformation. |
| No Reaction | 1. Insufficiently reactive electrophile/nucleophile. 2. Catalyst poisoning. 3. Incorrect reaction setup (e.g., presence of moisture or oxygen for organometallic reactions). | 1. Increase the reactivity of the coupling partner (e.g., convert a boronic acid to a more reactive boronate ester). 2. Ensure all reagents and solvents are pure and the catalyst is active. 3. Use rigorously anhydrous and inert atmosphere techniques (e.g., Schlenk line or glovebox) for sensitive reactions. |
Detailed Experimental Protocol: Regioselective C-H Arylation at the C5 Position
This protocol provides a general procedure for the palladium-catalyzed direct C-H arylation of a 2,4-disubstituted thiazole at the C5 position, which can be adapted for this compound derivatives.
Materials:
-
2,4-Disubstituted thiazole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMA)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2,4-disubstituted thiazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMA (5 mL) via syringe.
-
Seal the flask and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,4-disubstituted thiazole.
Reaction Scheme:
Caption: Palladium-catalyzed C5-arylation of a disubstituted thiazole.
References
- Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2454–2457. [Link]
- Campos, K. R., Coleman, P. J., & Alvarez, J. C. (2015). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. [Link]
- Reddy, C. R., Kumar, M. S., & Grée, R. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson’s Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. The Journal of Organic Chemistry, 78(15), 7691–7698. [Link]
- Lee, T., & Lee, Y. (2009). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker.
- Campos, K. R., Coleman, P. J., & Alvarez, J. C. (2015). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters, 17(20), 5064–5067. [Link]
- Campos, K. R., Coleman, P. J., & Alvarez, J. C. (2015). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids.
- Sadashiva, M. P., et al. (2022). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry, 20(28), 5555-5562. [Link]
- Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2004). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. IL Farmaco, 59(10), 771-777. [Link]
- Sadashiva, M. P., et al. (2022). The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry, 20(28), 5555-5562. [Link]
- de Mattos, M. C., et al. (2014). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Molecules, 19(6), 7626-7641. [Link]
- Wang, Y., et al. (2023). Brønsted acid-promoted ring-opening and annulation of thioamides and 2H-azirines to synthesize 2,4,5-trisubstituted thiazoles. Organic & Biomolecular Chemistry, 21(24), 5035-5039. [Link]
- Singh, P., et al. (2024). Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. Journal of Agricultural and Food Chemistry, 72(49), 21156–21168. [Link]
- Gandeepan, P., & Cheng, C. H. (2015). A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes. Organic Chemistry Frontiers, 2(7), 809-813. [Link]
- Kuczyński, L., Kuriata, M., & Ciupka, B. (1984). Synthesis of new 4 and 5 disubstituted isothiazoles. Polish Journal of Pharmacology and Pharmacy, 36(5), 485-491. [Link]
- El-Mekabaty, A., & El-Sayed, R. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Omega, 6(32), 21255–21262. [Link]
- Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]
- Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2012). Synthesis of some new 5-substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. [Link]
- Wang, B., et al. (2019). Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. Organic Chemistry Frontiers, 6(18), 3299-3303. [Link]
- Wikipedia. (n.d.). Directed ortho metalation. In Wikipedia.
- Wang, D., et al. (2018). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation.
- Grokipedia. (n.d.). Directed ortho metalation. In Grokipedia.
- Dunst, C., & Knochel, P. (2012). Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl. The Journal of Organic Chemistry, 77(19), 8740–8751. [Link]
- Siegel, D. R., & Medley, J. W. (n.d.).
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]
- Kim, J., & Chang, S. (2014). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. Organic Letters, 16(10), 2724–2727. [Link]
- Ziegler, D. S., et al. (2021). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(20), 7072–7079. [Link]
- Jasperse, C. P. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating.
- Wang, Z., et al. (2020). Gold‐catalyzed C−H Functionalization of Phenothiazines with Aryldiazoacetates. Chemistry – An Asian Journal, 15(24), 4380-4384. [Link]
- Shang, R., et al. (2014). Direct C-H bond (Hetero)arylation of thiazole derivatives at 5-position catalyzed by N-heterocyclic carbene palladium complexes at low catalyst loadings under aerobic conditions. Tetrahedron, 70(36), 6296-6303. [Link]
- Ahamed, M. B., & El-Shishtawy, R. M. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(23), 5763. [Link]
- Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry, 199, 112396. [Link]
- Fallah, A., et al. (2025).
- Traja, P., et al. (2021). Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 849-863. [Link]
- Welch, G. C., et al. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. ChemSusChem, 11(8), 1284-1301. [Link]
- LibreTexts. (2022, September 12). 1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]
- ResearchGate. (n.d.). Sites of electrophilic substitution in thiazole. [Link]
- Fallah, A., et al. (2025).
- Knochel, P. (Ed.). (2002). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- PubChem. (n.d.). This compound.
- ResearchGate. (2010). Metal-Catalyzed Coupling with Heterocycles. [Link]
- Trofimov, B. A., et al. (2016). Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines: Original Synthesis of Luminescent 5-Styrylpyrazoles with a 1-Benzo[d]thiazole Ring. The Journal of Organic Chemistry, 81(3), 963–973. [Link]
- Chen, Y. H., et al. (2022).
- Campos, K. R., Coleman, P. J., & Alvarez, J. C. (2015). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. Organic Letters, 17(20), 5064-5067. [Link]
- Ma, D., et al. (2011). Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C–S and C–N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols.
- YouTube. (2023, April 14). Amines Part 5 - Electrophilic Aromatic Substitution Reactions in five membered heterocycles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Crystallization of 5-Phenylthiazole Derivatives
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 5-phenylthiazole derivatives. As a class of compounds with significant interest in medicinal chemistry, achieving high-quality crystalline material is often a critical bottleneck. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in the principles of crystallization and practical laboratory experience.
Troubleshooting Guide: A-Question-and-Answer Approach
Issue 1: My this compound derivative "oils out" instead of crystallizing.
Question: I've tried cooling my saturated solution, but instead of forming crystals, a viscous, immiscible liquid separates. What is happening, and how can I fix it?
Answer: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2] This typically happens when the melting point of your compound is lower than the temperature of the solution at the point of supersaturation.[1][2] Impurities can also significantly lower the melting point, exacerbating this issue.[2]
Causality and Recommended Solutions:
-
High Solute Concentration: The supersaturation level may be too high, leading to rapid phase separation.
-
Inappropriate Solvent Choice: The solvent may be too "good" at dissolving your compound, even at lower temperatures.
-
Solution: Consider using a solvent system where the compound's solubility is lower. A mixed-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be highly effective.[4] Dissolve your compound in a minimal amount of the "good" solvent and then slowly add the "anti-solvent" at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point.[5][6]
-
Solution: Purify your crude product before attempting crystallization. Techniques like column chromatography can remove impurities that may be inhibiting crystallization.
-
| Troubleshooting Strategy for Oiling Out | Rationale |
| Slower Cooling Rate | Provides more time for molecules to arrange into an ordered crystal lattice.[3] |
| Solvent/Anti-Solvent System | Allows for finer control over the supersaturation of the solution. |
| Pre-purification | Removes impurities that can interfere with crystal nucleation and growth.[5][6] |
Issue 2: My compound precipitates as an amorphous solid, not crystals.
Question: Upon cooling or solvent evaporation, I get a solid powder, but it's not crystalline. How can I induce the formation of well-defined crystals?
Answer: The formation of an amorphous solid indicates that the molecules have solidified without arranging themselves into an ordered, repeating three-dimensional lattice.[7][8][9] This often occurs when nucleation and crystal growth are too rapid. Amorphous solids lack the sharp melting point and well-defined faces of crystalline materials.[7][8][9]
Causality and Recommended Solutions:
-
Rapid Supersaturation: Cooling the solution too quickly or evaporating the solvent too fast can lead to a sudden increase in supersaturation, causing the compound to crash out of the solution as a disordered solid.[3]
-
Solution: Employ slower cooling or evaporation rates. For cooling crystallization, insulate the flask to slow down heat loss. For evaporative crystallization, use a vessel with a narrow opening or place it in a larger, sealed container with a small amount of a more volatile solvent to slow down the evaporation rate of the primary solvent.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleus to start. In a very clean solution, spontaneous nucleation may be difficult.
-
Solution 1: Seeding. Introduce a small crystal of the pure compound (a "seed crystal") into the supersaturated solution.[10][11][12] This provides a template for further crystal growth. If you don't have a pure crystal, try scratching the inside of the flask with a glass rod below the solvent level.[2] The microscopic scratches can act as nucleation sites.
-
Solution 2: Sonication. Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.
-
Experimental Protocol: Seeding to Promote Crystallization
-
Prepare a supersaturated solution of your this compound derivative at an elevated temperature.
-
Allow the solution to cool slowly.
-
Once the solution is slightly below the saturation temperature, add a single, small, well-formed crystal of the pure compound.
-
Observe the solution. If seeding is successful, you should see crystal growth originating from the seed crystal.
-
Continue to cool the solution slowly to maximize the yield.
Issue 3: I'm getting very small or needle-like crystals that are difficult to handle and analyze.
Question: My crystallization yields a solid, but the crystals are too small or have a needle-like morphology. How can I grow larger, more well-defined crystals?
Answer: The size and morphology of crystals are influenced by the rate of crystal growth and the solvent environment.[3] Rapid growth often leads to smaller, less-ordered crystals, while needle-like habits can be inherent to the compound or influenced by the solvent.
Causality and Recommended Solutions:
-
High Rate of Nucleation: If many nuclei form simultaneously, they will compete for the available solute, resulting in a large number of small crystals.
-
Solution: Decrease the rate of supersaturation by cooling the solution more slowly or by using a solvent in which the compound is slightly more soluble. This will favor the growth of existing crystals over the formation of new nuclei.
-
-
Solvent Effects: The solvent can influence the crystal habit by preferentially adsorbing to certain crystal faces, inhibiting their growth and leading to different morphologies.
-
Solution: Experiment with different solvents or solvent mixtures. A change in solvent polarity or hydrogen bonding capability can sometimes dramatically alter the crystal shape.[13]
-
Visualization of Crystallization Troubleshooting Workflow
Caption: Troubleshooting decision tree for poor crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing this compound derivatives?
A1: While the ideal solvent is compound-specific, good starting points for heterocyclic compounds like this compound derivatives include ethanol, ethyl acetate, acetonitrile, and toluene.[14] Mixtures of these with anti-solvents like hexanes or water can also be effective.[15][16] A general principle is to match the polarity of the solvent with that of the solute.[17]
Q2: How does temperature affect the crystallization of my compound?
A2: Temperature is a critical parameter.[3] Higher temperatures generally increase the solubility of your compound, allowing you to create a saturated solution.[3] The rate of cooling from this high temperature directly influences the size and quality of the crystals.[3] Slow cooling typically yields larger, more well-defined crystals, while rapid cooling can lead to small crystals or an amorphous solid.[3]
Q3: Can impurities from the synthesis affect crystallization?
A3: Absolutely. Impurities can inhibit crystal nucleation, be incorporated into the crystal lattice leading to defects, or alter the crystal morphology.[5][6][18][19] Even small amounts of structurally similar impurities can have a significant impact.[6] It is highly recommended to purify your crude product as much as possible before attempting crystallization.
Q4: What is polymorphism and should I be concerned about it with my this compound derivatives?
A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[20][21] These different forms, or polymorphs, have different physical properties, such as melting point, solubility, and stability. For drug development professionals, controlling polymorphism is critical as it can affect the bioavailability and shelf-life of a drug. This compound derivatives have been shown to exhibit polymorphism, so it is an important consideration.[20][21] Characterization of your crystalline material by techniques such as X-ray diffraction (XRD) or differential scanning calorimetry (DSC) is advisable.
Q5: My compound is still not crystallizing after trying all the above. What are some more advanced techniques I can try?
A5: If standard methods fail, you can explore techniques such as:
-
Vapor Diffusion: Dissolve your compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually inducing crystallization.[22]
-
Solvent Layering: Carefully layer a less dense "anti-solvent" on top of a solution of your compound in a denser "good" solvent. Crystallization will occur slowly at the interface of the two solvents.[22]
-
Sublimation: For compounds that are volatile enough, heating the solid under vacuum can cause it to vaporize and then deposit as crystals on a cold surface.[22]
References
- Seeding Techniques and Optimization of Solution Crystallization Processes.
- Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic.
- Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
- Crystalline vs. Amorphous Solids | Differences & Examples. Study.com.
- Crystalline and Amorphous Solids. Chemistry LibreTexts.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
- Differences Between Amorphous & Crystalline Solids. University Wafer.
- Crystalline and Amorphous Solids. Chemistry LibreTexts.
- Amorphous vs Crystalline Solids - Know the Differences. WaferPro.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. SpringerLink.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
- Troubleshooting. Chemistry LibreTexts.
- Problems with Recrystallis
- Solid-State Investigation of Polymorphism and Tautomerism of Phenylthiazole-thione: A Combined Crystallographic, Calorimetric, and Theoretical Survey. Crystal Growth & Design.
- What role does temperature play in crystallis
- SOP: CRYSTALLIZ
- Reagents & Solvents: Solvents for Recrystalliz
- Determining Which Solvent to Use. Chemistry LibreTexts.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir.
- How can I obtain good crystals of heterocyclic organic compounds?.
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing.
- Guide for crystalliz
- Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. tutorchase.com [tutorchase.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystalline vs. Amorphous Solids | Differences & Examples - Lesson | Study.com [study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scilit.com [scilit.com]
- 19. [PDF] Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. unifr.ch [unifr.ch]
Navigating Solvent Effects in the NMR Spectroscopy of 5-Phenylthiazole: A Technical Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of 5-phenylthiazole and its derivatives. It has come to our attention that a significant number of users encounter challenges related to solvent-induced chemical shift variations. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these effects, ensuring the accuracy and reproducibility of your NMR data.
Introduction: The Challenge of a Dynamic Molecular Environment
The chemical shifts observed in an NMR spectrum are exquisitely sensitive to the local electronic environment of each nucleus. For a molecule like this compound, which possesses both an aromatic phenyl ring and a heteroaromatic thiazole ring, the choice of NMR solvent can dramatically alter this environment. These solvent effects are not mere experimental noise; they are predictable phenomena arising from specific intermolecular interactions. Understanding these interactions is paramount for accurate spectral interpretation and structural assignment.
This guide will delve into the primary causes of solvent-induced shifts for this compound, including:
-
Anisotropic Effects: Arising from the magnetic susceptibility of aromatic solvents.
-
Hydrogen Bonding: Specific interactions between the analyte and protic or hydrogen bond-accepting solvents.
-
Polarity and Dielectric Constant: General solvent properties that can influence the electronic distribution within the analyte.
By understanding the principles behind these effects, you can not only troubleshoot unexpected results but also leverage solvent choice as a tool to resolve overlapping signals and gain deeper structural insights.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our users have regarding solvent effects on the NMR of this compound.
Q1: Why do the chemical shifts of my this compound sample change so dramatically when I switch from CDCl₃ to benzene-d₆?
A1: This is a classic example of the anisotropic effect , also known as Aromatic Solvent-Induced Shift (ASIS).[1] Benzene-d₆ is an aromatic solvent, and when placed in a magnetic field, its delocalized π-electrons induce a ring current.[2] This ring current generates a secondary magnetic field that is not uniform in space.
-
Shielding Cone: Above and below the plane of the benzene ring, this induced field opposes the main magnetic field, creating a "shielding" cone. Protons of the analyte that reside in this region will experience a weaker effective magnetic field and will therefore resonate at a lower chemical shift (upfield shift).
-
Deshielding Zone: In the plane of the benzene ring, the induced field reinforces the main magnetic field, creating a "deshielding" zone. Protons located here will experience a stronger effective field and resonate at a higher chemical shift (downfield shift).
For this compound, the planar structure allows for specific solvent-solute interactions where the benzene-d₆ molecules will orient themselves in a way that the thiazole and phenyl protons are often found in the shielding cone, leading to a general upfield shift compared to a more isotropic solvent like CDCl₃.
Q2: I've noticed that the thiazole proton signals shift more than the phenyl proton signals in DMSO-d₆. What is the reason for this?
A2: This observation points towards a combination of solvent polarity and specific hydrogen bonding interactions. DMSO-d₆ is a highly polar, aprotic solvent with a strong hydrogen bond accepting character.
-
Hydrogen Bonding: The nitrogen atom in the thiazole ring is a potential hydrogen bond acceptor.[3][4] While DMSO-d₆ is aprotic, it can interact with the slightly acidic C-H protons of the thiazole ring, particularly the one adjacent to the nitrogen. These interactions can lead to a downfield shift of the involved protons.
-
Polarity: The high polarity of DMSO-d₆ can also influence the overall electron distribution in the this compound molecule, contributing to changes in chemical shifts. Generally, polar solvents can cause downfield shifts for protons in electron-deficient regions of a molecule.[5]
The phenyl ring protons are less likely to be involved in strong, specific interactions with DMSO-d₆, hence their chemical shifts are comparatively less affected.
Q3: Can I use solvent effects to my advantage to resolve overlapping signals in my this compound derivative?
A3: Absolutely. Judiciously choosing different NMR solvents is a powerful technique for resolving overlapping multiplets. For instance, if two aromatic protons on the phenyl ring are overlapping in CDCl₃, switching to an aromatic solvent like benzene-d₆ or pyridine-d₅ can often induce differential shifts due to the anisotropic effect, thereby resolving the signals.[1] Similarly, a change from a non-polar to a polar or hydrogen-bonding solvent can help in separating signals based on the specific interactions of different parts of the molecule with the new solvent.[6]
Troubleshooting Guides
This section provides step-by-step protocols to address common issues encountered during the NMR analysis of this compound.
Guide 1: Dealing with Unexpected Peak Shifts and Broadening
Issue: You observe unexpected chemical shifts or significant peak broadening in your ¹H NMR spectrum of this compound.
Possible Causes & Solutions:
-
Concentration Effects: At higher concentrations, molecules of this compound can aggregate through π-π stacking interactions. This self-association can lead to concentration-dependent chemical shifts, often manifesting as upfield shifts with increasing concentration.[7] Peak broadening can also occur due to changes in the rate of molecular tumbling.
-
Troubleshooting Steps:
-
Prepare a dilution series of your sample in the same deuterated solvent.
-
Acquire ¹H NMR spectra for each concentration.
-
Plot the chemical shift of a specific proton versus the concentration. A linear or non-linear trend indicates concentration-dependent effects.
-
To obtain a "true" chemical shift, extrapolate the plot to infinite dilution or work with a sufficiently dilute sample (e.g., < 10 mM).
-
-
-
Presence of Trace Acid or Base: The nitrogen atom in the thiazole ring is basic and can be protonated by trace acidic impurities in the solvent or on the glassware. This can lead to the appearance of new signals or broadening of the thiazole proton signals due to chemical exchange.
-
Troubleshooting Steps:
-
Use high-purity deuterated solvents.
-
Ensure your NMR tube is clean and dry. If necessary, rinse with a dilute solution of a non-interfering base (like K₂CO₃ in methanol) and then dry thoroughly.
-
To confirm the presence of an exchangeable proton, add a drop of D₂O to your sample, shake, and re-acquire the spectrum. The disappearance or significant broadening of a signal confirms it is an exchangeable proton.
-
-
Guide 2: Standardizing NMR Measurements for Comparative Studies
Issue: You are synthesizing a library of this compound derivatives and need to compare their NMR spectra accurately.
Workflow for Standardization:
Caption: Workflow for standardizing NMR measurements.
Detailed Steps:
-
Solvent Selection: Choose a single deuterated solvent that effectively dissolves all compounds in your library. For a diverse set of derivatives, you may need to select a more universal solvent like DMSO-d₆.
-
Internal Standard: Always use a consistent internal standard, such as tetramethylsilane (TMS), and reference your spectra to its signal at 0.00 ppm.
-
Concentration: Prepare all your samples at the same molar concentration to minimize variability from concentration-dependent shifts.
-
Acquisition Parameters: Use identical acquisition parameters for all samples, including the temperature, relaxation delay (D1), and number of scans. Temperature can influence chemical shifts, especially for protons involved in hydrogen bonding.
-
Processing: Process all spectra using the same parameters for Fourier transformation, phase correction, and baseline correction.
Data Presentation: Solvent Effects on ¹H Chemical Shifts of this compound
The following table summarizes the approximate ¹H NMR chemical shifts for this compound in various common deuterated solvents. Note that these values can vary slightly depending on concentration and temperature.
| Proton | CDCl₃ (δ, ppm) | Benzene-d₆ (δ, ppm) | DMSO-d₆ (δ, ppm) | Acetone-d₆ (δ, ppm) |
| Thiazole H-2 | ~8.80 | ~8.30 | ~9.10 | ~8.95 |
| Thiazole H-4 | ~8.00 | ~7.50 | ~8.40 | ~8.20 |
| Phenyl (ortho) | ~7.70 | ~7.40 | ~7.80 | ~7.75 |
| Phenyl (meta) | ~7.40 | ~7.10 | ~7.50 | ~7.45 |
| Phenyl (para) | ~7.30 | ~7.00 | ~7.40 | ~7.35 |
Data compiled from typical values found in the literature and spectral databases.
Visualizing Solvent-Analyte Interactions
The following diagram illustrates the concept of anisotropic effects from an aromatic solvent like benzene on this compound.
Caption: Anisotropic effect of benzene on this compound.
References
- Venkatachalam, T. K., et al. (2015). Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines. Magnetic Resonance in Chemistry, 53(6), 448-453. [Link]
- Yoshioka, T., et al. (1990). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society, Perkin Transactions 2, (8), 1257-1262. [Link]
- Fiveable. (n.d.). Anisotropic Effect Definition. In Organic Chemistry Key Term.
- Latypova, E. R., et al. (2015). 14N NQR, 1H NMR and DFT/QTAIM study of hydrogen bonding and polymorphism in selected solid 1,3,4-thiadiazole derivatives. Journal of Molecular Structure, 1089, 108-116. [Link]
- Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]
- Nebl, S., et al. (2020). NMR fragment screening reveals a novel small molecule binding site near the catalytic surface of the disulfide–dithiol oxidoreductase enzyme DsbA from Burkholderia pseudomallei. RSC Chemical Biology, 1(4), 285-295. [Link]
- Chemistry Learner. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy [Video]. YouTube. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. youtube.com [youtube.com]
- 3. Heteronuclear NMR spectroscopic investigations of hydrogen bonding in 2-(benzo[d]thiazole-2'-yl)-N-alkylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Microwave-Assisted Synthesis of 5-Phenylthiazole
Welcome to the technical support center for the optimization of the microwave-assisted synthesis of 5-phenylthiazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this efficient synthetic methodology. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance your results.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for the Hantzsch synthesis of this compound compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional heating methods.[1][2] The primary benefits include:
-
Rapid Reaction Rates: Microwave heating can dramatically reduce reaction times from hours to minutes.[2][3][4][5] This is due to efficient and uniform "inside-out" heating of the reaction mixture, as microwaves directly interact with polar molecules.[6]
-
Higher Yields: Often, microwave-assisted methods result in higher product yields compared to conventional refluxing.[3][7][8] This can be attributed to the reduction of side product formation at elevated temperatures for shorter durations.
-
Improved Purity: The rapid and controlled heating can lead to cleaner reaction profiles with fewer byproducts, simplifying purification.[2][7]
-
Energy Efficiency: Microwaves heat only the reaction mixture and not the vessel, leading to significant energy savings.[1][2][8]
Q2: What is the general reaction mechanism for the microwave-assisted Hantzsch synthesis of this compound?
The Hantzsch thiazole synthesis is a classic condensation reaction.[9][10][11] In the context of this compound, the reaction typically involves an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiobenzamide). The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone.
-
Cyclization: An intramolecular cyclization occurs, forming a five-membered ring intermediate.
-
Dehydration: Subsequent dehydration leads to the formation of the aromatic thiazole ring.
Microwave irradiation accelerates these steps by efficiently overcoming the activation energy barriers.
Q3: What are the key parameters to optimize for this reaction?
Successful microwave-assisted synthesis hinges on the careful optimization of several parameters:
-
Temperature: This is often the most critical parameter. Higher temperatures generally lead to faster reactions, but can also cause decomposition of reactants or products.
-
Time: The irradiation time should be sufficient for the reaction to reach completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Solvent: The choice of solvent is crucial as it must efficiently absorb microwave energy.[12] Polar solvents like ethanol, methanol, and DMF are commonly used.[7][13]
-
Reagent Stoichiometry: The molar ratio of the α-haloketone to the thioamide can influence the yield and purity of the product. An equimolar ratio is a good starting point.[7][13]
-
Microwave Power: While modern microwave reactors often use temperature control, power settings can influence the rate of heating.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
Q: I've run the reaction according to a literature procedure, but my yield of this compound is very low or non-existent. What could be the issue?
A: Low or no yield is a common problem with several potential causes. Let's break down the troubleshooting process.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting flowchart for low product yield.
Step-by-Step Guidance:
-
Reagent Integrity:
-
Purity: Ensure the purity of your starting materials, particularly the α-haloketone and thioamide. Impurities can lead to side reactions.[9] Consider recrystallizing or distilling the reagents if their purity is questionable.
-
Stoichiometry: Accurately measure your reagents. While a 1:1 molar ratio is a good starting point, a slight excess of one reagent may be beneficial.[7][13]
-
-
Microwave Parameters:
-
Temperature: Suboptimal temperature is a frequent cause of low conversion.[9] The reaction often requires sufficient heating to proceed efficiently. For instance, temperatures around 90-120°C are often reported for similar syntheses in solvents like methanol or ethanol.[7][13]
-
Reaction Time: Monitor the reaction progress using TLC. Insufficient reaction time will result in incomplete conversion, while excessive time at high temperatures can lead to product degradation. Microwave reactions are typically completed within 10-30 minutes.[3][7]
-
-
Solvent Selection:
-
Polarity: The solvent must be polar enough to absorb microwave energy effectively.[12] Methanol and ethanol are common choices for Hantzsch thiazole synthesis.[7][9] DMF and DMSO are also effective but have higher boiling points and can be more difficult to remove.[7]
-
Solvent-Free Conditions: In some cases, solvent-free reactions can be highly effective, leading to faster reaction rates and higher yields.[9][14]
-
-
Work-up and Purification:
-
Product Isolation: Ensure your work-up procedure is suitable for isolating this compound. This may involve extraction, washing with a mild base to neutralize any acid, and drying of the organic layer.
-
Purification Technique: Column chromatography is often necessary to obtain a pure product.[15] The choice of eluent is critical for good separation. For similar compounds, mixtures of hexane and ethyl acetate are often used.[15]
-
Problem 2: Formation of Significant Byproducts
Q: My reaction produces the desired this compound, but I'm also seeing significant amounts of impurities on my TLC and NMR. How can I minimize these?
A: The formation of byproducts is a common challenge in organic synthesis. Careful control of reaction conditions is key to minimizing them.[9]
Common Side Reactions and Solutions
| Potential Byproduct | Plausible Cause | Recommended Solution |
| Unreacted Starting Materials | Incomplete reaction due to insufficient temperature or time. | Increase reaction temperature and/or time. Monitor by TLC to determine the optimal endpoint.[9] |
| Polymeric Material | Excessive heating or prolonged reaction times. | Reduce the reaction temperature or time. Consider using a lower boiling point solvent. |
| Isomeric Products | If using a substituted thioamide, different regioisomers can form. | In neutral solvents, the reaction typically favors one isomer. Ensure the pH of your reaction mixture is not strongly acidic or basic.[9] |
Problem 3: Difficulty with Product Purification
Q: I've successfully synthesized the crude this compound, but I'm struggling to purify it. What are the best practices?
A: Purification can be challenging, especially if the crude product is an oil or contains closely related impurities.
-
Initial Work-up: After the reaction, it is often beneficial to perform a simple acid-base work-up. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a brine wash.
-
Crystallization: If the product is a solid, recrystallization is an effective purification method. Ethanol is a common solvent for recrystallizing thiazole derivatives.[14]
-
Column Chromatography: This is the most versatile method for purifying both solid and oily products.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point for optimizing the separation. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 on TLC.
-
-
Solvent Removal: After purification, ensure all solvent is removed under reduced pressure. For high-boiling solvents like DMF or DMSO, a high-vacuum pump may be necessary.
III. Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-Bromoacetophenone (1 equivalent)
-
Thiobenzamide (1 equivalent)
-
Ethanol (or other suitable polar solvent)
-
Microwave synthesis vial with a stir bar
Procedure:
-
To a microwave synthesis vial, add 2-bromoacetophenone and thiobenzamide.
-
Add the chosen solvent (e.g., ethanol, 2-5 mL per mmol of limiting reagent).
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters. A good starting point is:
-
Temperature: 100-120 °C
-
Time: 15-30 minutes
-
Power: Dynamic (the instrument will adjust power to maintain the set temperature)
-
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Monitor the reaction by TLC to confirm the consumption of starting materials and the formation of the product.
-
Proceed with the appropriate work-up and purification as described in the troubleshooting section.
Data Presentation: Example Optimization Table
When optimizing your reaction, it is crucial to keep a detailed record of the conditions and results.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | 100 | 15 | 75 |
| 2 | Ethanol | 120 | 15 | 88 |
| 3 | Methanol | 100 | 20 | 82 |
| 4 | DMF | 120 | 10 | 92 |
| 5 | Solvent-free | 120 | 10 | 95 |
Yields are for the isolated, purified product.
IV. Mechanistic Insights and Key Relationships
Caption: Key relationships in the microwave-assisted Hantzsch synthesis of this compound.
This guide provides a comprehensive framework for troubleshooting and optimizing the microwave-assisted synthesis of this compound. By systematically addressing potential issues and carefully controlling reaction parameters, researchers can achieve high yields of the desired product in a time- and energy-efficient manner.
V. References
-
Kamila, S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. [Link]
-
Ezhilarasi, M.R., Prabha, B., & Raja, C. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5-Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 205-212. [https://www.rjpbcs.com/pdf/2016_7(4)/.pdf]([Link]].pdf)
-
Rasayan, J. (2020). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Rasayan Journal of Chemistry, 13(2), 977-983. [Link]
-
ResearchGate. (n.d.). 13 questions with answers in MICROWAVE ASSISTED ORGANIC SYNTHESIS | Science topic. [Link]
-
Wikipedia. (n.d.). Thiazole. [Link]
-
Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2649. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
MDPI. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. [Link]
-
National Center for Biotechnology Information. (2021). Laser synthesis: a solvent-free approach for the preparation of phenylthiazolo[5,4-b]pyridine derivatives. [Link]
-
ACS Publications. (2020). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. [Link]
-
RSC Publishing. (2016). Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. [Link]
-
National Center for Biotechnology Information. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. [Link]
-
Slideshare. (2022). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]
-
National Center for Biotechnology Information. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
National Center for Biotechnology Information. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. [Link]
-
International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. [Link]
-
National Center for Biotechnology Information. (2018). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. [Link]
-
YouTube. (2020). Green Chemistry: Microwave assisted synthesis. [Link]
-
National Center for Biotechnology Information. (2012). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. [Link]
-
Dovepress. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from thiazole scaffold: Design, synthesis, and biological evaluation. [Link]
-
Semantic Scholar. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. [Link]
-
KTU ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]
-
International Journal of ChemTech Research. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. [Link]
-
RSC Publishing. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. [Link]
-
Google Patents. (n.d.). CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield.
-
Google Patents. (n.d.). US4808723A - Process for the preparation of benzothiazoles.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thiazole - Wikipedia [en.wikipedia.org]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rjpbcs.com [rjpbcs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 5-Phenylthiazole Derivatives and Fluconazole
An In-Depth Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antifungal drug discovery, the emergence of resistant fungal pathogens necessitates a continuous search for novel therapeutic agents. This guide provides a detailed comparative analysis of the antifungal activity of a promising class of compounds, 5-phenylthiazole derivatives, against the widely used azole antifungal, fluconazole. By examining their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the development of new antifungal therapies.
Introduction: The Contenders in Antifungal Therapy
Fluconazole: The Established Standard
Fluconazole is a triazole antifungal agent that has been a cornerstone of antifungal therapy for decades.[1][2] Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3][4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.[3][4][5] It exhibits broad-spectrum activity against many clinically important yeasts, particularly Candida and Cryptococcus species.[1]
This compound Derivatives: A Promising New Frontier
The this compound scaffold has emerged as a promising framework for the development of novel antifungal agents. Numerous studies have demonstrated that various derivatives of this compound exhibit potent antifungal activity, often surpassing that of existing drugs against both susceptible and resistant fungal strains.[1][3] The versatility of the phenylthiazole core allows for extensive chemical modifications, enabling the optimization of antifungal potency and selectivity. Some derivatives have shown efficacy against fluconazole-resistant Candida species, highlighting their potential to address the growing challenge of antifungal resistance.[1][2][3][4][5]
Comparative Antifungal Activity: A Data-Driven Analysis
The in vitro efficacy of antifungal agents is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. The following table summarizes a selection of reported MIC values for various this compound derivatives compared to fluconazole against several clinically relevant fungal pathogens.
| Fungal Species | Compound | MIC (µg/mL) | Reference |
| Candida albicans | This compound Derivative (Compound 35) | 1–2 | [1] |
| Fluconazole | >128 (resistant strain) | [1] | |
| Candida albicans | This compound Derivative (EM-01D2) | Lower than fluconazole | [2][4] |
| Fluconazole | - | [2][4] | |
| Candida albicans | Bisphenylthiazole (Compound 17) | 2–4 | [3] |
| Fluconazole | - | [3] | |
| Candida glabrata | This compound Derivative (Compound 35) | 0.5–1 | [1] |
| Fluconazole | Variable | [1] | |
| Candida auris | This compound Derivative (Compound 35) | 2–4 | [1] |
| Fluconazole | - | [1] | |
| Candida auris | Bisphenylthiazole (Compound 17) | 1–2 (resistant strains) | [3] |
| Fluconazole | - | [3] | |
| Cryptococcus neoformans | Phenylthiazole Small Molecule (Compound 1) | 0.5 | [5] |
| Fluconazole | - | [5] | |
| Aspergillus fumigatus | Phenylthiazole Small Molecule (Compound 1) | 0.5 | [5] |
| Fluconazole | - | [5] |
Key Insights from the Data:
The compiled data reveals a significant trend: many this compound derivatives exhibit potent antifungal activity, with some demonstrating superior efficacy to fluconazole, particularly against fluconazole-resistant strains of Candida. For instance, compound 35 maintained a low MIC against a fluconazole-resistant C. albicans strain where fluconazole's MIC was exceedingly high.[1] Similarly, bisphenylthiazole compounds 16 and 17 showed potent activity against C. auris, a multidrug-resistant pathogen of urgent public health concern.[3] This suggests that this compound derivatives may possess a mechanism of action that circumvents common resistance pathways to azoles.
Unraveling the Mechanisms of Action
A crucial aspect of drug development is understanding how a compound exerts its therapeutic effect. The mechanisms of action for fluconazole and this compound derivatives appear to have both similarities and key differences.
Fluconazole's Established Pathway:
As previously mentioned, fluconazole's antifungal activity is a direct result of its inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5] This targeted inhibition is highly selective for the fungal enzyme over its mammalian counterpart, contributing to fluconazole's favorable safety profile.
Caption: Simplified mechanism of action for fluconazole.
Potential Mechanisms of this compound Derivatives:
The mechanism of action for this compound derivatives is an active area of research and appears to be multifaceted, depending on the specific derivative.
-
Ergosterol Biosynthesis Inhibition: Some studies suggest that certain this compound derivatives may also target lanosterol 14α-demethylase, similar to fluconazole. This would classify them as a new generation of azole-like antifungals with potentially different binding characteristics that could overcome existing resistance mutations.
-
Disruption of the Fungal Antioxidant System: Other research points towards a novel mechanism involving the disruption of the fungal antioxidant system. This could lead to an accumulation of reactive oxygen species (ROS) within the fungal cell, causing oxidative stress and ultimately leading to cell death. This distinct mechanism is particularly exciting as it would be unaffected by the resistance mechanisms that target ergosterol biosynthesis.
-
Other Potential Targets: The structural diversity of this compound derivatives suggests that other cellular targets may also be involved in their antifungal activity. Further investigation is needed to fully elucidate the complete mechanistic profile of this promising class of compounds.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reliability and reproducibility of antifungal susceptibility data, standardized methodologies are essential. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[6][7][8]
Broth Microdilution Method for MIC Determination (CLSI M27)
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[6][7][9][10]
Principle:
This method involves preparing two-fold serial dilutions of the antifungal agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. Following incubation, the plates are examined for visible growth, and the MIC is recorded as the lowest concentration of the drug that inhibits fungal growth.
Step-by-Step Protocol:
-
Preparation of Antifungal Stock Solutions: Dissolve the this compound derivative and fluconazole in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antifungal agents in RPMI 1640 medium to achieve the desired final concentration range.
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.
-
Inoculation: Add the diluted fungal suspension to each well of the microtiter plate containing the antifungal dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest drug concentration in which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Caption: Workflow for the Broth Microdilution MIC Assay.
Agar Disk Diffusion (Kirby-Bauer) Test for Zone of Inhibition
The disk diffusion method is a simpler, qualitative or semi-quantitative method to assess the susceptibility of a fungal isolate to an antifungal agent.[11][12][13][14]
Principle:
A standardized inoculum of the fungus is spread evenly across the surface of an agar plate. Paper disks impregnated with a specific concentration of the antifungal agent are then placed on the agar surface. During incubation, the drug diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the drug.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a fungal suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the this compound derivative and fluconazole onto the inoculated agar surface.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Zone Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters. The results are typically interpreted as susceptible, intermediate, or resistant based on established interpretive criteria.
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant potential of this compound derivatives as a new class of antifungal agents. Their potent activity, particularly against fluconazole-resistant strains, suggests that they could play a crucial role in combating the growing threat of antifungal resistance. The possibility of novel mechanisms of action further enhances their appeal as lead compounds for drug development.
Future research should focus on:
-
Mechanism of Action Elucidation: Definitive studies to pinpoint the precise molecular targets of various this compound derivatives are essential for rational drug design and optimization.
-
In Vivo Efficacy and Toxicology: Promising candidates identified through in vitro screening must be evaluated in animal models of fungal infections to assess their efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: Continued medicinal chemistry efforts to synthesize and test new analogs will help to refine the pharmacophore and improve the potency, selectivity, and drug-like properties of this compound class.
By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the development of the next generation of antifungal therapies, ultimately improving outcomes for patients with life-threatening fungal infections.
References
- Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. (n.d.). National Center for Biotechnology Information.
- In vitro activity of 2-cyclohexylidenhydrazo-4-phenyl-thiazole compared with those of amphotericin B and fluconazole against clinical isolates of Candida spp. and fluconazole-resistant Candida albicans. (2005). PubMed.
- Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections. (2021). National Center for Biotechnology Information.
- In vitro activity of 2-cyclohexylidenhydrazo-4-phenyl-thiazole compared with those of amphotericin B and fluconazole against clinical isolates of Candida spp. and fluconazole-resistant Candida albicans. (2005). ResearchGate.
- Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris. (2019). ResearchGate.
- HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer. (n.d.). Hardy Diagnostics.
- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). ANSI Webstore.
- Comparison of four reading methods of broth microdilution based on the Clinical and Laboratory Standards Institute M27-A3 meth. (2012). J-STAGE.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
- Antifungal Susceptibility Testing: Current Approaches. (2018). National Center for Biotechnology Information.
- M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). CLSI.
- M27 4th Edition. (n.d.). Scribd.
- Disk diffusion test. (n.d.). Wikipedia.
- Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories. (2009). American Society for Microbiology.
- Fungal Keratitis Medication. (2023). Medscape.
- (a) Antifungal activity determination by Kirby-Bauer disk diffusion... (n.d.). ResearchGate.
- Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. (2021). National Center for Biotechnology Information.
- Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity. (2017). National Center for Biotechnology Information.
- Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023). National Center for Biotechnology Information.
- Mechanisms of action in antifungal drugs. (n.d.). EBSCO.
- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (1999). National Center for Biotechnology Information.
- In vitro susceptibilities of Candida isolates to fluconazole,... (n.d.). ResearchGate.
- New Data on the In Vitro Activity of Fenticonazole against Fluconazole-Resistant Candida Species. (2020). ResearchGate.
- In vitro susceptibility of Candida spp. to fluconazole, itraconazole and voriconazole and the correlation between triazoles susceptibility: Results from a five-year study. (2015). ResearchGate.
- Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. (2005). National Center for Biotechnology Information.
Sources
- 1. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of 2-cyclohexylidenhydrazo-4-phenyl-thiazole compared with those of amphotericin B and fluconazole against clinical isolates of Candida spp. and fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of bisphenylthiazoles as a promising class for combating multidrug-resistant fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. scribd.com [scribd.com]
- 9. antibiotics.or.jp [antibiotics.or.jp]
- 10. journals.asm.org [journals.asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
structure-activity relationship (SAR) studies of 5-phenylthiazole derivatives
A Comparative Guide to the Structure-Activity Relationship of 5-Phenylthiazole Derivatives in Anticancer, Antimicrobial, and Anti-inflammatory Applications
The this compound core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound derivatives across three critical therapeutic areas: oncology, infectious diseases, and inflammation. By dissecting the chemical nuances that govern their efficacy and selectivity, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to design the next generation of potent and targeted therapeutics.
Anticancer Activity: Targeting Key Signaling Pathways
This compound derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a range of cancer cell lines. The SAR of these compounds is often dictated by the nature and position of substituents on both the phenyl and thiazole rings, which influence their interaction with specific molecular targets.
A significant breakthrough in understanding the anticancer mechanism of this class of compounds is the discovery of their ability to inhibit the PI3K/AKT signaling pathway, a critical cascade that is often dysregulated in cancer, promoting cell survival, proliferation, and resistance to therapy.[1][2][3][4][5]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The anticancer potency of this compound derivatives is intricately linked to the substitution patterns around the core scaffold. Key SAR observations are summarized below:
-
Substituents on the Phenyl Ring at C5: The nature of the substituent on the C5-phenyl ring plays a crucial role in determining the anticancer activity. Electron-withdrawing groups, such as trifluoromethyl, and halogens (e.g., chloro, fluoro) have been shown to enhance cytotoxic activity.[6]
-
Substituents on the Thiazole Ring at C2: The C2 position of the thiazole ring is a key site for modification. The introduction of an amino group at this position is a common feature in many active compounds. Further derivatization of this amino group with various moieties, such as amides and sulfonamides, has led to the development of potent anticancer agents.
-
Substituents on the Thiazole Ring at C4: Modifications at the C4 position of the thiazole ring can also modulate anticancer activity. The presence of a methyl group at this position has been found in several active compounds.
Table 1: Comparison of Anticancer Activity of this compound Derivatives
| Compound ID | C5-Phenyl Substituent | C2-Thiazole Substituent | C4-Thiazole Substituent | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 4- Trifluoromethyl | 2-amino | Methyl | H446 (Small Cell Lung Cancer) | Not specified | [1][2] |
| Compound B | 4-Chloro | 2-(substituted acetamido) | Methyl | A549 (Lung Adenocarcinoma) | 23.30 | [7] |
| Compound C | Unsubstituted | 2-amino | Unsubstituted | OVCAR-4 (Ovarian Cancer) | 1.57 | [8] |
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Several potent this compound derivatives exert their anticancer effects by targeting the PI3K/Akt signaling pathway.[1][2][3][4][5] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division and resistance to apoptosis. This compound derivatives have been shown to inhibit key kinases in this pathway, such as PI4KIIIβ, leading to the downstream suppression of Akt phosphorylation.[1][2] This inhibition ultimately results in cell cycle arrest, induction of apoptosis, and autophagy in cancer cells.[1][2]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. This compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi, including drug-resistant strains such as vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[8][9][10][11][12]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is highly dependent on their substitution patterns:
-
C2-Substituents: The presence of a substituted aminoguanidine moiety at the C2 position has been identified as a key pharmacophore for potent antibacterial activity.[9]
-
C5-Phenyl Substituents: The nature of the substituent on the C5-phenyl ring influences the spectrum of activity. For instance, the presence of a phenyl group can enhance DNA gyrase inhibition.[11]
-
Hybrid Molecules: Combining the this compound scaffold with other heterocyclic rings, such as pyrazoline, has been shown to yield compounds with broad-spectrum antimicrobial activity.
Table 2: Comparison of Antimicrobial Activity of this compound Derivatives
| Compound ID | C2-Thiazole Substituent | C5-Phenyl Substituent | Target Microorganism | MIC (µg/mL) | Reference |
| Compound D | Aminoguanidine | Unsubstituted | Vancomycin-resistant Enterococcus faecium | 0.5 | [8][9][10][11] |
| Compound E | Phenyl-substituted aminoguanidine | Phenyl | Candida albicans | 2 | [11] |
| Compound F | Pyrazoline-containing moiety | Unsubstituted | Pseudomonas aeruginosa, S. aureus, B. subtilis, E. coli | 1.56-3.13 | [13] |
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
A key mechanism of action for antibacterial this compound derivatives is the inhibition of bacterial cell wall synthesis.[8][9][10][11] These compounds have been shown to target undecaprenyl diphosphate phosphatase (UPPP), an essential enzyme in the peptidoglycan biosynthesis pathway.[9][11] By inhibiting UPPP, these derivatives disrupt the formation of the bacterial cell wall, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria.
Caption: Inhibition of bacterial cell wall synthesis by targeting UPPP.
Anti-inflammatory Activity: Modulating Inflammatory Cascades
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14][15][16]
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity
The anti-inflammatory activity of this compound derivatives is influenced by specific structural features:
-
Dual COX/LOX Inhibition: The ability of these compounds to dually inhibit both COX and LOX pathways is a significant advantage, as it can lead to a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors.[14][15]
-
Substituents on the Phenyl Ring: The substitution pattern on the C5-phenyl ring can influence the selectivity and potency of COX/LOX inhibition.
-
Hybridization with other Moieties: The incorporation of other heterocyclic rings, such as pyrazoline, can enhance the anti-inflammatory activity.
Table 3: Comparison of Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Key Structural Feature | In Vivo Model | Inhibition of Edema (%) | Reference |
| Compound G | Thiazole derivative | Carrageenan-induced paw edema | 46.2 | [17] |
| Compound H | Thiazole derivative | Carrageenan-induced paw edema | 48.0 | [17] |
Mechanism of Action: Dual Inhibition of COX and LOX Pathways
The anti-inflammatory effects of many this compound derivatives are attributed to their ability to inhibit both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[15][16] These two pathways are responsible for the biosynthesis of pro-inflammatory mediators, such as prostaglandins and leukotrienes, from arachidonic acid. By simultaneously blocking both pathways, these compounds can effectively reduce the production of a wide range of inflammatory molecules, leading to a potent anti-inflammatory response.
Caption: Dual inhibition of COX and LOX pathways by this compound derivatives.
Experimental Protocols
Synthesis of 2-Amino-5-phenylthiazole Derivatives via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[18][19][20]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenacyl bromide (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-phenylthiazole derivative.
Caption: Workflow for the Hantzsch synthesis of 2-amino-5-phenylthiazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][21][22]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antimicrobial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[17][23][24][25]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the this compound derivative solution at a known concentration into each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the compound.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay for screening the acute anti-inflammatory activity of new compounds.[13][26][27][28][29]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the this compound derivative or a vehicle control to the animals, typically via oral gavage or intraperitoneal injection.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
References
- Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Journal of Medicinal Chemistry. [Link]
- Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. CoLab.
- Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci.
- Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis.
- Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Semantic Scholar. [Link]
- Discovery of 5‑Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Figshare. [Link]
- Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci.
- Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. eScholarship. [Link]
- Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. Figshare. [Link]
- Antimicrobial phenylthiazole derivatives I–VI and design of targeted...
- Cell Viability Assays.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
- General reaction for Hantzsch's synthesis of 2-aminothiazole.
- Agar well diffusion method antimicrobial activity. ScienceDirect. [Link]
- Synthesis of novel 2-amino thiazole deriv
- Carrageenan Induced Paw Edema (R
- Carrageenan induced Paw Edema Model.
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]
- Methods for in vitro evaluating antimicrobial activity: A review.
- Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine scaffold: Synthesis, biological evaluation and in silico studies. Dovepress. [Link]
- Safer Anti-Inflammatory Therapy Through Dual COX-2/5-LOX Inhibitors: A Structure-Based Approach. PubMed. [Link]
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- COX-2 and 5-LOX enzyme inhibition results.
- The Hantzsch Thiazole Synthesis.
- Carrageenan-Induced Paw Edema in the Rat and Mouse.
- Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human.
- Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A System
- Inflammation pathways and inhibition by targeting of the enzymes COX-2, 5-LOX, and sEH.
- Thiazoles and Thiazolidinones as COX/LOX Inhibitors.
Sources
- 1. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. | Semantic Scholar [semanticscholar.org]
- 5. Collection - Discovery of 5âPhenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. dovepress.com [dovepress.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Collection - Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 9. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Safer anti-inflammatory therapy through dual COX-2/5-LOX inhibitors: A structure-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. atcc.org [atcc.org]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 24. botanyjournals.com [botanyjournals.com]
- 25. webcentral.uc.edu [webcentral.uc.edu]
- 26. inotiv.com [inotiv.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Researcher's Guide to the Selective Cytotoxicity of 5-Phenylthiazole Analogs
An In-Depth Comparison of Anticancer Activity and Normal Cell Viability
The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including approved drugs like the anticancer agent Dasatinib. Within this class, 5-phenylthiazole derivatives have emerged as a particularly promising area of research for developing novel oncology therapeutics. The critical challenge in cancer chemotherapy is to eradicate tumor cells while sparing healthy ones. This guide provides a comparative analysis of the cytotoxic effects of various this compound analogs on cancer cells versus normal cells, synthesizing key experimental findings, elucidating mechanisms of action, and presenting detailed protocols for researchers in the field.
Comparative Cytotoxicity: Unveiling the Therapeutic Window
The ultimate goal of a chemotherapeutic agent is to exhibit high potency against cancer cells while maintaining a low toxicity profile towards normal, healthy cells. This differential activity, often quantified as a selectivity index (SI), defines the therapeutic window of a drug. The SI is typically calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Recent studies have identified several this compound analogs with encouraging selectivity profiles. Below is a summary of the cytotoxic activities of representative compounds from the literature.
| Compound ID | Cancer Cell Line | Cancer IC50 (µM) | Normal Cell Line | Normal IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 6a | OVCAR-4 (Ovarian) | 1.57 | OCE1 (Ovarian) | 31.89 | ~20.3 | [1] |
| Compound 4c | A549 (Lung) | 23.30 | NIH/3T3 (Fibroblast) | >1000 | >42.9 | [2][3] |
| Compound 4c | SKNMC (Neuroblastoma) | 10.8 | - | - | - | [4] |
| Compound 4d | Hep-G2 (Hepatocarcinoma) | 11.6 | - | - | - | [4] |
| Compound 5b | MCF-7 (Breast) | 0.2 | - | - | - | [5] |
Table 1: Comparative IC50 values of selected this compound analogs.
Structure-Activity Relationship (SAR) Insights
The data reveals critical structure-activity relationships that govern both potency and selectivity:
-
High Selectivity of Compound 6a: Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a ) demonstrates a remarkable ~20-fold selectivity for ovarian cancer cells over normal ovarian cells.[1] This suggests that the bulky naphthalene group and the thiazolidinone-acetate moiety are key features for its potent and selective activity.
-
Exceptional Safety Profile of Compound 4c: 2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c ) shows potent activity against lung adenocarcinoma cells while being virtually non-toxic to normal mouse fibroblast cells (IC50 > 1000 µM).[2][3] The presence of the methyl-tetrazole ring is crucial for this high selectivity.
-
Potency of Substituents: The cytotoxic potency of these analogs can be significantly modulated by the nature and position of substituents on the phenyl ring and other parts of the scaffold. For instance, electron-withdrawing groups like nitro (in compound 4c against SKNMC cells) and chloro (in compound 4d against Hep-G2 cells) have been shown to enhance cytotoxic effects.[4] Studies also indicate that having at least two sequentially connected thiazole rings can be a requirement for cytotoxicity in certain molecular backbones.[6]
Mechanisms of Action: Targeting Cancer-Specific Pathways
Understanding the molecular mechanisms by which these compounds exert their selective effects is paramount for rational drug design. Thiazole derivatives have been shown to operate through various mechanisms, including the induction of apoptosis and the inhibition of critical cell signaling pathways that are often dysregulated in cancer.[7]
Inhibition of the PI3K/Akt/mTOR Pathway
A key signaling pathway that controls cell growth, proliferation, and survival is the PI3K/Akt/mTOR pathway. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
The highly selective compound 6a was found to be a potent inhibitor of the PI3Kα isoform (IC50 = 0.225 µM).[1] By targeting this enzyme, the compound effectively blocks the downstream signaling cascade. Experimental evidence shows that treatment of OVCAR-4 cells with compound 6a leads to a significant decrease in the phosphorylation of both Akt and mTOR, key mediators of the pathway.[1] This inhibition ultimately leads to cell cycle arrest at the G2/M phase and a dramatic increase in apoptosis.[1]
Induction of Apoptosis
Many potent this compound analogs induce programmed cell death, or apoptosis, as their primary mechanism of killing cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway. For example, studies on phthalimide-thiazole derivatives showed that treatment of cancer cells led to increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio triggers the activation of effector caspases, like caspase-3, which execute the apoptotic program.[5]
Experimental Protocols: Measuring Cytotoxicity
To assess the cytotoxic potential of novel compounds, standardized and reproducible assays are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[8][9] An alternative is the Sulforhodamine B (SRB) assay, which measures cellular protein content.[10][11]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol provides a step-by-step guide for determining the IC50 value of a test compound using the MTT assay.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (viable) cells, to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells. The crystals are then solubilized, and the absorbance of the colored solution is measured.[12]
Materials:
-
Adherent cancer or normal cells
-
Complete culture medium
-
96-well flat-bottom plates
-
Test compound (this compound analog) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells for a "medium only" background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium from a concentrated stock.
-
Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.[12]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[12]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents with high selectivity. Compounds like the PI3Kα inhibitor 6a and the highly selective acetamide 4c serve as compelling lead candidates for further development. Their significant therapeutic indices underscore the potential to design drugs that are highly effective against tumors while minimizing collateral damage to healthy tissues.
Future research should focus on the preclinical and clinical evaluation of these lead compounds. Further derivatization and SAR studies could yield analogs with even greater potency and improved pharmacokinetic profiles. A deeper investigation into their mechanisms of action, including potential off-target effects and resistance mechanisms, will be crucial for their successful translation into the clinic. The continued exploration of this chemical space holds great promise for delivering the next generation of targeted cancer therapies.
References
Sources
- 1. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. clyte.tech [clyte.tech]
- 10. bio-protocol.org [bio-protocol.org]
- 11. scispace.com [scispace.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Cross-Validation of 5-Ethyl-4-Phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the thiazole scaffold stands as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides an in-depth technical analysis of 5-ethyl-4-phenylthiazole, a representative of the 4,5-disubstituted thiazole class. We will delve into its synthesis, characterization, and predicted biological activities, contextualized by a comparative analysis with structurally similar heterocyclic compounds. This document is designed to equip researchers with the foundational knowledge and detailed protocols necessary for the effective evaluation of this and related thiazole derivatives.
The Significance of the Thiazole Moiety
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in drug discovery.[2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for potent and selective binding to a variety of biological targets.[3] Modifications at the C2, C4, and C5 positions of the thiazole ring have yielded a vast library of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5]
Synthesis of 5-Ethyl-4-Phenylthiazole via Hantzsch Thiazole Synthesis
The most common and versatile method for synthesizing 4,5-disubstituted thiazoles is the Hantzsch thiazole synthesis.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide.[8] For the synthesis of 5-ethyl-4-phenylthiazole, the logical precursors are 2-bromo-1-phenylbutan-1-one and thioamide.
Experimental Protocol: Hantzsch Thiazole Synthesis
This generalized protocol is based on established procedures for the Hantzsch synthesis and can be adapted for the preparation of 5-ethyl-4-phenylthiazole.[3][9]
Materials:
-
2-bromo-1-phenylbutan-1-one
-
Thioamide
-
Ethanol (or another suitable solvent like methanol)
-
Sodium bicarbonate (or another mild base)
-
Stir plate and stir bar
-
Reflux condenser
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-1-phenylbutan-1-one (1 equivalent) and thioamide (1.2 equivalents) in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 5-ethyl-4-phenylthiazole.
Characterization of 5-Ethyl-4-Phenylthiazole
The structural elucidation of the synthesized compound is critical for confirming its identity and purity. Standard spectroscopic techniques are employed for this purpose.
| Technique | Expected Observations for 5-Ethyl-4-Phenylthiazole |
| ¹H NMR | Signals corresponding to the protons of the phenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and the thiazole ring proton. |
| ¹³C NMR | Resonances for the carbons of the phenyl ring, the ethyl group, and the thiazole ring. The chemical shifts will be indicative of the electronic environment of each carbon atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the aromatic rings, and C-S stretching of the thiazole ring.[10] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of 5-ethyl-4-phenylthiazole (C₁₁H₁₁NS, MW: 189.28 g/mol ), along with characteristic fragmentation patterns.[6][8] |
Comparative Biological Activity
While specific experimental data for 5-ethyl-4-phenylthiazole is limited in publicly available literature, the biological activities of structurally similar thiazole derivatives provide a strong basis for predicting its potential therapeutic applications. The primary area of interest for thiazole derivatives has been in anticancer research.[2][11]
In Vitro Anticancer Activity
The cytotoxicity of thiazole derivatives is often evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[13][14]
The following table summarizes the IC₅₀ (half-maximal inhibitory concentration) values for several 4,5-disubstituted thiazole derivatives against various cancer cell lines, providing a comparative context for the expected potency of 5-ethyl-4-phenylthiazole.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide | A549 (Lung Cancer) | 23.30 ± 0.35[15][16] |
| Thiazole derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16[12] |
| Thiazole derivative 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44[12] |
| Thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | < 50[17] |
Comparison with Other Heterocyclic Scaffolds
To understand the unique contribution of the thiazole ring, it is valuable to compare its performance against other heterocyclic cores that are also prevalent in anticancer drug discovery.[13][14]
-
Oxazoles: As a close structural analog of thiazole, with an oxygen atom replacing the sulfur, oxazole derivatives have also shown significant antiproliferative activity.[18][19] However, some studies suggest that thiazole-containing compounds may exhibit superior potency.[20]
-
Pyrazoles: This five-membered ring with two adjacent nitrogen atoms is another important pharmacophore. Hybrid molecules incorporating both thiazole and pyrazole moieties have been synthesized and have demonstrated potent anticancer effects, suggesting a synergistic relationship between these two rings.[21][22][23]
| Heterocyclic Scaffold | General Anticancer Activity | Key Mechanistic Insights |
| Thiazole | Broad-spectrum activity against various cancers.[4][5] | Inhibition of kinases (e.g., VEGFR-2), induction of apoptosis, and disruption of microtubule function.[2] |
| Oxazole | Potent antiproliferative effects, though sometimes less so than thiazole analogs.[20][24] | Similar mechanisms to thiazoles, with subtle differences in binding due to the different heteroatom. |
| Pyrazole | Significant cytotoxic activity, often used in hybrid drug design.[21][22] | Inhibition of cyclin-dependent kinases (CDKs) and other signaling pathways. |
Mechanism of Action: Induction of Apoptosis
A common mechanism by which many anticancer agents, including thiazole derivatives, exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[22] This can be assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.[20] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[25]
Conclusion
5-Ethyl-4-phenylthiazole represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The well-established Hantzsch synthesis provides a reliable route for its preparation, and standard spectroscopic methods can be used for its thorough characterization. Based on the extensive literature on related compounds, 5-ethyl-4-phenylthiazole is predicted to exhibit significant anticancer activity, likely through the induction of apoptosis. This guide provides the necessary protocols and comparative data to facilitate the experimental validation of these properties and to support the further exploration of this and other thiazole derivatives in drug discovery programs.
References
- Al-Jumaili, M. H. A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-183.
- Al-Ostoot, F. H., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Chemistry, 27(12), 1039-1067.
- Azman, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Science and Technology, 13(1), 1-10.
- El-Sayed, N. N. E., et al. (2022). Some thiazole and pyrazole derivatives as potent anticancer agents. Journal of the Iranian Chemical Society, 19(11), 4787-4803.
- Gomez, L. A., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495.
- Gunnam, A., et al. (2018). Oxazole and Thiazole Analogs of Sulindac for Cancer Prevention. Future Medicinal Chemistry, 10(6), 743-756.
- Hernandez-Vazquez, E., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy, 138, 111495.
- Karki, S. S., et al. (2018). Oxazole and thiazole analogs of sulindac for cancer prevention. Future Medicinal Chemistry, 10(6), 743-756.
- Krishnan, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3013.
- Mohamed, H. A., et al. (2023). Design, efficient synthesis and molecular docking of some novel thiazolyl-pyrazole derivatives as anticancer agents. Results in Chemistry, 5, 100898.
- Nesterov, V. M., et al. (2022).
- Oubella, A., et al. (2019).
- Patel, R. B., et al. (2021). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Indian Journal of Pharmaceutical Sciences, 83(2), 279-287.
- Popiolek, L., et al. (2020). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. Molecules, 25(18), 4284.
- Salem, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7356.
- Shcherbakov, D. N., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 977.
- Evren, A. E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Yurttas, L., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
- The Good Scents Company. 5-ethyl-4-methyl thiazole. [Link]
- Bouziane, A., et al. (2019).
- Gürsoy, A., et al. (2004). Synthesis and primary cytotoxicity evaluation of some novel 2,4-disubstituted-5-(3-amino-4-aryl-5-oxo-1,2,4-triazol-1-yl)thiazole derivatives. European Journal of Medicinal Chemistry, 39(6), 505-513.
- Cigan, F., et al. (2022). Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation of Antiproliferative Activity against Human Leukaemia. Molecules, 27(19), 6296.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive Review of N-Heterocycles as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | CID 12830686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxazole and thiazole analogs of sulindac for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. globalresearchonline.net [globalresearchonline.net]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 5-Phenylthiazoles: A Comparative Analysis of Efficacy
For researchers, medicinal chemists, and professionals in drug development, the 5-phenylthiazole scaffold is a cornerstone of innovation. Its presence in a wide array of biologically active molecules necessitates a deep understanding of its synthesis. This guide provides a comparative analysis of the most effective methods for constructing this crucial heterocyclic motif, offering a blend of theoretical insights and practical, field-proven protocols. We will delve into the classical Hantzsch and Cook-Heilbron syntheses, and explore modern advancements including microwave-assisted, multicomponent, and continuous flow methodologies. This document is designed to empower you to make informed decisions for your specific synthetic needs, balancing efficacy with practical considerations of time, cost, and environmental impact.
At a Glance: Comparative Analysis of this compound Synthesis Methods
The selection of an optimal synthetic strategy for this compound derivatives hinges on a careful consideration of several factors, including the desired substitution pattern, availability of starting materials, and the desired scale of the reaction. The following table provides a quantitative comparison of the key synthetic routes discussed in this guide.
| Methodology | Key Reactants | Catalyst/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Common Drawbacks |
| Hantzsch Synthesis (Conventional) | α-Haloketone, Thioamide | Methanol, Heat | 30 min - 12 h | Room Temp. - Reflux | 80 - 99% | Well-established, versatile, high-yielding.[1] | Can require harsh conditions and long reaction times. |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Mild, often aqueous conditions | 1 - 5 hours | Room Temperature | 50 - 80% | Provides access to 5-aminothiazoles under mild conditions.[2] | Limited to 5-aminothiazole derivatives; use of hazardous CS₂.[3] |
| Microwave-Assisted Hantzsch Synthesis | α-Haloketone, Thioamide | Methanol, Microwave | 5 - 30 min | 90 | 89 - 95% | Dramatically reduced reaction times, high yields, energy efficient.[4] | Requires specialized microwave equipment.[3] |
| One-Pot Multicomponent Reaction | Aldehyde, Thiourea, α-Haloketone | Often catalyst-free or mild catalyst | 1.5 - 3.5 hours | Room Temperature | 79 - 90% | High atom economy, operational simplicity, reduced waste.[3][5] | Can be complex to optimize for all components.[3] |
| Continuous Flow Synthesis | α-Haloketone, Thioamide | Often elevated temperature and pressure | < 15 min | High | High (throughput) | Excellent scalability, precise control over reaction parameters, enhanced safety.[6] | Requires specialized and costly equipment. |
The Pillars of this compound Synthesis: A Detailed Examination
The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Chemistry
The Hantzsch synthesis, first reported in 1887, remains one of the most reliable and versatile methods for the construction of the thiazole ring.[7] The reaction involves the condensation of an α-haloketone with a thioamide.
Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The choice of a thioamide allows for the introduction of various substituents at the 2-position of the thiazole ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalspub.com [journalspub.com]
- 6. REF: SCCE-2026-009 - CHM-PHD | Courses | Queen's University Belfast [qub.ac.uk]
- 7. kuey.net [kuey.net]
A Senior Scientist's Guide to In Vivo Validation of 5-Phenylthiazole Anticancer Agents: A Comparative Analysis
Authored For: Researchers, Scientists, and Drug Development Professionals
The 5-phenylthiazole moiety is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its rigid, planar structure and potential for varied substitutions make it an attractive starting point for designing novel anticancer therapeutics. However, the journey from a promising in vitro IC50 value to a viable clinical candidate is long and fraught with challenges. The crucial bottleneck is often the rigorous process of in vivo validation, where compounds face the complexity of a whole-organism biological system.
This guide provides a comparative framework for the in vivo validation of this compound compounds. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental design, compare the performance of representative compounds against established alternatives, and provide the technical details necessary to design robust, self-validating preclinical studies.
Comparative Efficacy: How 5-Phenylthiazoles Perform in Preclinical Models
The anticancer activity of this compound derivatives often stems from their ability to interfere with critical cellular processes like cell division and signaling. Two of the most well-documented mechanisms are tubulin polymerization inhibition and kinase signaling disruption. Below, we compare representative compounds from these classes against standard-of-care agents.
A. As Tubulin Polymerization Inhibitors
Microtubules are essential for mitotic spindle formation, making them a prime target for cancer therapy. Compounds that disrupt microtubule dynamics, like the taxanes and vinca alkaloids, are mainstays in the clinic. A new generation of thiazole derivatives has shown potent activity by binding to the colchicine site of tubulin.[1][2]
-
Lead Compound Example: While specific in vivo data for the most potent compounds cited in recent reviews is emerging, the principle is to compare them against agents like Combretastatin A-4 (CA-4) or Paclitaxel . A typical study would assess Tumor Growth Inhibition (TGI), a key pharmacodynamic endpoint.[3]
B. As Kinase Signaling Inhibitors
Kinase pathways, such as the PI3K/Akt/mTOR cascade, are frequently dysregulated in cancer, promoting cell survival and proliferation. Thiazole-containing compounds have been successfully developed as kinase inhibitors, with Dasatinib (a 2-aminothiazole derivative) being a prominent clinical example.[4]
-
Lead Compound Example: A novel 2-aminothiazole derivative, Compound 25a , was evaluated for its efficacy against prostate cancer. In a PC-3 mouse xenograft model, it demonstrated equivalent efficacy to the HDAC inhibitor SAHA (Vorinostat) , a clinically approved drug.[4] This direct comparison provides a strong benchmark for its potential therapeutic utility. Another compound, Compound 6a , was identified as a potent PI3Kα inhibitor, reducing the phosphorylation of Akt and mTOR in ovarian cancer cells, marking it as a strong candidate for future in vivo assessment.[5]
The following table summarizes key comparative data for conceptual and reported this compound compounds.
| Compound Class | Representative Compound | In Vivo Cancer Model | Key Efficacy Metric | Comparative Agent | Reference |
| Kinase Inhibitor | Compound 25a (HDACi) | PC-3 Prostate Xenograft | Equivalent tumor growth inhibition | SAHA (Vorinostat) | [4] |
| Kinase Inhibitor | Compound 6a (PI3Kαi) | Ovarian Cancer (OVCAR-4) | In vitro potency suggests in vivo studies | Alpelisib | [5] |
| Tubulin Inhibitor | Thiazole-acetamide derivative | Breast/Colon Cancer Xenograft | Tumor Growth Inhibition (TGI) % | Combretastatin A-4 | [2] |
| Organometallic | Ruthenium-phenylthiazole | Colon Carcinoma (HCT116) | Tumor growth delay | Cisplatin | [6] |
| Multi-Target | Compound TH08 | Ehrlich Ascites Carcinoma | Increased lifespan by ~71% | Bleomycin | [7] |
The Cornerstone of Validation: The Mouse Xenograft Model
The subcutaneous tumor xenograft model remains the industry standard for initial in vivo efficacy testing. It involves implanting human cancer cells into immunodeficient mice, allowing the tumor to grow before initiating treatment. The choice of mouse strain (e.g., BALB/c nude, NOD/SCID) is critical and depends on the tumor cell line's engraftment requirements.
Experimental Workflow: Subcutaneous Xenograft Study
The following diagram outlines the logical flow of a typical efficacy study.
Caption: Pathway of apoptosis via tubulin polymerization inhibition.
This mechanism can be confirmed in vivo by collecting tumor samples at the study endpoint and performing immunohistochemistry (IHC) for biomarkers like cleaved caspase-3 (an apoptosis marker) or Phospho-Histone H3 (a mitotic marker).
Safety and Pharmacokinetics: Beyond Efficacy
A potent compound is useless if it is too toxic or cannot reach its target. Pharmacokinetic (PK) and toxicological assessments are integral to the in vivo validation process. [3]
-
Tolerability: As observed with certain organometallic phenylthiazole complexes, in vitro potency does not always translate to in vivo tolerability. [6]Severe toxicity, even at moderate doses, can halt development. Therefore, a Maximum Tolerated Dose (MTD) study is often a prerequisite for a full efficacy study.
-
Pharmacokinetics (PK): PK studies measure the drug's concentration in blood plasma over time (ADME: Absorption, Distribution, Metabolism, Excretion). This helps correlate drug exposure (Area Under the Curve, AUC) with the pharmacodynamic response (e.g., TGI). [3]An ideal candidate possesses good oral bioavailability and a half-life sufficient to maintain therapeutic concentrations.
-
Hematological Analysis: As demonstrated in the evaluation of compound TH08, monitoring blood parameters (RBC, WBC, hemoglobin) can provide quantitative data on systemic toxicity, such as myelosuppression, a common side effect of chemotherapy. [7]
Conclusion
The in vivo validation of this compound compounds is a multi-faceted process that demands rigorous experimental design and a deep understanding of pharmacology. Success is not merely defined by tumor growth inhibition but by a balanced profile of efficacy, tolerability, and a verifiable mechanism of action. By employing robust, well-controlled models, comparing performance against clinically relevant benchmarks, and integrating PK/PD and toxicity assessments, researchers can effectively de-risk their lead candidates and build a compelling case for further development.
References
- Al-Warhi, T., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry.
- Evren, A.E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements. ResearchGate.
- Fassihi, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences.
- Gouda, M.A., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules.
- Karakus, S., & Dirmenci Tuncel, E. (2022). In vitro and In vivo antitumor activities of benzothiazole analogs. ResearchGate.
- Hejl, M., et al. (2021). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Pharmaceuticals.
- El-Abd, Y.S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules.
- Abdel-Wahab, B.F., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.
- Ravez, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Medicinal Chemistry.
- El-Meguid, A.A., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry.
- Zhang, Z., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules.
- Shah, S., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Zubaș, A., et al. (2023). Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase. Pharmaceuticals.
- Dawbaa, S., et al. (2023). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Ankara University Journal of Faculty of Pharmacy.
- Muggia, F.M. (2016). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. Oncohema Key.
- Ghinet, A., et al. (2016). Studies on phenothiazines: New microtubule-interacting compounds with phenothiazine A-ring as potent antineoplastic agents. Bioorganic & Medicinal Chemistry.
- Kumar, S., et al. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Journal of Drug Delivery and Therapeutics.
Sources
- 1. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
A Comparative Guide to the Bioactivity of 5-Phenylthiazole and 5-Phenylisoxazole Scaffolds
Introduction: The Tale of Two Heterocycles in Drug Discovery
In the landscape of medicinal chemistry, the search for privileged scaffolds—molecular frameworks that can be readily modified to interact with a wide range of biological targets—is a cornerstone of drug discovery. Among these, five-membered aromatic heterocycles are particularly prominent. This guide provides a comparative analysis of two structurally similar yet functionally distinct scaffolds: 5-phenylthiazole and 5-phenylisoxazole.
While differing by only a single heteroatom (sulfur in thiazole versus oxygen in isoxazole), this subtle structural variance imparts significant differences in their physicochemical properties, metabolic stability, and, consequently, their biological activity profiles. For researchers, scientists, and drug development professionals, understanding these nuances is critical for making informed decisions in scaffold selection and lead optimization. This document synthesizes experimental data to objectively compare their performance across key therapeutic areas, offering field-proven insights into their respective strengths and potential applications.
Part 1: Structural and Physicochemical Distinctions
The core distinction between the two scaffolds lies in the heteroatom at position 1 of the five-membered ring. The this compound contains a sulfur atom, while the 5-phenylisoxazole contains an oxygen atom. This fundamental difference influences electron distribution, bond angles, and overall molecular geometry.
Caption: The sequential workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the bacterial strain (e.g., MRSA) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in broth, typically starting from 256 µg/mL down to 0.5 µg/mL or lower.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Protocol 3: Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).
-
Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.
Conclusion and Future Perspectives
The comparative analysis reveals that both this compound and 5-phenylisoxazole are exceptionally valuable scaffolds in drug discovery.
-
This compound derivatives appear to have a particularly strong profile in the realm of antimicrobial agents , especially against challenging drug-resistant pathogens like VRE and MRSA. T[1][2][3]heir demonstrated mechanisms, such as targeting cell wall synthesis, provide a solid foundation for further development.
-
5-Phenylisoxazole derivatives showcase remarkable versatility, with a strong presence in both anticancer and anti-inflammatory research. T[4][5][6][7]he scaffold's ability to be tailored to inhibit various enzymes like COX, LOX, and protein kinases makes it highly attractive for developing targeted therapies.
The choice between these scaffolds is not a matter of inherent superiority but of strategic alignment with the therapeutic target and desired pharmacological profile. Future research should focus on direct, head-to-head comparisons of optimized derivatives under standardized assay conditions. Furthermore, the creation of hybrid molecules that incorporate features from both scaffolds could unlock novel synergistic activities. As our understanding of disease biology deepens, the rational design of new agents based on these proven heterocyclic cores will continue to be a fruitful endeavor for drug development professionals.
References
- Severina, A. O., Pilyoa, S. G., Potikhaa, L. M., & Kukhar, V. P. (n.d.). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry.
- Evren, A. E., Yurttas, L., Ekselli, B., & Akalin-Ciftci, G. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
- Evren, A. E., Yurttas, L., Ekselli, B., & Akalin-Ciftci, G. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
- Evren, A. E., Yurttas, L., Ekselli, B., & Akalin-Ciftci, G. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
- Gevorgyan, A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
- Morfouace, M., et al. (2014). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. Journal of Medicinal Chemistry. [Link]
- Arshad, M., et al. (2018). Antibacterial activities of substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds.
- Carta, A., et al. (2012). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
- Kumawat, J.A., Angadi, S.S., & Padve, D.A. (2017). Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. IOSR Journal of Pharmacy and Biological Sciences. [Link]
- Sravanthi, V., & Harikrishana, N. (2019). Anticancer and Molecular Docking Studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoles.
- Hagras, M., et al. (2022). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties. RSC Medicinal Chemistry. [Link]
- Unknown Authors. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors.
- Morfouace, M., et al. (2014). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci.
- Khan, S. A., et al. (2014). Synthesis, Characterization and Anti-Inflammatory Activity of Metal Complexes of 5-Methyl-N-[4-(Trifluoromethyl)
- Abdel-Aziz, M., et al. (2022). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry. [Link]
- Gajic, B., et al. (2023). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Molecules. [Link]
- Unknown Authors. (n.d.). SYNTHESIS, ANTI-INFLAMMATORY AND ANTIMICROBIAL ACTIVITY OF 2-(ISOXAZOL-5-YL)
- Juby, P. F., Hudyma, T. W., & Brown, M. (1974). Nonsteroidal antiinflammatory agents. 1.2,4-Diphenylthiazole-5-acetic acid and related compounds. Journal of Medicinal Chemistry. [Link]
- Shahin, I. G., et al. (2022). The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review. Current Pharmaceutical Design. [Link]
- Al-Ghorbani, M., et al. (2015). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. MDPI. [Link]
- El-Sayed, N. N. E., et al. (2020). Exploring The Anticancer and Anti-Inflammatory Activities of Novel Diphenylthiazole-Amino Acid Conjugates. Journal of Applied Pharmaceutical Science. [Link]
- Wang, S., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]
- Hawash, M. M., & Baytas, S. N. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Letters in Drug Design & Discovery. [Link]
- Unknown Authors. (n.d.). In vitro 5- LOX anti-inflammatory activity of synthesized isoxazole....
- Al-Ghorbani, M., et al. (2018). Synthesis and Screening of Pro-apoptotic and Angio-inhibitory Activity of Novel Benzisoxazole Derivatives both In Vitro and In Vivo. Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Unknown Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery.
Sources
- 1. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Target Engagement of 5-Phenylthiazole Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, and often underestimated, hurdle is the unequivocal confirmation of target engagement within the complex milieu of a living cell. This guide provides an in-depth, technical comparison of state-of-the-art methodologies for validating the target engagement of 5-phenylthiazole inhibitors, a scaffold of significant interest in modern medicinal chemistry. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity.
The this compound core is a versatile pharmacophore found in a range of inhibitors targeting diverse protein classes, from kinases involved in oncogenic signaling to viral enzymes essential for replication and fungal metabolic enzymes. Validating that these compounds reach and interact with their intended targets is paramount to understanding their mechanism of action, optimizing their potency, and ensuring their specificity.
The Imperative of Cellular Context: Moving Beyond Biochemical Assays
Traditional drug discovery often begins with high-throughput screening of compound libraries against purified proteins in biochemical assays. While valuable for initial hit identification, these cell-free systems cannot recapitulate the intricate environment of a cell.[1] Factors such as cell permeability, efflux pumps, intracellular metabolism, and competition with endogenous ligands can significantly impact a compound's ability to engage its target. Therefore, robust cellular target engagement assays are indispensable for bridging the gap between in vitro activity and in-cell efficacy.[2]
This guide will compare and contrast key methodologies for assessing target engagement, categorized into two main approaches: direct measurement of binding in living cells and biophysical characterization of the inhibitor-target interaction in vitro.
In-Cell Target Engagement: A Direct Window into Cellular Activity
The ability to directly measure a compound's interaction with its target in a physiological setting provides the most relevant data for predicting its biological effect.
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Target Binding
Principle: CETSA is a powerful label-free method based on the principle of ligand-induced thermal stabilization of proteins.[3] The binding of a small molecule inhibitor to its target protein increases the protein's resistance to heat-induced denaturation. This thermal shift can be quantified by heating cell lysates or intact cells treated with the inhibitor to various temperatures, followed by the separation of soluble and aggregated proteins. An increase in the amount of soluble target protein at higher temperatures in the presence of the inhibitor is direct evidence of target engagement.[4]
Experimental Workflow:
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for Western Blot-Based CETSA:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with various concentrations of the this compound inhibitor or a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Protein Quantification: Lyse the cells by repeated freeze-thaw cycles. Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Normalize the protein concentration of the soluble fractions. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target of interest.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves. A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target stabilization.
Comparison with Other In-Cell Methods:
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| CETSA | Ligand-induced thermal stabilization | Label-free, applicable to native proteins in intact cells, provides direct evidence of binding.[3] | Requires a specific antibody for detection (Western blot) or mass spectrometry, throughput can be limited. | Validating on-target and off-target effects in a physiological context. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, quantitative measurement of intracellular affinity, real-time kinetics.[5] | Requires genetic modification of the target protein, relies on competitive binding with a tracer. | Screening campaigns and detailed characterization of inhibitor binding kinetics in living cells.[6][7] |
| Photoaffinity Labeling (PAL) | Covalent cross-linking of a photoreactive inhibitor analog to its target upon UV irradiation. | Identifies direct binding partners, can be used for target deconvolution.[8] | Requires synthesis of a modified inhibitor, potential for non-specific cross-linking.[8] | Target identification for novel compounds with unknown mechanisms of action. |
Biophysical Methods: Characterizing the Interaction In Vitro
While in-cell methods are crucial for confirming target engagement in a physiological setting, biophysical techniques provide detailed quantitative information about the binding affinity and kinetics of the inhibitor-target interaction.
Fluorescence Polarization (FP): A Homogeneous Assay for Binding Affinity
Principle: FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger protein.[9] In a competitive FP assay, an unlabeled inhibitor competes with the tracer for binding to the target protein, causing a decrease in fluorescence polarization.
Experimental Workflow:
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PTP-123.
Experimental Validation Plan:
-
Initial Biochemical Screen (e.g., FP): A competitive FP assay using a fluorescently labeled ATP analog would be employed to determine the in vitro potency of PTP-123 against purified PI3K isoforms. This would provide initial IC50 values.
-
Cellular Target Engagement (CETSA): A Western blot-based CETSA would be performed on a cancer cell line known to have an active PI3K pathway. The results would be expected to show a dose-dependent thermal stabilization of PI3K in the presence of PTP-123, confirming its engagement with the target in intact cells.
-
Expected Data (Table):
-
| Compound | In Vitro IC50 (nM) (FP) | Cellular ΔTm (°C) (CETSA) | Cellular EC50 (nM) (Downstream Signaling) |
| PTP-123 | 50 | +4.5 | 200 |
| Negative Control | >10,000 | 0 | >10,000 |
-
Downstream Pathway Modulation: To confirm that target engagement leads to functional inhibition of the pathway, the phosphorylation status of downstream effectors like AKT and S6 ribosomal protein would be assessed by Western blotting. A dose-dependent decrease in the phosphorylation of these proteins upon treatment with PTP-123 would validate its on-target activity.
-
Selectivity Profiling (e.g., Proteome-wide CETSA): To assess the selectivity of PTP-123, a proteome-wide CETSA experiment coupled with mass spectrometry could be performed. This would identify other potential off-targets that are stabilized or destabilized by the compound, providing a comprehensive view of its cellular interactions.
Conclusion: An Integrated Approach for Robust Target Validation
Validating the target engagement of this compound inhibitors requires a multi-faceted and integrated approach. While biophysical methods provide precise measurements of binding affinity and kinetics in vitro, they must be complemented by in-cell techniques that confirm target interaction in a physiologically relevant context. The Cellular Thermal Shift Assay stands out as a powerful, label-free method for directly observing target engagement in cells and tissues.
By employing a combination of these methodologies, researchers can build a robust body of evidence to confidently link the chemical structure of a this compound inhibitor to its molecular target and its ultimate biological effect. This rigorous validation is not merely a checkbox in the drug discovery pipeline; it is the foundation upon which successful and safe therapeutics are built.
References
- PI3K/AKT/mTOR Signaling Pathway Illustr
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
- A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively...
- Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway...
- Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Gener
- HIV replication cycle (video) | Week 2. Khan Academy.
- HIV Replication Cycle. National Institute of Allergy and Infectious Diseases (NIAID) - NIH.
- HIV. Wikipedia.
- The Fungal CYP51s: Their Functions, Structures, Rel
- What are Ergosterol biosynthesis inhibitors and how do they work?
- CETSA: a target engagement assay with potential to transform drug discovery.
- Demonstration of Quantitative Analysis of Cellular Target Engagement Using Energy Transfer.
- Kinase Target Engagement | Kinase Affinity Assay.
- Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT | ACS Chemical Biology.
- Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. MDPI.
- Live-cell NanoBRET assay to measure AKT inhibitor binding to conformational st
- Photoaffinity Labeling in Target- and Binding-Site Identific
- Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues | PLOS Neglected Tropical Diseases.
- Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. PubMed Central.
- Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. PubMed.
- Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC - NIH.
- Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. NIH.
- Investigation of potent anti-mycobacterium tuberculosis agents derived | DDDT.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH.
- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. PubMed.
- Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ.
- Biochemical assays in drug discovery and development. Celtarys Research.
- 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identific
- Photoaffinity labeling in target- and binding-site identific
- Photoaffinity Labeling in Target- and Binding-Site Identific
- Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3. PubMed Central.
- Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors. PMC - NIH.
- Surface Plasmon Resonance Sensorgram: A Step-by-Step Guide.
- Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed Central.
- SPR analysis of protein binding interactions. Sensorgrams show binding...
- Drug-plasma protein binding characteriz
- SPR competition assays: (a) Sensorgram overlay of A1H3 (25 μM, blue),...
Sources
- 1. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between Reverse Transcriptase and Integrase Is Required for Reverse Transcription during HIV-1 Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
A Comparative Analysis of the Antibacterial Spectrum of 5-Phenylthiazole Derivatives
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with unique scaffolds and mechanisms of action.[1][2] Among the myriad of heterocyclic compounds explored, the thiazole nucleus stands out as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1][3][4] This guide provides a comparative analysis of the antibacterial spectrum of a specific class, the 5-phenylthiazole derivatives, which have emerged as a promising foundation for developing new therapeutics against drug-resistant pathogens.
This analysis synthesizes data from recent studies, focusing on structure-activity relationships (SAR), mechanisms of action, and comparative efficacy against a panel of clinically relevant bacteria. We will delve into the experimental methodologies used to generate this data, providing a framework for researchers to contextualize these findings and guide future drug development efforts.
Methodology: Assessing Antibacterial Potency
The cornerstone of evaluating an antibacterial agent's efficacy is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. The broth microdilution method is the gold-standard technique for this assessment.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the standardized procedure for determining the MIC values of this compound derivatives.
I. Preparation of Materials:
-
Bacterial Strains: Use standardized strains from recognized culture collections (e.g., ATCC). Include a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii) bacteria, including drug-resistant isolates like MRSA and VRE.[5]
-
Growth Media: Prepare cation-adjusted Mueller-Hinton Broth (MHB) for bacterial culture.
-
Test Compounds: Dissolve this compound derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, and a 37°C incubator.
II. Assay Procedure:
-
Bacterial Inoculum Preparation:
-
Culture bacteria overnight on appropriate agar plates.
-
Inoculate a few colonies into fresh MHB and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Series:
-
Dispense 100 µL of MHB into each well of a 96-well plate.
-
Add 100 µL of the stock test compound to the first well and perform a 2-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) on each plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible bacterial growth is observed.
-
Optionally, read the optical density (OD) at 600 nm using a plate reader.
-
Conclusion and Future Directions
This compound derivatives represent a versatile and potent class of antibacterial agents, particularly against challenging Gram-positive pathogens like MRSA and VRE. [5]Their efficacy is intrinsically linked to their chemical structure, with modifications to the core scaffold offering a pathway to enhance solubility, improve pharmacokinetic properties, and potentially broaden their spectrum of activity. [6][7] The primary challenge remains the limited activity against Gram-negative bacteria. [5]Future research should focus on strategies to overcome the outer membrane permeability barrier of these organisms. The development of hybrid molecules, such as the thiazolyl-quinazolone compounds, is a promising approach, potentially combining the potent activity of the phenylthiazole core with moieties that can facilitate entry into Gram-negative cells. [8]Continued exploration of structure-activity relationships and elucidation of diverse mechanisms of action will be crucial in advancing this promising class of compounds from the laboratory to clinical application.
References
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information.
- Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020, April 16). Royal Society of Chemistry.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.
- The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022, November 17). MDPI.
- From Phenylthiazoles to Phenylpyrazoles: Broadening the Antibacterial Spectrum toward Carbapenem-Resistant Bacteria. (n.d.). NLM Dataset Catalog.
- Antimicrobial phenylthiazole derivatives I–VI and design of targeted... (n.d.). ResearchGate.
- Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. (n.d.). National Center for Biotechnology Information.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). SpringerLink.
- Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain. (2020, January 10). PubMed.
- Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci. (n.d.). ACS Publications.
- Different generations of phenylthiazole antibiotics with their associated antimicrobial, physicochemical and pharmacokinetic properties... (n.d.). ResearchGate.
- Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety. (2024, January 5). National Center for Biotechnology Information.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023, April 7). Journal of Chemical Reviews.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI.
- Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.). National Center for Biotechnology Information.
- Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022, July 12). MDPI.
- Investigation of potent anti-mycobacterium tuberculosis agents derived. (2026, January 7). Drug Design, Development and Therapy.
- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018, February 15). MDPI.
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). National Center for Biotechnology Information.
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Balancing Physicochemical Properties of Phenylthiazole Compounds with Antibacterial Potency by Modifying the Lipophilic Side Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis of 5-Phenylthiazole Screening Data: From Hit Identification to Mechanistic Insights
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a critical engine for identifying novel therapeutic candidates. The 5-phenylthiazole scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties.[1][2][3][4][5][6][7][8] This guide provides a comprehensive framework for the statistical analysis of biological data generated from this compound screening campaigns. We will navigate the essential steps from initial data quality control to advanced analytical techniques that can elucidate mechanisms of action and guide lead optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous statistical methods to their screening data.
The Foundation: Robust Experimental Design and Data Preprocessing
Key Considerations in Experimental Design:
-
Replicates are Non-Negotiable: Replicate measurements are essential for assessing the variability of the assay and for providing the statistical power needed to confidently identify true hits.[9] Integrating replicates with robust statistical methods in primary screens is crucial for discovering reliable hits and improving the sensitivity and specificity of the screening process.[9]
-
Controls, Controls, Controls: The inclusion of appropriate positive and negative controls on each screening plate is fundamental. These controls serve as the basis for data normalization and quality control metrics.
-
Plate Layout and Randomization: Systematic errors, such as edge effects, can significantly skew results. A randomized plate layout for test compounds helps to mitigate these positional effects.[9]
Data Preprocessing: Cleaning and Normalization
Raw screening data is often noisy and subject to various sources of systematic variation. Preprocessing is a critical step to ensure that the data is comparable across different plates and screening runs.
Step-by-Step Data Preprocessing Workflow:
-
Data Import and Inspection: Begin by importing the raw data from the plate reader. A visual inspection of the data, for instance, by plotting raw values per plate, can help identify gross errors or anomalies.
-
Log Transformation: For many biological assays, particularly those involving cell growth or enzyme activity, a log transformation of the data can help to stabilize the variance and make the data more closely approximate a normal distribution.[10] This is a common assumption for many statistical tests.[10]
-
Normalization: The goal of normalization is to correct for systematic variations between plates.[10] Two primary approaches are:
-
Controls-based Normalization: This method uses the positive and negative controls on each plate to scale the data.[10] The activity of test compounds is then expressed relative to these controls (e.g., percent inhibition).
-
Non-controls-based Normalization: In cases where reliable controls are not available, or if the majority of compounds are expected to be inactive, methods like the B-score can be used.[11] The B-score normalizes data based on the median and median absolute deviation (MAD) of all test wells on a plate.
-
Comparative Analysis of Hit Identification Strategies
Once the data has been preprocessed, the next critical step is to identify "hits"—compounds that exhibit a statistically significant and biologically meaningful effect. The choice of hit selection method can have a profound impact on the outcome of a screening campaign, influencing both the false-positive and false-negative rates.[9]
| Hit Identification Method | Principle | Advantages | Disadvantages | Recommended Application |
| Z-Score | Measures how many standard deviations a data point is from the mean of the negative control wells. | Simple to calculate and widely used. | Sensitive to outliers in the control data. Assumes a normal distribution. | Initial, quick screening where robust methods are not yet implemented. |
| Robust Z-Score (using MAD) | Similar to the Z-score, but uses the median and median absolute deviation (MAD) instead of the mean and standard deviation. | Less sensitive to outliers, providing a more robust measure of activity.[10] | Slightly more complex to calculate. | Recommended for most primary HTS campaigns to minimize the impact of outliers. |
| Strictly Standardized Mean Difference (SSMD) | Measures the magnitude of the difference between a test compound and the negative control, taking into account the variability of both. | Provides a clear probabilistic and statistical basis for hit selection.[10] | Can be more complex to interpret than Z-scores for those unfamiliar with the metric. | Particularly useful for RNAi screens and other assays where both the magnitude and variability of the effect are important.[10] |
| Bayesian Methods (e.g., ScreenBEAM) | Utilizes a Bayesian hierarchical model to directly estimate gene-level or compound-level effects, borrowing information across related measurements.[12] | Can be more powerful in detecting true hits, especially with limited replicates, by reducing the impact of individual measurement noise.[12] | Computationally more intensive and requires a deeper understanding of Bayesian statistics. | Advanced analyses, particularly for CRISPR screens or situations with complex experimental designs.[12] |
Delving Deeper: From Hits to Leads
Identifying a list of hits is only the beginning. The subsequent phase involves validating these hits and prioritizing them for further development. This often involves quantitative high-throughput screening (qHTS), where compounds are tested at multiple concentrations to generate dose-response curves.
Quantitative High-Throughput Screening (qHTS) Data Analysis
qHTS provides a wealth of information, including the potency (e.g., IC50 or EC50) and efficacy of a compound. However, the analysis of this data presents its own set of challenges.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) for this compound Derivatives
This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Statistical Modeling of Dose-Response Data
The Hill equation is a widely used model for fitting dose-response data.[13] However, it's important to be aware of the potential for variability in parameter estimation, especially with the limited number of data points typical in qHTS.[13]
Visualization of the qHTS Data Analysis Workflow:
Caption: Workflow for qHTS data analysis.
Unveiling the Mechanism: Integrating Bioinformatics and Pathway Analysis
A key goal of analyzing screening data is to gain insights into the mechanism of action (MoA) of the identified hits. Several this compound derivatives have been shown to exert their biological effects through various mechanisms, such as inhibiting cell wall synthesis in bacteria or acting as dual inhibitors of viral enzymes.[14][15]
Bioinformatics Tools for MoA Elucidation
A variety of bioinformatics tools can be employed to analyze screening data in the context of biological pathways and networks.
-
Pathway Analysis Tools (e.g., Metacore, STRING): These tools can help identify biological pathways that are significantly enriched with the targets of the hit compounds.[16]
-
Molecular Docking and Simulation: For hits with a known or predicted protein target, molecular docking can provide insights into the potential binding mode and interactions.[17][18]
-
Gene Expression Analysis: If the screening assay involves measuring changes in gene expression (e.g., using reporter genes or RNA-seq), tools like those available in Bioconductor and Galaxy can be used for differential expression analysis.[19]
Logical Relationship of MoA Investigation:
Caption: A logical flow for MoA studies.
Conclusion and Future Directions
The statistical analysis of biological data from this compound screening is a multi-faceted process that requires careful consideration of experimental design, data preprocessing, hit selection strategies, and downstream mechanistic studies. By employing robust statistical methods and integrating bioinformatics approaches, researchers can increase the likelihood of identifying promising lead compounds and gaining a deeper understanding of their biological activity. The continued development of novel statistical and computational tools will undoubtedly further enhance our ability to extract meaningful insights from large-scale screening data, accelerating the pace of drug discovery.
References
- Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167–175. [Link]
- Zhang, X. D. (2007). A new method for robust statistical analysis of high-throughput screening data. Journal of Biomolecular Screening, 12(5), 684–693. [Link]
- Casey, W. M., & Parham, F. (2014). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Genetics, 5, 287. [Link]
- Zhang, X. D. (2011). Data analysis approaches in high throughput screening. Frontiers in Drug Design and Discovery, 1, 1-13. [Link]
- Wang, Y., & Zhang, X. D. (2006).
- Kim, W., et al. (2018). Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci. Scientific Reports, 8(1), 17927. [Link]
- Li, W., & Wong, W. H. (2016). ScreenBEAM: a Bayesian hierarchical model for analysis of high-throughput screening data.
- Roy, D., et al. (2023). A Comprehensive Review of Bioinformatics Tools for Genomic Biomarker Discovery Driving Precision Oncology. Cancers, 15(13), 3469. [Link]
- GeeksforGeeks. (2024).
- Neurosnap. (n.d.). Easy Online Bioinformatics Tools & Services. Neurosnap. [Link]
- Sanna, C., et al. (2023). 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action. Frontiers in Chemistry, 11, 1205841. [Link]
- Pabinger, S., Dander, A., Fischer, M., & Trajanoski, Z. (2012). Bioinformatics tools and databases for analysis of next-generation sequence data. Briefings in Functional Genomics, 11(1), 12–25. [Link]
- Singh, R., et al. (2022). Design, Synthesis, Bioactivity Screening and Molecular Docking Analysis of Phenylthiazole Derivatives Containing Nitrobenzylidine Moiety. Oriental Journal of Chemistry, 38(4). [Link]
- Mayhoub, A. S., et al. (2017). Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action. European Journal of Medicinal Chemistry, 126, 924–934. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). NIH. [Link]
- Patel, D. R., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega, 8(8), 7949–7964. [Link]
- Lee, S., et al. (2025). Design, Synthesis, Biological Activity and In Silico Evaluation of Novel Phenylthiazole Derivatives as Multifunctional Skin-Whitening Agents.
- Wang, Y., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules, 28(20), 7083. [Link]
- Yurttaş, L., et al. (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules, 27(15), 4786. [Link]
- Li, Y., et al. (2016). Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Drug Design, Development and Therapy, 10, 317–328. [Link]
- Abdullahi, M., et al. (2024). Computational design of potent dimeric phenylthiazole NS5A inhibitors for hepatitis C virus. Scientific Reports, 14(1), 1-18. [Link]
- G. Sheha, I., et al. (2023). New Phenylthiazoles: Design, Synthesis, and Biological Evaluation as Antibacterial, Antifungal, and Anti‐COVID‐19 Candidates.
Sources
- 1. Design, Synthesis, Bioactivity Screening and Molecular Docking Analysis of Phenylthiazole Derivatives Containing Nitrobenzylidine Moiety – Oriental Journal of Chemistry [orientjchem.org]
- 2. Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rna.uzh.ch [rna.uzh.ch]
- 11. researchgate.net [researchgate.net]
- 12. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity In Vitro and In Vivo against Vancomycin-resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives inhibit HIV-1 replication by a multitarget mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comprehensive Review of Bioinformatics Tools for Genomic Biomarker Discovery Driving Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational design of potent dimeric phenylthiazole NS5A inhibitors for hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geekflare.com [geekflare.com]
A Comparative Guide to Validating HPLC Methods for Purity Assessment of 5-Phenylthiazole
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. 5-Phenylthiazole, a heterocyclic compound, serves as a crucial building block in the synthesis of numerous pharmaceutical agents. Its purity directly impacts the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purity assessment due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides an in-depth comparison of potential Reversed-Phase HPLC (RP-HPLC) methods for the purity validation of this compound. The methodologies presented are curated from established analytical practices for analogous thiazole derivatives and are grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3][4] This document will not only compare potential starting methods but will also provide a comprehensive framework for their validation, empowering you to develop a robust, reliable, and stability-indicating assay.
The Criticality of a Validated, Stability-Indicating Method
Before delving into specific methods, it is paramount to understand the "why." A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[5][6] For purity analysis, this means the method can accurately and precisely quantify this compound and separate it from any potential impurities, including starting materials, by-products, and degradation products.
A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance and drug product over time.[7] Such a method is crucial for determining the shelf-life and storage conditions of the API. This is achieved through forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[7][8][9]
Comparative Analysis of Potential RP-HPLC Methods
Based on the physicochemical properties of this compound (a moderately polar, aromatic compound), two primary RP-HPLC methods are proposed for initial evaluation. The core difference lies in the organic modifier used in the mobile phase—acetonitrile versus methanol—which can significantly influence selectivity and resolution. Both methods utilize a C18 stationary phase, a versatile and widely adopted choice for separating a broad range of compounds.[10]
Table 1: Comparison of Proposed HPLC Methods for this compound Purity Analysis
| Parameter | Method A: Acetonitrile-Based | Method B: Methanol-Based | Rationale & Causality |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm | C18 columns provide excellent hydrophobic retention for aromatic compounds like this compound. A 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: 0.1% Formic Acid in WaterB: Methanol | Formic acid is a common mobile phase additive that improves peak shape for ionizable compounds by suppressing silanol interactions on the stationary phase.[11] |
| Elution Mode | Isocratic (e.g., 70:30 A:B) or Gradient | Isocratic (e.g., 60:40 A:B) or Gradient | Isocratic elution is simpler and more robust, but a gradient may be necessary to resolve closely eluting impurities or to clean the column of late-eluting compounds. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | 30 °C | Maintaining a constant, slightly elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure and more reproducible retention times. |
| Detection Wavelength | UV at ~260 nm (to be determined by UV scan) | UV at ~260 nm (to be determined by UV scan) | The optimal wavelength should be at the absorbance maximum of this compound to ensure maximum sensitivity. This is determined by running a UV-Vis spectrum of the analyte. |
| Injection Volume | 10 µL | 10 µL | A typical injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
| Potential Advantages | Acetonitrile often provides better peak shape and lower viscosity, leading to higher efficiency. | Methanol is a more cost-effective and "greener" solvent. It can also offer different selectivity for certain impurities. | The choice of organic modifier is a critical parameter in method development, as it can significantly alter the retention and elution order of compounds. |
| Potential Disadvantages | Higher cost and potential for supply chain volatility. | Higher viscosity can lead to higher backpressure. May have lower elution strength for some compounds compared to acetonitrile. | The optimal solvent will be the one that provides the best resolution between this compound and all potential impurities. |
The Path to a Validated Method: A Step-by-Step Protocol
The validation of an analytical method is a systematic process that encompasses several key parameters as defined by ICH Q2(R2) guidelines.[1][12][13][14] The following is a comprehensive protocol for validating the chosen HPLC method for this compound purity assessment.
Experimental Workflow for HPLC Method Validation
Caption: A workflow diagram illustrating the sequential phases of HPLC method validation.
Step 1: System Suitability Testing
Before any validation experiments, the suitability of the chromatographic system must be established. This is a non-negotiable prerequisite to ensure that the equipment is performing correctly.
Protocol:
-
Prepare a standard solution of this compound at a concentration of approximately 100 µg/mL.
-
Make five replicate injections of the standard solution.
-
Calculate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.[15]
-
Step 2: Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] This is typically demonstrated through forced degradation studies.
Protocol:
-
Acid Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux 10 mg of this compound in 10 mL of 0.1 M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 48 hours.
-
Analyze all stressed samples by the proposed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak (resolution ≥ 1.5).
Step 3: Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16]
Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of at least five concentrations ranging from, for example, 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[10]
Step 4: Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[17]
Protocol:
-
Prepare a placebo (if a formulated product) or a blank solution.
-
Spike the placebo/blank with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
The mean recovery should be within 98.0% to 102.0%.
Step 5: Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[6]
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst, and on the same instrument.
-
The RSD should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day and Inter-analyst):
-
Repeat the repeatability study on a different day with a different analyst.
-
The RSD for the combined results from both days should be ≤ 2.0%.
-
Step 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration of this compound that yields a signal-to-noise ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.
Step 7: Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16][17]
Protocol:
-
Deliberately vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each varied condition.
-
System suitability parameters should still be met, and the peak area should not significantly change.
Logical Relationship of Validation Parameters
Caption: Logical dependencies between core HPLC validation parameters.
Conclusion and Recommendation
The selection of the optimal HPLC method for the purity validation of this compound will ultimately depend on the specific impurity profile of the synthesized material. It is strongly recommended to evaluate both the acetonitrile-based (Method A) and methanol-based (Method B) mobile phases to determine which provides the superior resolution between the this compound peak and any process-related or degradation impurities.
A thorough method development and validation, including comprehensive forced degradation studies, is not merely a regulatory requirement but a fundamental scientific endeavor.[12][18] It establishes a robust and reliable stability-indicating assay that ensures the quality, safety, and efficacy of the final pharmaceutical product. By following the structured approach and detailed protocols outlined in this guide, researchers and drug development professionals can confidently develop and validate an HPLC method for this compound that is fit for its intended purpose and will withstand regulatory scrutiny.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). [Link]
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]
- Highlights from FDA's Analytical Test Method Valid
- Understanding the Latest Revisions to USP <621> | Agilent. [Link]
- FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org. [Link]
- Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degrad
- FDA Releases Guidance on Analytical Procedures - BioPharm Intern
- Are You Sure You Understand USP <621>?
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]
- Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products - ResearchG
- Steps for HPLC Method Valid
- ICH Guidelines for Analytical Method Valid
- Stability Indicating Method for a Thiazolylhydrazone Deriv
- (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview - YouTube. [Link]
- Validation of Analytical Procedures Q2(R2) - ICH. [Link]
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
- Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. [Link]
- The Pharmaceutical and Chemical Journal, 2025, 12(4)
- validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods - ResearchG
- Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry. [Link]
- This compound | C9H7NS | CID 595209 - PubChem. [Link]
- Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. [Link]
- HPLC Methods for analysis of 2-Amino-5-methylthiazole - HELIX Chrom
Sources
- 1. fda.gov [fda.gov]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tpcj.org [tpcj.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. m.youtube.com [m.youtube.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
A Senior Application Scientist's Guide to Comparative Molecular Docking of 5-Phenylthiazole Analogs
This guide provides an in-depth comparative analysis of the molecular docking performance of 5-phenylthiazole analogs, a class of heterocyclic compounds of significant interest in contemporary drug discovery. We will explore the rationale behind experimental choices, present detailed protocols, and analyze the resulting data to provide actionable insights for researchers, scientists, and drug development professionals. Our focus will be on the interactions of these analogs with Phosphoinositide 3-kinase alpha (PI3Kα), a crucial enzyme implicated in cancer pathogenesis.
The Significance of this compound Analogs and Molecular Docking
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antifungal, and antimicrobial properties.[1][2][3] Its rigid structure and potential for diverse substitutions make it an ideal candidate for targeted drug design. Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns.[2][4] This in-silico approach allows for the rapid screening of virtual libraries of compounds, prioritizing those with the highest likelihood of biological activity and thereby accelerating the drug discovery pipeline.
Experimental Workflow: A Validated Approach
A robust and reproducible molecular docking workflow is paramount for generating reliable data. The following diagram outlines the key stages of our comparative study, from initial preparation to final analysis.
Caption: A generalized workflow for comparative molecular docking studies.
The causality behind this workflow is to ensure the accuracy of the simulation. Proper preparation of both the protein (receptor) and the ligands is crucial for mimicking physiological conditions. The docking simulation itself explores the conformational space of the ligand within the protein's binding site. Finally, a thorough analysis of the binding energies and specific molecular interactions provides a quantitative and qualitative basis for comparison.
Target Spotlight: PI3Kα Signaling Pathway
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in cellular signaling pathways, regulating cell growth, proliferation, survival, and motility. The alpha isoform (PI3Kα) is frequently mutated and overactivated in a variety of human cancers, making it a prime target for anticancer drug development.[1][5][6] The diagram below illustrates the canonical PI3K/Akt/mTOR signaling pathway.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell fate.
Inhibition of PI3Kα by small molecules, such as promising this compound analogs, can disrupt this signaling cascade, leading to decreased cancer cell proliferation and survival.
Comparative Docking Analysis of this compound Analogs against PI3Kα
To provide a concrete comparison, we will analyze the docking performance of a representative set of this compound analogs against PI3Kα (PDB ID: 4JPS).[1] The selection of analogs is based on published data demonstrating their potential as PI3Kα inhibitors.
| Analog | Structure | Binding Energy (kcal/mol) | Key Interacting Residues |
| Alpelisib (Reference) | Marketed PI3Kα Inhibitor | -10.5 | Val851, Ser854, Lys802 |
| Analog 6a | Naphthalene-azine-thiazole hybrid | -9.8 | Val851, Ser854, Asp933 |
| Analog 4t | Phenylthiazole acid derivative | -8.9 | Tyr836, Val851, Ser774 |
| Compound 4c | 4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | -7.9 | Val851, Met922, Ile932 |
Note: The binding energies and interacting residues are representative values derived from published studies and may vary slightly depending on the specific docking software and parameters used.[1][7][8]
The data clearly indicates that while the reference inhibitor Alpelisib shows the strongest binding affinity, the this compound analogs, particularly Analog 6a, exhibit comparable and potent interactions within the ATP-binding site of PI3Kα.[1] The recurring interaction with Val851 highlights a critical "hinge" region for inhibitor binding.
Experimental Protocol: Step-by-Step Molecular Docking
This section provides a detailed protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.
I. Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of PI3Kα in complex with a ligand from the Protein Data Bank (PDB ID: 4JPS).
-
Clean the Protein: Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using a molecular visualization tool such as PyMOL or UCSF Chimera.
-
Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign Gasteiger charges to the protein atoms.
-
Define the Grid Box: Define the docking grid box to encompass the entire ATP-binding site. The dimensions and center of the grid should be chosen to cover all key interacting residues. For PDB 4JPS, a grid centered on the co-crystallized ligand is a good starting point.
II. Ligand Preparation
-
Obtain Ligand Structures: Draw the 2D structures of the this compound analogs using a chemical drawing software like ChemDraw and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures using a force field such as MMFF94 to obtain a stable conformation.
-
Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds for each ligand.
III. Molecular Docking
-
Configure Docking Parameters: Create a configuration file for AutoDock Vina specifying the paths to the prepared protein and ligand files, the grid box parameters, and the exhaustiveness of the search (a higher value increases the thoroughness of the search but also the computation time).
-
Run Docking Simulation: Execute the AutoDock Vina command with the specified configuration file for each ligand.
-
Analyze Results: The output will be a set of docked poses for each ligand, ranked by their binding affinity (in kcal/mol).
IV. Post-Docking Analysis
-
Visualize Interactions: Load the protein-ligand complexes of the best-scoring poses into a molecular visualization tool.
-
Identify Key Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues.
-
Compare and Contrast: Compare the binding modes and interaction patterns of the different this compound analogs to understand the structural basis for their varying binding affinities.
Conclusion and Future Directions
This guide has demonstrated a systematic approach to the comparative molecular docking of this compound analogs against the anticancer target PI3Kα. The presented workflow, data analysis, and detailed protocol provide a solid foundation for researchers to conduct their own in-silico investigations. The results from such studies can effectively guide the synthesis and biological evaluation of novel, potent, and selective inhibitors. Future work should focus on validating these computational findings through in vitro enzyme inhibition assays and cell-based proliferation studies to confirm the therapeutic potential of the most promising candidates.
References
- Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. (Source: Dovepress) [Link]
- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (Source: NIH) [Link]
- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking.
- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. (Source: PubMed) [Link]
- Hybrid phenylthiazole and 1,3,5-triazine target cytosolic leucyl-tRNA synthetase for antifungal action as revealed by molecular docking studies. (Source: NIH) [Link]
- Computational design of potent dimeric phenylthiazole NS5A inhibitors for hepatitis C virus.
- This compound derivatives and use as pi3 kinase inhibitors.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (Source: NIH) [Link]
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (Source: MDPI) [Link]
- This compound derivatives and their use as P13 kinase inhibitors.
- This compound derivatives and use as pi3 kinase inhibitors.
- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for. (Source: Biointerface Research in Applied Chemistry) [Link]
- Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. (Source: MDPI) [Link]
- Design, Synthesis, Bioactivity Screening and Molecular Docking Analysis of Phenylthiazole Derivatives Containing Nitrobenzylidine Moiety. (Source: Oriental Journal of Chemistry) [Link]
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (Source: MDPI) [Link]
Sources
- 1. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid phenylthiazole and 1,3,5-triazine target cytosolic leucyl-tRNA synthetase for antifungal action as revealed by molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PL370575A1 - this compound derivatives and use as pi3 kinase inhibitors - Google Patents [patents.google.com]
- 7. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Researcher's Comparative Guide to Assessing the Therapeutic Index of Novel 5-Phenylthiazole Drug Candidates
For drug development professionals, the therapeutic index (TI) is a critical quantitative measure of a drug's safety margin.[1][2] It represents the ratio between the dose that elicits a therapeutic effect and the dose that causes toxicity.[3][4] A higher TI is preferable, indicating a wider gap between the effective and toxic doses.[2] This guide provides a comprehensive framework for assessing the therapeutic index of novel 5-phenylthiazole drug candidates, a class of compounds showing promise in various therapeutic areas, including oncology.[5][6] We will delve into the essential in vitro and in vivo experimental protocols, data interpretation, and the underlying scientific principles that inform these critical evaluations.
The Central Role of Pharmacokinetics and Pharmacodynamics
Understanding the interplay between pharmacokinetics (PK) and pharmacodynamics (PD) is fundamental to accurately determining the therapeutic index.[7][8] Pharmacokinetics describes what the body does to the drug—absorption, distribution, metabolism, and excretion (ADME).[9][10] In contrast, pharmacodynamics focuses on what the drug does to the body—its therapeutic and toxic effects.[7][8] A thorough ADME profiling is crucial as it influences the concentration and duration of the drug at its target site, directly impacting its efficacy and potential for toxicity.[11][12][13]
In Vitro Assessment: The First Look at Efficacy and Toxicity
Initial screening of this compound candidates begins with in vitro assays to determine their efficacy and cytotoxicity. This early-stage assessment helps prioritize compounds with the most promising profiles for further, more resource-intensive in vivo studies.
Determining In Vitro Efficacy (IC50)
The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of a drug that inhibits a specific biological or biochemical function by 50%. In the context of anticancer drug development, this is often the concentration required to inhibit the proliferation of cancer cells by 50%.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[14]
-
Cell Seeding: Plate cancer cells (e.g., a relevant cancer cell line for the intended therapeutic target) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound drug candidates for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Determining In Vitro Cytotoxicity (CC50)
The half-maximal cytotoxic concentration (CC50) is the concentration of a drug that causes the death of 50% of viable cells. This is often assessed using a non-cancerous cell line to gauge the compound's general toxicity.
The lactate dehydrogenase (LDH) release assay is a common method for quantifying cytotoxicity by measuring the amount of LDH, a cytosolic enzyme released from damaged cells, in the culture medium.[15][16][17]
-
Cell Seeding: Plate a non-cancerous cell line (e.g., normal human fibroblasts) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Expose the cells to a serial dilution of the this compound drug candidates for the same duration as the efficacy assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[17]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a new plate with the LDH reaction mixture.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 490 nm) after a short incubation period.
-
CC50 Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control and plot this against the logarithm of the drug concentration to determine the CC50 value.
Calculating the In Vitro Selectivity Index
The selectivity index (SI) is an in vitro measure that provides an early indication of a compound's therapeutic window.[18][19] It is calculated as the ratio of the CC50 to the IC50.[19]
SI = CC50 / IC50
A higher SI value is desirable, as it suggests that the compound is more toxic to cancer cells than to normal cells.[19][20]
Comparative Data for Novel this compound Candidates
| Compound | IC50 (µM) on Cancer Cell Line | CC50 (µM) on Normal Cell Line | Selectivity Index (SI) |
| Candidate A | 0.5 | 25 | 50 |
| Candidate B | 1.2 | 15 | 12.5 |
| Candidate C | 0.8 | 5 | 6.25 |
| Reference Drug | 1.0 | 20 | 20 |
Fictional data for illustrative purposes.
From this hypothetical data, Candidate A shows the most promising in vitro profile with the highest selectivity index.
In Vivo Assessment: Evaluating Efficacy and Toxicity in a Living System
Promising candidates from in vitro screening are advanced to in vivo studies, which are essential for understanding a drug's behavior in a complex biological system.[21] These studies are typically conducted in animal models and are crucial for determining the therapeutic index.[22]
Determining In Vivo Efficacy (ED50)
The median effective dose (ED50) is the dose of a drug that produces a therapeutic effect in 50% of the population.[23] In oncology, this is often the dose that causes a specific level of tumor growth inhibition.
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to evaluate the efficacy of anticancer drugs.[24][25]
-
Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound candidates and a vehicle control via a clinically relevant route (e.g., oral gavage, intravenous injection) at various dose levels.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.
-
ED50 Determination: At the end of the study, calculate the tumor growth inhibition for each dose group. The ED50 can then be determined by plotting the percentage of tumor growth inhibition against the drug dose.
Determining In Vivo Toxicity (TD50)
The median toxic dose (TD50) is the dose of a drug that causes a toxic response in 50% of the population.[26]
Acute toxicity studies are performed to determine the adverse effects of a single high dose of a drug.
-
Animal Dosing: Administer escalating single doses of the this compound candidates to different groups of healthy animals (often rodents).
-
Observation: Closely monitor the animals for signs of toxicity, such as changes in behavior, weight loss, and mortality, over a specified period (e.g., 14 days).
-
Pathology: At the end of the observation period, perform a gross necropsy and histopathological examination of major organs to identify any treatment-related toxicities.
-
TD50 Calculation: The TD50 is determined based on the dose that causes a specific toxic endpoint (e.g., a certain percentage of weight loss, specific organ damage) in 50% of the animals.
Calculating the Therapeutic Index
The therapeutic index is calculated using the in vivo efficacy and toxicity data.[3][4]
TI = TD50 / ED50
A higher TI indicates a safer drug, as a much larger dose is needed to produce a toxic effect compared to the dose required for a therapeutic effect.[3]
Visualizing the Workflow and a Hypothetical Signaling Pathway
Experimental Workflow for Therapeutic Index Determination
Caption: Inhibition of the PI3K/AKT pathway.
Considerations for Off-Target Effects and Regulatory Guidance
It is crucial to investigate potential off-target effects of the drug candidates, as these can contribute to toxicity and narrow the therapeutic window. [27][28]Various in silico and in vitro screening methods can be employed to predict and identify off-target interactions early in the development process. [29][30][31] All preclinical safety evaluations should be conducted in compliance with Good Laboratory Practice (GLP) regulations and follow guidance from regulatory bodies such as the U.S. Food and Drug Administration (FDA). [32][33][34][35][36]
Conclusion
The assessment of the therapeutic index is a multi-faceted process that requires a systematic and integrated approach, combining in vitro and in vivo studies. By carefully evaluating the efficacy and toxicity of novel this compound drug candidates, researchers can identify compounds with a favorable safety profile, increasing the likelihood of success in clinical development. A thorough understanding of the underlying pharmacological principles and adherence to regulatory guidelines are paramount in this critical endeavor.
References
- Alimentiv. Understanding Pharmacokinetics & Pharmacodynamics. Accessed January 9, 2026.
- Knya. Therapeutic Index: Definition, Importance, and Examples. Published July 15, 2024.
- Muller PY, Milton MN. The determination and interpretation of the therapeutic index in drug development.
- Allied Academies. Pharmacokinetics and pharmacodynamics: Essential principles in clinical drug development. Published August 23, 2023.
- StudySmarter. Therapeutic Index: Definition & Formula. Accessed August 27, 2024.
- Bar-Or D, Rael LT, Brody E. Role of Pharmacokinetic-Pharmacodynamic Principles in Rational and Cost-Effective Drug Development. Clin Pharmacokinet. 2001;40(10):719-731.
- Muller PY, Milton MN. The determination and interpretation of the therapeutic index in drug development. PubMed. Accessed January 9, 2026.
- Medical News Today. What is the therapeutic index of drugs? Published April 30, 2025.
- Wikipedia. Therapeutic index. Accessed January 9, 2026.
- BuzzRx. Therapeutic Index: What It Is and Why It's Important. Published September 24, 2024.
- Oncodesign. Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Published September 9, 2025.
- Alfa Cytology. In Vivo Efficacy Evaluation for Cancer Therapy. Accessed January 9, 2026.
- Allucent. Pharmacodynamics & Its Role in Drug Development. Accessed January 9, 2026.
- RAPS.
- Creative Biolabs. Efficacy Models. Accessed January 9, 2026.
- Crown Bioscience. Combating Cancer Drug Resistance with In Vivo Models. Published April 20, 2022.
- Eurofins Discovery. In Vivo Oncology Models for Drug Discovery. Published April 7, 2023.
- ResearchGate. The determination and interpretation of the therapeutic index in drug development | Request PDF. Accessed August 6, 2025.
- Fotakis G, Timbrell JA. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Accessed January 9, 2026.
- FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Accessed January 9, 2026.
- Servier. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Accessed January 9, 2026.
- NAMSA. Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Published April 10, 2025.
- Van Vleet TR, Erexson GL, Tice RR. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. PubMed. Published September 10, 2018.
- National Academies Press (US). FDA Requirements for Preclinical Studies. Accessed January 9, 2026.
- Patsnap. How can off-target effects of drugs be minimised? Published May 21, 2025.
- Lee S, Lee H, Choi H, et al. In silico off-target profiling for enhanced drug safety assessment. PubMed Central. Accessed January 9, 2026.
- Longdom Publishing. The Role and Influence of Pharmacokinetics on Therapeutic Index. Accessed January 9, 2026.
- Fiveable. Selectivity Index Definition - Intro to Pharmacology Key Term. Accessed January 9, 2026.
- Semantic Scholar. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. Accessed January 9, 2026.
- ResearchGate. Selectivity index (SI) and therapeutic index (TI) values usually... | Download Scientific Diagram. Accessed January 9, 2026.
- Creative Diagnostics. Off-Target Effects Analysis. Accessed January 9, 2026.
- Wikipedia. ADME. Accessed January 9, 2026.
- MDPI. Computational Strategies Reshaping Modern Drug Discovery. Published January 8, 2026.
- Benchchem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Accessed January 9, 2026.
- FDA. Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Accessed January 9, 2026.
- YouTube. Cytotoxicity Assays: How We Test Cell Viability. Published April 1, 2025.
- Sigma-Aldrich. Ldh cytotoxicity assay. Accessed January 9, 2026.
- Pharmaceutical Technology. ADME Studies: Determining Promising Drug Compounds. Published November 2, 2022.
- Fiveable. Selectivity Index: Significance and symbolism. Published November 22, 2025.
- Allucent. Pharmacokinetics: Definition & Use in Drug Development. Accessed January 9, 2026.
- Pharmacology Mentor.
- Riss TL, Moravec RA, Niles AL, et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Published May 1, 2019.
- BioIVT. What is ADME and how does it fit into drug development? Published April 9, 2020.
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Published March 7, 2021.
- El-Naggar AM, Ali OM, El-Sayed MA, et al. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PMC. Accessed January 9, 2026.
- Frontiers. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Published August 11, 2021.
- PMC. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Accessed January 9, 2026.
Sources
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. buzzrx.com [buzzrx.com]
- 3. knyamed.com [knyamed.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. | Semantic Scholar [semanticscholar.org]
- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Pharmacokinetics & Pharmacodynamics - Alimentiv [alimentiv.com]
- 8. allucent.com [allucent.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. allucent.com [allucent.com]
- 11. longdom.org [longdom.org]
- 12. ADME - Wikipedia [en.wikipedia.org]
- 13. bioivt.com [bioivt.com]
- 14. youtube.com [youtube.com]
- 15. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 20. fiveable.me [fiveable.me]
- 21. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 22. researchgate.net [researchgate.net]
- 23. Drug Selectivity | Pharmacology Mentor [pharmacologymentor.com]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 26. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 27. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 28. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 29. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. FDA Releases New ICH Guidance on Preclinical Safety Evaluation | RAPS [raps.org]
- 33. fda.gov [fda.gov]
- 34. namsa.com [namsa.com]
- 35. karger.com [karger.com]
- 36. fda.gov [fda.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Phenylthiazole for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The safe and compliant disposal of chemical reagents is a critical component of laboratory operations, ensuring the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Phenylthiazole, grounded in established safety standards and regulatory requirements.
Section 1: Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with specific hazard statements that dictate its handling and disposal protocols.
According to Safety Data Sheets (SDS), this compound is designated as:
These classifications from the Globally Harmonized System (GHS) necessitate stringent controls to mitigate risks of fire, explosion, and acute toxicity upon ingestion.
Table 1: Key Hazard Information for this compound
| Hazard Classification | GHS Code | Description |
| Flammable liquids | Category 2 | Highly flammable liquid and vapor. |
| Acute toxicity (Oral) | Category 4 | Harmful if swallowed[1][2][3]. |
| Skin corrosion/irritation | Category 2 | Causes skin irritation[3][4]. |
| Serious eye damage/irritation | Category 2/2A | Causes serious eye irritation[1][3][4]. |
Section 2: Immediate Safety Protocols and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Mandatory PPE includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][5].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, additional protective clothing may be necessary[5].
Section 3: Segregation and Storage of this compound Waste
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This compound waste must never be mixed with other waste streams.
Key Storage and Segregation Steps:
-
Designated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The container must be made of a material compatible with this compound and feature a secure, tight-fitting lid to prevent the escape of flammable vapors[6][7].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (flammable liquid, harmful)[6][8][9].
-
Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel[6][9]. Containers must be kept closed at all times except when adding waste[6][7][9].
Section 4: Step-by-Step Disposal Procedure
The disposal of this compound is governed by federal, state, and local regulations. It is classified as hazardous waste and must be disposed of through a licensed hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Operational Workflow for Disposal:
-
Waste Characterization: As the generator, you are responsible for accurately identifying the waste. The primary hazards of this compound are its flammability and oral toxicity.
-
Container Management:
-
Do not overfill the waste container; leave at least 10% headspace to allow for vapor expansion[6].
-
Ensure the exterior of the container is clean and free of contamination.
-
-
Request for Pickup: Once the container is full or has been in accumulation for the maximum allowed time (typically up to one year for partially filled containers in an SAA, but institutional policies may vary), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor[6][9][10][11].
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste contractor. This documentation is a legal requirement and crucial for tracking the waste from "cradle to grave."
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Section 5: Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and correct action is critical.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Collect the absorbent material and spilled substance into the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
-
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][2].
-
Section 6: Regulatory Framework
The disposal of hazardous waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] Laboratories are considered generators of hazardous waste and must comply with these regulations, which include standards for waste identification, accumulation, labeling, and disposal.[9][13] Occupational safety is governed by the Occupational Safety and Health Administration (OSHA), which sets standards for safe handling of hazardous chemicals in the workplace.[14][15]
By adhering to these rigorous disposal procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and uphold their commitment to environmental stewardship. This proactive approach to chemical waste management is not just a procedural necessity but a fundamental aspect of responsible scientific practice.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
- Regulation of Laboratory Waste. American Chemical Society. [Link]
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.[Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- Procedures for Disposal of Hazardous Waste.
- Advisory 7.3 - Hazardous Chemical Waste Management.
- Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
- Guidance For Hazard Determination.
- Permissible Exposure Limits - Annotated Tables.
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. ehs.uc.edu [ehs.uc.edu]
- 12. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 13. acs.org [acs.org]
- 14. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 15. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
Personal protective equipment for handling 5-Phenylthiazole
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 5-Phenylthiazole, ensuring the well-being of laboratory personnel and the integrity of research. Given the limited publicly available, specific toxicological data for this compound, a conservative approach to handling is paramount. The following procedures are synthesized from safety data sheets of structurally similar compounds and established laboratory safety practices. It is imperative to treat this compound with the caution afforded to substances with unknown hazards.[1]
Hazard Assessment of this compound
Assumed Hazard Profile:
| Hazard Class | Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] |
| Flammability | Assumed to be a potential hazard | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The selection of appropriate protective gear is based on the anticipated hazards.[6][7]
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[6] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[4][6]
-
Hand Protection : Chemical-resistant gloves are essential. Given the organic nature of this compound, nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently and immediately after any known contact with the chemical.
-
Body Protection : A flame-retardant laboratory coat is required.[2] For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is advised.[7]
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8] If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]
Operational and Handling Plan
A systematic workflow is critical to ensure safety and prevent contamination.
Preparation and Weighing
-
Fume Hood : All handling of this compound, including weighing, must be performed inside a certified chemical fume hood.
-
Static Control : Take precautionary measures against static discharge, especially when handling powdered forms or using flammable solvents.[2][5] Grounding and bonding of containers and receiving equipment are recommended.[2][5]
-
Spill Containment : Work within a secondary containment tray to control any potential spills.
Dissolution and Reaction Setup
-
Inert Atmosphere : If the reaction is sensitive to air or moisture, use standard techniques for creating an inert atmosphere (e.g., nitrogen or argon blanket).
-
Controlled Addition : When adding this compound to a reaction mixture, do so slowly and in a controlled manner to prevent splashing and uncontrolled exothermic reactions.
-
Ventilation : Ensure continuous and adequate ventilation throughout the experiment.
Post-Reaction Work-up and Purification
-
Quenching : Quench reactions carefully, especially if reactive reagents have been used. This should be done in the fume hood.
-
Extraction and Chromatography : Perform all extractions and column chromatography within the fume hood to contain solvent vapors.
The following diagram illustrates the standard operational workflow for handling this compound:
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[10] Rinse mouth with water.[5] Seek immediate medical attention.[2][10]
-
Spill : For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[2] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste containing this compound, including unused product, reaction residues, and contaminated labware (e.g., gloves, pipette tips), must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.[2][5] Do not dispose of this compound down the drain or in the regular trash.[2]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.
References
- Sigma-Aldrich. (2025, May 6). Safety Data Sheet.
- TCI America. (2018, July 6). Safety Data Sheet. Spectrum Chemical.
- PubChem. This compound | C9H7NS | CID 595209.
- Thermo Fisher Scientific Chemicals, Inc. (2010, March 29). Safety Data Sheet.
- Guidechem. 2-Chloro-5-phenylthiazole (cas 329794-40-3) SDS/MSDS download.
- TCI Chemicals. (n.d.). Safety Data Sheet.
- Cayman Chemical. 2-amino-5-methyl-4-phenyl Thiazole.
- Cayman Chemical. (2025, June 3). Safety Data Sheet.
- CP Lab Safety. This compound, min 97%, 10 grams.
- Fisher Scientific. (2024, February 17). Safety Data Sheet.
- PubMed. Cytotoxicity of New 5-phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues.
- Fisher Scientific. (2024, March 31). Safety Data Sheet.
- Rhode Island Department of Environmental Management. Personal Protection Equipment (PPE).
- Sigma-Aldrich. 2-Phenylthiazole-5-carbaldehyde | 1011-40-1.
- Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1.
- AK Scientific, Inc. Safety Data Sheet (United States). 2-Chloro-5-phenylthiazole.
- Chemical Toxicity Database. RTECS NUMBER-XJ4264700.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- Santa Cruz Biotechnology. 1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- PubChem. 2-Amino-4-phenyl-5-methylthiazole | C10H10N2S | CID 96129.
- CHEMM. Personal Protective Equipment (PPE).
- Fisher Scientific. (2016, October 11). Safety Data Sheet.
- PubChem. 2-Phenylthiazole | C9H7NS | CID 547494.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
Sources
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.ie [fishersci.ie]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. dem.ri.gov [dem.ri.gov]
- 7. sams-solutions.com [sams-solutions.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
